molecular formula C10H19NO4S B1442768 tert-Butyl N-(1,1-dioxothian-4-yl)carbamate CAS No. 595597-01-6

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Cat. No.: B1442768
CAS No.: 595597-01-6
M. Wt: 249.33 g/mol
InChI Key: XKAPOJQKLRKFFV-UHFFFAOYSA-N
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Description

Tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is a useful research compound. Its molecular formula is C10H19NO4S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1,1-dioxothian-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPOJQKLRKFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718467
Record name tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595597-01-6
Record name tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delve into its core chemical properties, spectroscopic signature, a validated synthetic pathway, and its reactivity, with a particular focus on its application as a versatile precursor for advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs, particularly in the design of targeted protein degraders and other complex therapeutic agents.

Introduction and Strategic Importance

This compound (CAS No. 595597-01-6) is a bifunctional molecule featuring a sulfone-containing saturated heterocycle and a Boc-protected amine.[1] This unique combination of functional groups makes it an invaluable tool in synthetic organic chemistry. The thiane-1,1-dioxide core introduces desirable physicochemical properties into a target molecule, such as increased polarity, metabolic stability, and the potential for hydrogen bonding interactions via the sulfone oxygens. Simultaneously, the tert-butyloxycarbonyl (Boc) protected amine at the 4-position provides a stable, yet readily cleavable, handle for subsequent chemical elaboration.

Its classification as a "Protein Degrader Building Block" by several chemical suppliers underscores its primary application in the burgeoning field of targeted protein degradation (TPD). Molecules like PROTACs (Proteolysis Targeting Chimeras) require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety, and the structural motifs derived from this compound are ideally suited for this purpose.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

A summary of the key identification and physical properties is presented in Table 1. The compound is a stable, solid material under standard laboratory conditions.

PropertyValueReference(s)
CAS Number 595597-01-6[1][2]
Molecular Formula C₁₀H₁₉NO₄S
Molecular Weight 249.33 g/mol
IUPAC Name This compound[1]
Appearance Solid (predicted)
Melting Point Not reported. For comparison, tert-butyl carbamate melts at 105-108 °C.
Solubility Expected to be soluble in polar organic solvents like DCM, MeOH, DMSO.
Storage Room temperature, in a dry, well-ventilated place.
Predicted Spectroscopic Signature

Detailed analytical data such as NMR and IR spectra are available from suppliers upon request.[1] However, the expected spectral characteristics can be confidently predicted as follows:

  • ¹H NMR: The spectrum will be characterized by a large singlet around δ 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the thiane ring will appear as complex multiplets in the δ 2.0-3.5 ppm range. A broad singlet or triplet, corresponding to the N-H proton of the carbamate, is expected around δ 4.5-5.5 ppm, which would be exchangeable with D₂O. The proton at the 4-position (CH-N) would likely appear as a multiplet around δ 3.8-4.2 ppm.

  • ¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the thiane ring would appear in the δ 30-55 ppm range. The carbonyl carbon of the carbamate will be observed further downfield, typically in the δ 155-157 ppm region.

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include:

    • ~3350 cm⁻¹: N-H stretching of the carbamate.

    • ~2980 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1680-1700 cm⁻¹: C=O stretching of the carbamate carbonyl.

    • ~1300 cm⁻¹ and ~1120 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfone group, respectively.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 250.1. Adducts with sodium [M+Na]⁺ at m/z 272.1 are also likely. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene (a loss of 56 or 57 Da) and subsequent fragmentation of the carbamate.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the Boc-protection of the corresponding free amine, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. This precursor can be synthesized via the reduction of an oxime intermediate.

Synthesis cluster_precursor Precursor Synthesis cluster_target Target Synthesis Oxime 4-(Hydroxyimino)tetrahydro-2H- thiopyran 1,1-dioxide Amine 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide Oxime->Amine  Raney Ni, H₂ (gas)  Methanol, RT, 3h Target This compound Amine->Target BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Target Base Triethylamine (TEA) or Sat. NaHCO₃(aq) Base->Target Solvent DCM or THF/Water Solvent->Target caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Causality: This procedure reduces the oxime to the primary amine using catalytic hydrogenation. Raney Nickel is a standard and effective catalyst for this transformation, and methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.[3][4]

  • To a stirred solution of 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Wash the filter cake with additional methanol.

  • Concentrate the combined filtrate under reduced pressure to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, which can be used in the next step without further purification.[4]

Experimental Protocol: Synthesis of this compound

Causality: This is a standard nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc anhydride). A base is required to neutralize the acidic byproducts and drive the reaction to completion. A biphasic system (e.g., THF/water with NaHCO₃) or an organic system with a tertiary amine base (e.g., DCM with triethylamine) are both effective.[5]

  • Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this building block is centered on the selective deprotection of the Boc group to reveal the primary amine, which can then be engaged in a wide array of subsequent reactions.

Reactivity cluster_derivatives Further Functionalization Start This compound Intermediate 4-Aminothiane-1,1-dioxide (as TFA salt) Start->Intermediate  TFA, DCM  0 °C to RT Acylation Amide Product Intermediate->Acylation  Acyl Chloride,  Base Alkylation Alkylated Amine Product Intermediate->Alkylation  Alkyl Halide,  Base ReductiveAmination Secondary Amine Product Intermediate->ReductiveAmination  Aldehyde/Ketone,  Na(OAc)₃BH caption Key deprotection and derivatization pathways.

Caption: Key deprotection and derivatization pathways.

Protocol: Boc Deprotection

Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose as it is volatile and can be easily removed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of gaseous isobutylene and carbon dioxide.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting product, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, will be obtained as its trifluoroacetate salt. It can often be used directly in subsequent reactions or neutralized with a base to yield the free amine.

Applications in Drug Discovery

The deprotected amine serves as a versatile nucleophile. It can be readily acylated with carboxylic acids (using coupling reagents like HATU or EDCI), acyl chlorides, or sulfonyl chlorides. It can also undergo N-alkylation or reductive amination with aldehydes and ketones, providing access to a vast chemical space.

The primary value of this scaffold lies in its use as a linker component in bifunctional molecules. The sulfone group enhances aqueous solubility and provides a hydrogen bond acceptor, which can be critical for improving the pharmacokinetic profile of a drug candidate. In the context of PROTACs, the thiane ring provides a rigid, non-aromatic scaffold that can help to control the conformation and spatial orientation of the two linked ligands, a key factor in achieving potent and selective protein degradation.

Safety and Handling

This compound is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before handling this chemical.

References

  • Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Available from: [Link]

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer both functional utility and favorable physicochemical properties is incessant. tert-Butyl N-(1,1-dioxothian-4-yl)carbamate has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, characteristic analytical data, and its strategic application in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile molecule in their discovery programs.

Introduction and Molecular Overview

This compound, with a molecular weight of 249.33 g/mol , is a bifunctional molecule featuring a Boc-protected amine installed on a six-membered cyclic sulfone ring (thiane 1,1-dioxide). This unique combination of functional groups imparts a desirable set of characteristics for drug design. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, allowing for selective deprotection under mild conditions, which is crucial in multi-step synthetic campaigns.[1]

The core of the molecule's utility lies in the 1,1-dioxothiane moiety. Cyclic sulfones are recognized as valuable pharmacophores in drug design for several key reasons:

  • Polarity and Solubility: The sulfone group (SO₂) is a strong hydrogen bond acceptor and is highly polar. Incorporating this moiety can significantly increase the aqueous solubility of a lead compound, a critical parameter for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, enhancing the in vivo stability of drug candidates.[2]

  • Conformational Rigidity: The cyclic nature of the scaffold reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[3]

  • Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as ketones or amides, allowing for fine-tuning of a molecule's electronic and steric properties.[3]

These attributes make this compound a sought-after intermediate, especially as a component of linkers used in the synthesis of PROTACs.[4]

Physicochemical and Structural Data

The fundamental properties of the title compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

PropertyValueSource(s)
Molecular Weight 249.33 g/mol
Molecular Formula C₁₀H₁₉NO₄S
CAS Number 595597-01-6
IUPAC Name This compound[5]
Physical Form Solid
Purity Commercially available at ≥98%[4]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents like hexanes.Inferred from structure
Melting Point Not widely reported. For comparison, the parent tert-butyl carbamate has a melting point of 105-108 °C.[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached via a two-step sequence starting from commercially available 4-aminothiane (or its hydrochloride salt). This strategy involves the protection of the amine followed by the oxidation of the sulfide.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Sulfide Oxidation A 4-Aminothiane HCl B tert-Butyl N-(thian-4-yl)carbamate A->B (Boc)₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) C tert-Butyl N-(thian-4-yl)carbamate D This compound (Final Product) C->D Oxidizing Agent (e.g., H₂O₂, m-CPBA) Solvent (e.g., CH₂Cl₂, AcOH)

Figure 1: Proposed two-step synthesis workflow.
Step 1: Synthesis of tert-Butyl N-(thian-4-yl)carbamate

Protocol:

  • To a stirred solution of 4-aminothiane hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Allow the mixture to stir for 15-20 minutes to ensure the free base of the amine is formed.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography on silica gel if necessary.

Causality and Expertise: The use of (Boc)₂O is the industry standard for Boc protection. It is a stable solid that reacts cleanly with amines to form the carbamate, releasing benign byproducts (tert-butanol and CO₂). The reaction requires a non-nucleophilic base to neutralize the HCl salt of the starting material and the acid generated during the reaction. Using a slight excess of the base and Boc anhydride ensures the reaction goes to completion.

Step 2: Oxidation to this compound

Protocol:

  • Dissolve the tert-Butyl N-(thian-4-yl)carbamate (1.0 eq) from Step 1 in a suitable solvent such as DCM or acetic acid (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent. A common and effective choice is 3-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq). Alternatively, 30% hydrogen peroxide (H₂O₂) with a catalytic amount of a suitable metal catalyst (e.g., tungstate salts) can be used.[7]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully. If using m-CPBA, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. If using H₂O₂, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or flash chromatography.

Causality and Expertise: The oxidation of a sulfide to a sulfone requires a stoichiometric excess of the oxidant (at least two equivalents) as the reaction proceeds through a sulfoxide intermediate. m-CPBA is a highly reliable and predictable oxidant for this transformation. The reaction is exothermic, necessitating initial cooling to control the reaction rate and prevent potential side reactions. The workup is designed to neutralize the acidic byproduct and remove any unreacted oxidant, ensuring a clean isolation of the final product.

Analytical Characterization Profile

While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectral features can be reliably predicted based on its constituent functional groups.

  • ¹H NMR Spectroscopy:

    • tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.[8]

    • NH Proton: A broad singlet or triplet (due to coupling with adjacent CH) is expected, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

    • Thiane Ring Protons: The protons on the C4 position (methine, -CH-) adjacent to the nitrogen will be deshielded and appear as a multiplet around δ 3.8-4.2 ppm. The protons on C2, C6, C3, and C5 will appear as complex multiplets further upfield, generally between δ 2.0-3.5 ppm. The protons alpha to the sulfone group (C2, C6) will be the most downfield within this range.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The carbamate carbonyl carbon is expected to appear in the δ 155-157 ppm region.[9]

    • tert-Butyl Carbons: The quaternary carbon will appear around δ 80-82 ppm, and the methyl carbons will give a strong signal around δ 28-29 ppm.[9]

    • Thiane Ring Carbons: The C4 carbon attached to the nitrogen will be found around δ 45-50 ppm. The carbons adjacent to the sulfur (C2, C6) will be in a similar region, while the C3 and C5 carbons will be further upfield.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹.[10]

    • C=O Stretch: A strong, sharp absorbance characteristic of the carbamate carbonyl group should appear around 1680-1700 cm⁻¹.[10]

    • S=O Stretch: Two strong, characteristic peaks for the sulfone group are expected: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Applications in Drug Discovery: A Scaffold for Protein Degraders

The primary application of this compound is as a versatile building block for constructing linkers in PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11]

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as it must orient the two proteins correctly to form a productive ternary complex.[12]

G cluster_0 Building Block Contribution POI_Ligand Warhead Ligand (Binds to Protein of Interest) Linker Linker Moiety POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL or Cereblon) Linker->E3_Ligand BuildingBlock Deprotected 1,1-Dioxothian-4-amine BuildingBlock->Linker Incorporated into linker (provides rigidity and polarity)

Figure 2: Role of the building block in a generic PROTAC structure.

After acid-mediated deprotection of the Boc group to reveal the free amine, the 1,1-dioxothian-4-amine scaffold can be readily incorporated into the linker chain via standard amide bond formation or other coupling chemistries. The rigid, polar nature of the cyclic sulfone provides a conformationally constrained element within the often-flexible linker chain. This structural feature can be instrumental in:

  • Optimizing Ternary Complex Formation: By reducing the degrees of freedom in the linker, the scaffold helps to properly orient the POI and E3 ligase, which is essential for efficient ubiquitination.[12]

  • Enhancing Physicochemical Properties: The inherent polarity of the sulfone can counteract the often high lipophilicity of the two ligands, improving the overall solubility and cell permeability of the final PROTAC molecule.[2][13]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its hazard profile can be assessed from its functional groups and available supplier information.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can deprotect the Boc group).[4]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically designed molecular building block of significant value to the medicinal chemistry and drug discovery communities. Its combination of a readily deprotectable amine and a polar, rigid cyclic sulfone scaffold provides a powerful tool for constructing complex molecules with tailored properties. Its growing use in the synthesis of PROTAC linkers underscores its importance in developing next-generation therapeutics. The synthetic protocols, analytical insights, and application context provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel and impactful medicines.

References

[2] ResearchGate. (2025, August 10). Cyclic sulfoxides and sulfones in drug design. Retrieved from ResearchGate. [14] Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). [3] Enamine. Cyclic Sulfones. Retrieved from Enamine. [13] Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2019, February 14). [15] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (n.d.). [5] SynHet. This compound. Retrieved from SynHet. [16] NMR Chemical Shifts. (n.d.). [17] ChemicalBook. (2025, January 27). This compound | 595597-01-6. Retrieved from ChemicalBook. [18] Fisher Scientific. (2010, October 28). SAFETY DATA SHEET. [6] Sigma-Aldrich. tert-Butyl carbamate 98 4248-19-5. Retrieved from Sigma-Aldrich. [19] Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). [20] BroadPharm. PROTAC Linkers. Retrieved from BroadPharm. [21] SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. Sigma-Aldrich. This compound. Retrieved from Sigma-Aldrich. [4] tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. (n.d.). [22] ResearchGate. (2024, September). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [12] AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [23] Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET. [11] BroadPharm. (2022, December 12). What are PROTAC Linkers?. [24] MedchemExpress.com. PROTAC-Linker Conjugates for PAC. [25] Oregon State University. 13 C NMR Chemical Shifts. [26] Cayman Chemical. (2023, March 16). Safety Data Sheet. [27] National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [9] ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. [8] ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. [28] ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL N-(TERT-BUTOXYCARBONYLOXY)CARBAMATE. [1] 2 - Supporting Information. (n.d.). [29] MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [30] PubChem. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612. [31] tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). [32] Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [33] ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [10] ChemicalBook. tert-Butyl carbamate(4248-19-5)IR1. [34] BLDpharm. 595597-01-6|this compound. [7] Organic Chemistry Portal. Sulfone synthesis by oxidation. [35] ChemicalBook. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8.

Sources

"tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Introduction

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a sulfone group within a six-membered ring and a Boc-protected amine, makes it a versatile intermediate for introducing specific pharmacophoric elements.[2][3] The sulfone moiety acts as a rigid, polar hydrogen bond acceptor, while the protected amine provides a convenient handle for further synthetic elaboration.[4] This guide provides a comprehensive overview of a field-proven synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and scientists.

Core Synthetic Strategy

The most common and efficient synthesis of this compound commences from the commercially available tetrahydro-4H-thiopyran-4-one. The strategy involves a three-step sequence:

  • Reductive Amination: Conversion of the ketone to a primary amine.

  • Amine Protection: Installation of a tert-butyloxycarbonyl (Boc) group.

  • Sulfide Oxidation: Oxidation of the thioether to the corresponding sulfone.

This sequence is designed to handle the functional groups in a logical order, preventing unwanted side reactions and ensuring high yields.

Synthetic_Pathway Start Tetrahydro-4H-thiopyran-4-one Inter1 Thian-4-amine Start->Inter1 Reductive Amination Inter2 tert-Butyl N-(thian-4-yl)carbamate Inter1->Inter2 Boc Protection End This compound Inter2->End Oxidation

Caption: Overall synthetic workflow.

Part 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

The initial step transforms the cyclic ketone into a primary amine. Reductive amination is a powerful method for C-N bond formation, proceeding through the in situ formation of an imine or enamine intermediate, which is then reduced to the amine.[5][6]

Causality Behind Experimental Choices
  • Amine Source: Ammonium acetate or a solution of ammonia in methanol is typically used as the source of the amine. Ammonium acetate is often preferred as it also buffers the reaction medium to a weakly acidic pH (around 6-7), which is optimal for imine formation without promoting side reactions.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation. Its key advantage is its selectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the ketone starting material at neutral or slightly acidic pH. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. Catalytic hydrogenation over a palladium or nickel catalyst is an alternative but may require specialized pressure equipment.[6]

  • Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting materials and reagents.

Experimental Protocol: Synthesis of Thian-4-amine
  • To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol, add ammonium acetate (approx. 10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M HCl) until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a strong base (e.g., 50% NaOH solution) to pH >12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield thian-4-amine, which can often be used in the next step without further purification.

Part 2: Boc Protection of Thian-4-amine

Protecting the newly formed amine is crucial for preventing it from acting as a nucleophile in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8][9]

Causality Behind Experimental Choices
  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc group. It is an easily handled solid that reacts cleanly with amines.[9]

  • Base: A base is required to neutralize the acidic proton of the carbamic acid intermediate that forms during the reaction. Common choices include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[7][8] The choice often depends on the solvent system (organic vs. aqueous biphasic).

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like THF/water are commonly employed.[7]

Experimental Protocol: Synthesis of tert-Butyl N-(thian-4-yl)carbamate
  • Dissolve thian-4-amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.

  • Wash the reaction mixture sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl N-(thian-4-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic Attack Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-Boc Product R-NH-Boc Intermediate->Product Proton Transfer & Loss of CO₂ + tBuOH

Caption: Mechanism of Boc protection.

Part 3: Oxidation of Thioether to Sulfone

The final step is the oxidation of the cyclic thioether to the 1,1-dioxide (sulfone). This transformation significantly alters the molecule's polarity and conformational properties.[4]

Causality Behind Experimental Choices
  • Oxidizing Agent: A key consideration is selecting an oxidant that is potent enough to convert the sulfide to a sulfone without affecting the Boc-protecting group or other parts of the molecule.

    • m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common choice. Using slightly more than two equivalents ensures complete oxidation to the sulfone. The intermediate sulfoxide is typically not isolated.

    • Oxone® (Potassium peroxymonosulfate): A stable, water-soluble, and safe alternative to peroxy acids. It is often used in a biphasic system or in polar solvents like methanol/water.

    • Hydrogen Peroxide (H₂O₂): Can also be used, often with a metal catalyst like sodium tungstate, to increase its efficacy.[10]

  • Stoichiometry: The oxidation of a sulfide to a sulfone requires two equivalents of the oxidizing agent.[4] Using a slight excess (e.g., 2.1-2.2 eq) ensures the reaction goes to completion.

  • Solvent: Dichloromethane (DCM) or chloroform are excellent solvents for reactions involving m-CPBA. For Oxone®, a mixture of methanol and water is typical.

Experimental Protocol: Synthesis of this compound
  • Dissolve tert-butyl N-(thian-4-yl)carbamate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, carefully monitoring the internal temperature. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by LC-MS to observe the disappearance of the starting material and the sulfoxide intermediate.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. Repeat the wash until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The final product, this compound, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography to yield a white solid.

Data Summary

The following table summarizes typical data for the described synthetic pathway. Yields are representative and may vary based on reaction scale and purification methods.

StepTransformationStarting MaterialProductTypical Yield
1Reductive AminationTetrahydro-4H-thiopyran-4-oneThian-4-amine75-90%
2Boc ProtectionThian-4-aminetert-Butyl N-(thian-4-yl)carbamate90-98%
3Oxidationtert-Butyl N-(thian-4-yl)carbamateThis compound85-95%

References

  • Meena, & Meena. (n.d.). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Accessed January 7, 2026. Available from: [Link]

  • Seradj, H., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(8), 1620. Available from: [Link]

  • ResearchGate. (n.d.). Tetrahydrothiopyran oxidation in the presence of [Zn 2.... Accessed January 7, 2026. Available from: [Link]

  • Wikipedia. (n.d.). Sulfone. Accessed January 7, 2026. Available from: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Accessed January 7, 2026. Available from: [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%. Accessed January 7, 2026. Available from: [Link]

  • ACS Publications. (n.d.). Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. Accessed January 7, 2026. Available from: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Accessed January 7, 2026. Available from: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Accessed January 7, 2026. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Accessed January 7, 2026. Available from: [Link]

  • Macmillan Group. (n.d.). Enantioselective Organocatalytic Reductive Amination. Accessed January 7, 2026. Available from: [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Accessed January 7, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Accessed January 7, 2026. Available from: [Link]

  • NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Accessed January 7, 2026. Available from: [Link]

  • NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Accessed January 7, 2026. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Accessed January 7, 2026. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Accessed January 7, 2026. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Accessed January 7, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Accessed January 7, 2026. Available from: [Link]

  • NIH. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Accessed January 7, 2026. Available from: [Link]/PMC8942008/)

Sources

A Comprehensive Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will explore its chemical identity, synthesis, and critical role in the development of novel therapeutics, offering insights grounded in established scientific principles and practical laboratory experience.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule that marries the protective qualities of a tert-butoxycarbonyl (Boc) group with the structural motif of a cyclic sulfone. This combination makes it a valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature precisely describes its molecular architecture: a tert-butyl carbamate attached to the 4-position of a thiane ring, where the sulfur atom is oxidized to a sulfone (1,1-dioxo).

Key Identifiers and Properties:
IdentifierValue
CAS Number 595597-01-6[1][2]
Molecular Formula C₁₀H₁₉NO₄S[2]
Molecular Weight 249.33 g/mol [2]
Appearance Solid
Purity Typically ≥98%[2]

The Strategic Importance in Drug Discovery

The carbamate group is a frequently utilized structural motif in approved pharmaceuticals and prodrugs.[3] Its stability and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[3] The tert-butyl carbamate, in particular, serves as a crucial protecting group for amines in organic synthesis, a foundational technique in the construction of complex drug candidates.[4]

The 1,1-dioxothiane moiety imparts specific physicochemical properties, such as increased polarity and the potential for hydrogen bonding, which can influence a drug candidate's solubility, absorption, and metabolic stability. The strategic incorporation of this sulfone-containing ring system is a key tactic for medicinal chemists aiming to optimize the pharmacokinetic profile of a lead compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the protection of an amino group on a precursor molecule, followed by oxidation of the sulfide to a sulfone.

Illustrative Synthetic Workflow:

A generalized synthetic pathway can be visualized as follows:

G A 4-Aminothiane Precursor B Boc Protection A->B (Boc)₂O, Base C tert-Butyl N-(thian-4-yl)carbamate B->C D Oxidation C->D Oxidizing Agent (e.g., m-CPBA, Oxone®) E This compound D->E

Caption: A representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

Step 1: Boc Protection of 4-Aminothiane

  • Rationale: The protection of the amine with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent unwanted side reactions during the subsequent oxidation step. This method is widely employed due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions.

  • Procedure:

    • Dissolve the 4-aminothiane precursor in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, typically triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting tert-butyl N-(thian-4-yl)carbamate, if necessary, by column chromatography.

Step 2: Oxidation to the Sulfone

  • Rationale: The oxidation of the sulfide to a sulfone is a critical transformation. The choice of oxidizing agent is paramount to achieving a clean and efficient reaction. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).

  • Procedure:

    • Dissolve the tert-butyl N-(thian-4-yl)carbamate in a solvent that is stable to oxidation, such as DCM or methanol.

    • Cool the solution in an ice bath to control the exothermic nature of the oxidation.

    • Add the oxidizing agent portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

    • Quench any excess oxidizing agent with a reducing agent, such as sodium thiosulfate solution.

    • Perform an aqueous workup, dry the organic layer, and concentrate the solution.

    • Purify the final product, this compound, by recrystallization or column chromatography to achieve the desired purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a comprehensive profile of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum would show characteristic peaks for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm) and signals corresponding to the protons on the thiane ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[1]

Applications in Medicinal Chemistry

This compound is a versatile building block used in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for its use in peptide synthesis and other coupling reactions, while the sulfone group can be a key pharmacophoric element or a means to modulate physicochemical properties.

Workflow for Incorporation into a Drug Candidate:

G A This compound B Boc Deprotection A->B Acidic Conditions (e.g., TFA, HCl) C 4-Amino-1,1-dioxothiane B->C D Coupling Reaction C->D E Target Molecule D->E F Carboxylic Acid or Activated Ester F->D

Caption: General scheme for utilizing the title compound in synthesis.

This intermediate is particularly valuable in the development of inhibitors for various enzymes and receptors where the sulfone can act as a hydrogen bond acceptor. Its application extends to the synthesis of compounds targeting a range of diseases, from cancer to neurological disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a well-ventilated area or a fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations.[6]

Conclusion

This compound is a strategically important building block in modern drug discovery. Its unique combination of a protected amine and a cyclic sulfone provides medicinal chemists with a versatile tool for synthesizing novel therapeutic agents with potentially enhanced properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the research and development of new medicines.

References

  • Supporting Information for a relevant scientific article.
  • PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. Available from: [Link]

  • PubChem. Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Farooq, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 23. Available from: [Link]

  • T. S. Gontijo, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9359-9381. Available from: [Link]

  • Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-86. Available from: [Link]

  • Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 209-212. Available from: [Link]

  • NIST. tert-Butyl carbamate. In NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Li, Y., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674. Available from: [Link]

Sources

"tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the role of heterocyclic building blocks is paramount. Among these, sulfur-containing scaffolds have garnered significant attention due to their unique stereoelectronic properties and their prevalence in biologically active molecules. This compound (CAS No. 595597-01-6) is a key intermediate, merging the versatile Boc (tert-butoxycarbonyl) protecting group with a saturated sulfone heterocycle, the thiane-1,1-dioxide ring.[1][2][3][4] Its utility in medicinal chemistry, particularly as a precursor for introducing the 4-aminothiane-1,1-dioxide motif, necessitates an unambiguous and robust protocol for its structural verification.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We move beyond a simple listing of data to explain the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, chemists, and quality control professionals who require a self-validating system for molecular characterization, grounded in authoritative analytical principles. The molecular formula is C₁₀H₁₉NO₄S, corresponding to a molecular weight of approximately 249.33 g/mol .[2][4][5]

Molecular Architecture and Analytical Strategy

The foundational step in any structure elucidation is a clear understanding of the proposed molecular architecture. The structure of this compound is presented below, with key carbon positions numbered for clarity in the subsequent spectroscopic analysis.

Figure 1: Annotated structure of this compound.

Caption: A logical workflow for definitive structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry serves as the first line of analytical evidence, providing the molecular weight of the compound. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization, which typically preserves the molecular ion. We anticipate the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Expected Results:

  • Molecular Formula: C₁₀H₁₉NO₄S

  • Exact Mass: 249.10

  • Predicted Ion Peaks (High-Resolution MS):

    • [M+H]⁺: m/z 250.1135

    • [M+Na]⁺: m/z 272.0954

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, which provides strong confirmatory evidence.

  • [M - C₄H₈ + H]⁺: Loss of isobutylene (m/z 56.06) from the [M+H]⁺ ion, resulting in a peak at m/z 194.05.

  • [C₄H₉]⁺: A peak corresponding to the tert-butyl cation at m/z 57.07.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by strong absorptions from the carbamate and sulfone moieties.

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Notes
N-H (Carbamate) Stretching3300 - 3400A moderately sharp peak indicating the secondary amine of the carbamate.
C-H (Alkyl) Stretching2850 - 3000Characteristic of the methylene groups in the ring and the methyl groups of the tert-butyl moiety.
C=O (Carbamate) Stretching1680 - 1710A very strong, sharp absorption, characteristic of the urethane carbonyl.[6]
S=O (Sulfone) Asymmetric & Symmetric Stretching1280 - 1350 (asym) 1120 - 1160 (sym)Two distinct, very strong absorptions confirming the presence of the SO₂ group.
C-N Stretching1220 - 1280Often coupled with other vibrations, but expected in this region.

The presence of these specific bands provides a high degree of confidence in the gross structural features of the molecule before proceeding to the more detailed NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping

Expertise & Rationale: NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon and proton skeleton. The chemical shifts are heavily influenced by the electron-withdrawing nature of the adjacent sulfone and carbamate groups.

¹H NMR Spectroscopy

The proton spectrum allows for the precise assignment of all non-exchangeable protons. The powerful deshielding effect of the SO₂ group is the most significant factor influencing the chemical shifts of the heterocyclic ring protons.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ ~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[7]
NH 4.5 - 5.5Broad Singlet (br s)1HThe carbamate proton signal is often broad and its chemical shift is concentration-dependent.
H4 3.9 - 4.2Multiplet (m)1HThis methine proton is deshielded by the adjacent nitrogen atom of the carbamate.
H2, H6 (axial & eq) 3.0 - 3.3Multiplet (m)4HThese methylene protons are alpha to the strongly electron-withdrawing sulfone group, causing a significant downfield shift.
H3, H5 (axial & eq) 2.1 - 2.4Multiplet (m)4HThese methylene protons are beta to the sulfone group and are less deshielded than H2/H6.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The chemical shifts provide complementary information to the ¹H NMR data.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Carbon(s)Predicted δ (ppm)Rationale
C=O (Carbamate) ~155The carbonyl carbon of the carbamate group, typical for this functional group.[6][7]
-C(CH₃)₃ ~80The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[7][8]
C2, C6 ~52These carbons are alpha to the sulfone group and are significantly deshielded.
C4 ~45The methine carbon attached to the nitrogen.
C3, C5 ~29The methylene carbons beta to the sulfone group.
-C(CH₃)₃ ~28The three equivalent methyl carbons of the tert-butyl group.[7][8]

Experimental Protocols for Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the dried compound for ¹H NMR and 25-30 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, utilize the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[9]

NMR Instrument Setup and Acquisition
  • Spectrometer: Utilize a spectrometer with a field strength of ≥400 MHz for optimal signal dispersion.[9]

  • Temperature: Maintain a constant probe temperature of 298 K (25 °C).[9]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Technique: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048 (or until adequate signal-to-noise is achieved)

Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analyzer: Time-of-Flight (TOF) for high-resolution mass accuracy.

  • Data Acquisition: Scan over a mass range of m/z 50-500.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Conclusion

The structural elucidation of This compound is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula, while IR spectroscopy provides rapid identification of the key carbamate and sulfone functional groups. The definitive connectivity and stereoelectronic environment are mapped using ¹H and ¹³C NMR spectroscopy, with the observed chemical shifts being fully consistent with the powerful inductive effects of the sulfone and carbamate moieties. By adhering to the rigorous protocols outlined in this guide, researchers can achieve an unambiguous and trustworthy characterization of this important chemical intermediate.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • 1PlusChem LLC. 595597-01-6 | this compound. Available at: [Link]

  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. Available at: [Link]

  • Chen, K. et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • Arslan, H. et al. (2013). FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]

  • PubChem. Tert-butyl n-[2-(4,7-dioxoindol-1-yl)ethyl]carbamate. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS 595597-01-6). Designed for researchers and professionals in drug development and chemical synthesis, this document details the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide utilizes predictive models and data from analogous structures to provide a robust, chemically accurate characterization. Each section includes a detailed interpretation of the predicted data, explaining the causal relationships between the molecular structure and its spectral output, alongside field-proven experimental protocols for data acquisition.

Structural and Spectroscopic Overview

This compound is a bifunctional molecule featuring a Boc-protected amine and a cyclic sulfone. The structural characterization of such molecules is fundamental to verifying its identity and purity, which underpins its application in synthetic and medicinal chemistry. Spectroscopic analysis provides a definitive, non-destructive method for this verification.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₉NO₄S

  • Molecular Weight: 249.33 g/mol

The key structural features to be identified are:

  • The tert-butoxycarbonyl (Boc) group: Characterized by a strong carbonyl (C=O) stretch in the IR and a distinctive singlet for the nine equivalent methyl protons in ¹H NMR.

  • The secondary carbamate functionality: Exhibiting N-H stretching and bending vibrations in the IR.

  • The thiane-1,1-dioxide ring : A six-membered saturated heterocyclic sulfone. The strongly electron-withdrawing sulfone group (SO₂) significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectra and produces intense, characteristic stretching bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established.

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals. The sulfone group at position 1 of the thiane ring creates a plane of symmetry, rendering the protons at C2 and C6, as well as C3 and C5, chemically equivalent. However, the axial and equatorial protons on each of these carbons are diastereotopic and thus non-equivalent, leading to complex splitting patterns.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
H_a ~ 4.85Broad Singlet1HNH -COThe carbamate proton is typically broad and its position is solvent/concentration dependent.
H_b ~ 4.10Multiplet1HCH -NHThis methine proton is attached to the nitrogen atom, resulting in a downfield shift.
H_c ~ 3.20Multiplet4HCH₂ -SO₂Protons alpha to the strongly electron-withdrawing sulfone group are significantly deshielded and shifted downfield.
H_d ~ 2.35Multiplet4HCH₂ -CHProtons beta to the sulfone group are less deshielded than H_c.
H_e 1.45Singlet9HC(CH₃ )₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet in a typical upfield region.
Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct carbon signals, consistent with the molecule's structure.

Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
C₁ ~ 155.0C =OThe carbonyl carbon of the carbamate group appears at a characteristic downfield position.
C₂ ~ 80.0C (CH₃)₃The quaternary carbon of the tert-butyl group.
C₃ ~ 52.0C H₂-SO₂Carbons alpha to the sulfone group are strongly deshielded.
C₄ ~ 47.0C H-NHThe methine carbon attached to the nitrogen.
C₅ ~ 28.5C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
C₆ ~ 27.0C H₂-CHThe methylene carbons beta to the sulfone group.
Experimental Protocol: Acquiring NMR Spectra

This protocol outlines a standard procedure for the acquisition of high-resolution NMR spectra for a small organic molecule like the topic compound.[1][2][3]

Sample Preparation:

  • Weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[2][3]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition:

  • Carefully insert the NMR tube into a spinner turbine, adjusting the depth using a gauge to ensure the sample is centered in the detection coil.

  • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. This is often an automated process.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve a good signal-to-noise ratio.[3]

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum Analysis (ESI+)
  • Molecular Ion: The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule, [M+H]⁺, at m/z 250.1 . Adducts with sodium, [M+Na]⁺ at m/z 272.1 , or potassium, [M+K]⁺ at m/z 288.1 , are also commonly observed.

  • Key Fragmentation: Boc-protected amines are known to exhibit characteristic fragmentation patterns.[4][5][6][7] The most prominent fragmentation involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 194.1 ([M+H - 56]⁺). Another common fragment is the stable tert-butyl cation at m/z 57 .

Experimental Protocol: ESI-MS Analysis

This protocol describes the preparation and analysis of a sample using a high-resolution ESI mass spectrometer.[8][9]

  • Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical final concentration for direct infusion is in the range of 1-10 µg/mL.[9] Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation for positive ion mode.

  • Sample Loading: Transfer the final working solution into a 2 mL mass spectrometry vial with a septum cap. Ensure there is no particulate matter.

  • Instrument Setup: Set the ESI source parameters. Typical settings include a capillary voltage of 3-4 kV, a drying gas (N₂) flow rate of 5-10 L/min, and a source temperature of 100-150 °C.

  • Data Acquisition: Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump. Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent tool for identifying the presence of key chemical bonds.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by absorptions from the carbamate and sulfone groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350N-H StretchSecondary Carbamate (N-H)
~ 2980C-H StretchAlkyl (C-H)
~ 1690C=O StretchCarbamate Carbonyl (C=O)
~ 1520N-H BendSecondary Carbamate (N-H)
~ 1325 and 1125Asymmetric & Symmetric SO₂ StretchSulfone (S=O)

The two strong, distinct peaks for the sulfone group's symmetric and asymmetric stretching are highly characteristic and serve as a definitive marker for this functionality.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[11][12][13][14]

  • Background Collection: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[12] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[13]

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After the measurement, raise the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), allowing it to fully evaporate before the next measurement.[11]

Integrated Analysis and Workflow

The definitive structural elucidation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates this integrated approach.

G Workflow for Structural Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-IR) Sample->IR NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, S=O, N-H) IR->IR_Data Structure Verified Structure: This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Integrated workflow for spectroscopic analysis.

References

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • Paton Group, Colorado State University. (n.d.). CASCADE. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Davis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

  • Master Organic Chemistry. (n.d.). IR Chart. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

  • ResearchGate. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • The Hong Kong University of Science and Technology, Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

  • JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques.... [Link]

  • Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. YouTube. [Link]

  • PubMed. (2010). Differentiation of Boc-protected ... isomers by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2024, August 9). Elucidation of the presence and location of t-Boc protecting groups.... [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation.... [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. (2024, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. (2024, August 6). H-1 chemical shifts in NMR. Part 27.... [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

An In-depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a pivotal intermediate in contemporary drug discovery and development. We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights into its role as a versatile building block for complex molecular architectures.

Introduction: The Strategic Importance of the Sulfonylpiperidine Moiety

In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The saturated heterocyclic ring system, particularly piperidine and its bioisosteres, is a recurring motif in a vast number of approved drugs. The introduction of a sulfone group into a six-membered ring, as seen in the 1,1-dioxothiane core of the title compound, imparts unique physicochemical properties that are highly advantageous for drug design.

The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. Its presence can significantly enhance aqueous solubility, modulate lipophilicity, and establish critical interactions within a target's binding pocket. This compound serves as a protected amine precursor, providing a stable and reliable handle to introduce this valuable sulfonylpiperidine mimic into target molecules. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis.

PropertyValueSource
CAS Number 595597-01-6[3][4]
Molecular Formula C₁₀H₁₉NO₄S[4]
Molecular Weight 249.3 g/mol [4]
IUPAC Name This compound[3]
Appearance Off-white to light yellow solid[5]
Storage Room Temperature, Sealed in Dry, Dark Place[4][5]

The structure features a central 1,1-dioxothiane ring with a Boc-protected amine at the 4-position. This configuration provides a stable, non-basic amine surrogate that can be carried through various synthetic transformations before its deprotection to reveal the key primary amine for further functionalization.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with more readily available starting materials. A common and logical pathway involves the preparation of the key intermediate, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, followed by the protection of the amine group.

Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

The precursor amine can be synthesized from 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide. The choice of a reduction reaction is critical here. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Reduction of Oxime [5][6]

  • Reaction Setup: To a stirred solution of 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide (1 equivalent) in methanol, add a catalytic amount of Raney Ni.

  • Hydrogenation: The resulting mixture is stirred at room temperature for approximately 3 hours under a hydrogen atmosphere.

    • Expert Insight: The use of Raney Ni is advantageous due to its high activity at room temperature and pressure. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and prevent over-reduction or side reactions.

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The methanolic filtrate is then concentrated under reduced pressure.

  • Isolation: The crude product is purified to afford 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. A typical yield for this step is around 78%.[5][6]

Boc Protection of the Amine

With the key amine intermediate in hand, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard transformation in organic synthesis.

Experimental Protocol: Boc Protection

  • Reaction Setup: Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine or sodium bicarbonate.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup and Isolation: The reaction mixture is typically washed with aqueous acid, brine, and then dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Boc Protection Start 4-(Hydroxyimino)tetrahydro- 2H-thiopyran 1,1-dioxide Reagents1 Raney Ni, H₂, Methanol Start->Reagents1 Product1 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Reagents1->Product1 Reagents2 Boc₂O, Base (e.g., TEA), Solvent Product1->Reagents2 Product1->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: General synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block. After deprotection, the resulting primary amine is a powerful nucleophile, ready for a variety of coupling reactions to build more complex molecules.

Amide Bond Formation

A primary application is in the synthesis of amide derivatives. The deprotected amine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Example Application: Synthesis of Novel Anti-inflammatory Agents

A study on the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrated the utility of related Boc-protected amines.[7] In a similar fashion, the deprotected 4-amino-1,1-dioxothiane could be coupled with various substituted carboxylic acids to explore new chemical space for potential anti-inflammatory drugs.[7]

General Protocol: Amide Coupling [7]

  • Deprotection: Treat this compound with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) to remove the Boc group.

  • Coupling: To a solution of the desired carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add coupling reagents such as EDCI (1.5 equivalents) and HOBt (1.5 equivalents), followed by a base like DIPEA (N,N-diisopropylethylamine) (1.5 equivalents).

  • Addition of Amine: Add the deprotected 4-amino-1,1-dioxothiane (1.1 equivalents) to the activated carboxylic acid mixture.

  • Reaction and Purification: Stir the reaction at room temperature until completion. The final product is then isolated and purified, typically by column chromatography.

Reductive Amination

The primary amine, post-deprotection, can also participate in reductive amination reactions with aldehydes and ketones to form secondary amines, further expanding the molecular diversity that can be achieved.

Suzuki and Other Cross-Coupling Reactions

While the amine itself is not directly used in cross-coupling, the core scaffold can be incorporated into molecules that subsequently undergo reactions like Suzuki coupling. For instance, after coupling the amine to a haloaryl moiety, that structure can then be used in palladium-catalyzed cross-coupling reactions to build biaryl systems, which are common in drug candidates.[8]

Applications cluster_reactions Derivatization Reactions Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Amine 4-Amino-1,1-dioxothiane Deprotection->Amine Amide Amide Bond Formation (Coupling with R-COOH) Amine->Amide Reductive Reductive Amination (Reaction with Aldehydes/Ketones) Amine->Reductive Other Other Nucleophilic Additions Amine->Other

Caption: Key deprotection and subsequent derivatization pathways.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its robust Boc-protected amine allows for the strategic introduction of the highly desirable 1,1-dioxothiane scaffold into complex, multi-step synthetic routes. The properties imparted by the sulfone group—enhanced solubility, metabolic stability, and hydrogen bonding capacity—are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the importance of well-designed, versatile building blocks like this compound will undoubtedly increase, solidifying its place as a cornerstone of modern drug discovery.

References

  • PubChem: tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. Available at: [Link]

  • Organic Syntheses: Carbamic acid, tert-butyl ester. Available at: [Link]

  • Atlantis Press: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

  • Shanghai Finechem Biotechnology Co., Ltd.: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Available at: [Link]

  • MySkinRecipes: Tert-Butyl (Tetrahydro-2H-Thiopyran-4-Yl)Carbamate. Available at: [Link]

  • ResearchGate: (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • National Institutes of Health (NIH): Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • MDPI: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • Google Patents: CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubMed Central (PMC): Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC): Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

  • Patsnap: Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available at: [Link]

  • Aladdin: this compound. Available at: [Link]

  • National Institute of Standards and Technology (NIST): tert-Butyl carbamate. Available at: [Link]

  • Google Patents: US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt.

Sources

"tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action and Synthetic Utility of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. While not an active pharmaceutical ingredient (API) itself, its constituent structural motifs—a cyclic sulfone and a protected carbamate—are prevalent in a wide array of biologically active molecules. This technical guide delves into the core physicochemical properties of this compound and explores the potential mechanisms of action that could be imparted to its derivatives. By examining the established pharmacology of the sulfone and carbamate functional groups, we can construct a scientifically grounded hypothesis for the biological targets and pathways that molecules derived from this intermediate may modulate. This whitepaper serves as a resource for researchers, scientists, and drug development professionals, providing both a theoretical framework for the compound's potential bioactivity and practical insights into its application in synthetic workflows.

Introduction and Physicochemical Profile

This compound (CAS 595597-01-6) is primarily classified as a pharmaceutical intermediate and a building block for organic synthesis.[1][2][3][4] Its structure features a six-membered saturated ring containing a sulfone group (a sulfur atom double-bonded to two oxygen atoms) and a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) group. The inherent value of this compound lies not in its own biological activity, but in its potential to serve as a scaffold for the synthesis of more complex molecules with therapeutic promise, particularly as a component in the creation of protein degraders.[2]

A direct mechanism of action for this compound has not been described in the scientific literature, which is expected for a synthetic intermediate. However, the analysis of its core components provides a strong foundation for predicting the biological roles of its derivatives. This guide will, therefore, dissect the pharmacology of the cyclic sulfone and carbamate moieties to propose potential mechanisms of action for compounds synthesized from this versatile precursor.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 595597-01-6[1][2]
Molecular Formula C10H19NO4S[2][4]
Molecular Weight 249.3 g/mol [2]
Appearance White Solid
Purity ≥98%[2]
Storage Room temperature[2]

Core Structural Scaffolds & Their Biological Significance

The potential bioactivity of molecules derived from this compound can be inferred from the known pharmacology of its two key structural features: the cyclic sulfone and the carbamate.

The Cyclic Sulfone Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfone group (R-S(=O)₂-R') is a highly valuable functional group in drug design due to its unique physicochemical properties. It is a strong hydrogen bond acceptor and possesses high polarity, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[5] Cyclic sulfones, in particular, are gaining attention as they impose conformational constraints that can enhance binding affinity to biological targets.[5][6]

Sulfone-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory Effects: Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[7] The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[7]

  • Antimicrobial and Antifungal Activity: Various aryl sulfones have been synthesized and evaluated for their efficacy against pathogenic strains like E. coli, S. aureus, and C. albicans.[8]

  • Anticancer Properties: Some sulfone-based compounds have exhibited cytotoxicity against various cancer cell lines.[5][7] For instance, certain derivatives can arrest the cell cycle in the G0/G1 or G2/M phase.[7]

  • Enzyme Inhibition: The sulfone scaffold is a key component in inhibitors of various enzymes, including HIV-1 protease and human carbonic anhydrase II.[5]

The 1,1-dioxothiane ring in the title compound serves as a stable, polar, and conformationally restricted scaffold, making it an attractive starting point for designing molecules that target a wide range of biological systems.

The Carbamate Moiety: From Protection to Bioactivity

Carbamates (R-O-C(=O)-NR'R'') are another class of functional groups with significant importance in pharmacology.

  • Mechanism as Acetylcholinesterase Inhibitors: The most well-known mechanism of action for carbamates is the inhibition of acetylcholinesterase (AChE).[9][10] Carbamate insecticides and drugs act by carbamylating the serine hydroxyl group in the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[10] While organophosphates bind irreversibly, carbamates are considered reversible inhibitors, leading to a shorter duration of action.[10]

  • The Role of the Boc Protecting Group: In this compound, the amine is protected by a tert-butyloxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in unwanted side reactions.[11] The Boc group is typically removed under acidic conditions to yield a free amine. This primary or secondary amine then serves as a handle for further functionalization, allowing for the introduction of various pharmacophores to create a final, biologically active molecule. Therefore, while the Boc-protected compound is synthetically useful, the deprotected amine is the key to unlocking the potential bioactivity of its derivatives.

Hypothesized Mechanism of Action for Derivatives

Given that this compound is a synthetic intermediate, its "mechanism of action" is best conceptualized as the potential activities of the molecules it can be used to create. After deprotection of the Boc group, the resulting 4-amino-1,1-dioxothiane can be elaborated into a variety of potential drug candidates.

Pathway A: Targeting Inflammatory Cascades

Derivatives could be designed as anti-inflammatory agents. By attaching specific aryl or heteroaryl moieties to the free amine, it is plausible to design molecules that interfere with inflammatory signaling pathways.

G cluster_0 Cellular Environment Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Activates iNOS & COX-2 Expression iNOS & COX-2 Expression NF-kB Pathway->iNOS & COX-2 Expression Induces Pro-inflammatory Mediators (NO, TNF-a) Pro-inflammatory Mediators (NO, TNF-a) iNOS & COX-2 Expression->Pro-inflammatory Mediators (NO, TNF-a) Produces Derivative Sulfone Derivative Derivative->NF-kB Pathway Inhibits

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a derivative.

Pathway B: Development of Enzyme Inhibitors

The conformationally rigid cyclic sulfone scaffold combined with a strategically functionalized amine could lead to potent and selective enzyme inhibitors. For example, by mimicking the transition state of an enzymatic reaction, derivatives could target proteases, kinases, or other enzyme classes implicated in disease.

Synthetic Utility and Application in Drug Discovery

The primary value of this compound is its role as a versatile intermediate. The Boc-protected amine allows for modifications to other parts of a molecule without affecting the amine, which can then be deprotected in a later step for further reaction.

General Synthetic Workflow

A typical workflow would involve:

  • Deprotection: Removal of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield the free amine (4-amino-1,1-dioxothiane).

  • Functionalization: The resulting amine can undergo a variety of reactions, including:

    • Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

    • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Sulfonamide formation: Reaction with sulfonyl chlorides.

    • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Functionalization start This compound deprotected 4-Amino-1,1-dioxothiane (Hydrochloride Salt) start->deprotected TFA or HCl final_product Final Bioactive Molecule (e.g., Amide Derivative) deprotected->final_product Amide Coupling reagent R-COOH + Coupling Agent reagent->final_product

Caption: General synthetic workflow from the intermediate to a final product.

Experimental Protocols for Investigating Biological Activity

To validate the hypothesized mechanisms of action for novel derivatives synthesized from this compound, a series of established in vitro assays can be employed.

Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Untreated cells will serve as a negative control.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that any observed bioactivity is not due to general cell toxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or the cell line of interest) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivative for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical entity whose significance is rooted in its synthetic potential rather than its intrinsic biological activity. The presence of a conformationally constrained cyclic sulfone and a versatile, protected amine functional group makes it an ideal starting point for the development of novel therapeutics. By leveraging the known pharmacology of sulfones and carbamates, researchers can rationally design derivatives targeting a wide array of biological processes, including inflammation, cancer, and enzymatic pathways. This guide provides a foundational understanding of the potential mechanisms of action that can be explored and serves as a strategic resource for the application of this intermediate in modern drug discovery programs. The true "mechanism of action" is ultimately defined by the creativity and scientific rigor applied to the molecules derived from this promising scaffold.

References

  • Ahmad, et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Cyclic sulfone containing compounds which showed strong biological activity. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available from: [Link]

  • Fang, S. H., et al. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology. Available from: [Link]

  • Bekemeier, H., & Köster, D. (1976). [The pharmacology of some 1,3-dioxolanes, 1,3-oxathiolanes and 1,3-dithiolanes]. Die Pharmazie.
  • Jiang, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini reviews in medicinal chemistry.
  • 1PlusChem LLC. 595597-01-6 | this compound. Available from: [Link]

  • ResearchGate. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Available from: [Link]

  • Aladdin. This compound. Available from: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • NIH. tert-Butyl N-(thiophen-2-yl)carbamate. Available from: [Link]

  • PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available from: [Link]

  • NIH. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

  • NIH. Carbamate Toxicity. StatPearls. Available from: [Link]

  • MDPI. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. Available from: [Link]

  • RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available from: [Link]

  • NIH. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Available from: [Link]

  • PubMed Central. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available from: [Link]

  • Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • PubChem. tert-Butyl carbamate. Available from: [Link]

  • ResearchGate. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available from: [Link]

Sources

Methodological & Application

The Strategic Role of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is paramount. tert-Butyl N-(1,1-dioxothian-4-yl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry. Its unique architecture, combining a cyclic sulfone with a Boc-protected amine, offers a powerful tool for introducing a key pharmacophore that can enhance aqueous solubility, metabolic stability, and target engagement.

The thiane-1,1-dioxide moiety, a cyclic sulfone, is not merely a passive scaffold. It is a polar functional group that can significantly lower the lipophilicity of a molecule, a critical factor in improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[1] Furthermore, the sulfone group is a strong hydrogen bond acceptor and can act as a bioisostere for other functionalities, such as ketones.[1] The presence of the Boc-protected amine provides a convenient handle for subsequent synthetic modifications, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This application note provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its preparation and use.

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

PropertyValueReference
CAS Number 595597-01-6[2][3]
Molecular Formula C₁₀H₁₉NO₄S[3]
Molecular Weight 249.33 g/mol [3]
Appearance Solid
SMILES CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1[2]
IUPAC Name This compound[2]

Synthetic Protocols

The efficient and scalable synthesis of this compound is a prerequisite for its widespread use in drug discovery programs. The following protocols detail a reliable synthetic route starting from commercially available materials.

Protocol 1: Synthesis of this compound

This two-step protocol involves the oxidation of a readily available sulfide followed by the Boc-protection of the resulting amine.

Step 1: Synthesis of 4-aminothiane-1,1-dioxide

This step involves the oxidation of 4-aminothiane.

  • Materials: 4-aminothiane, hydrogen peroxide (30% solution), acetic acid, palladium on carbon (10%).

  • Procedure:

    • To a solution of 4-aminothiane (1 equivalent) in acetic acid, add 10% palladium on carbon.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrogen peroxide (30% solution, 2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • The crude 4-aminothiane-1,1-dioxide can be carried forward to the next step without further purification.

Step 2: Boc-Protection of 4-aminothiane-1,1-dioxide

This step introduces the tert-butyloxycarbonyl (Boc) protecting group.

  • Materials: 4-aminothiane-1,1-dioxide (from Step 1), di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 4-aminothiane-1,1-dioxide (1 equivalent) in THF.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

G start 4-Aminothiane step1 Oxidation (H₂O₂, AcOH, Pd/C) start->step1 intermediate 4-Aminothiane-1,1-dioxide step1->intermediate step2 Boc-Protection (Boc₂O, TEA, THF) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a strategic building block for the synthesis of complex, biologically active molecules. The Boc-protected amine serves as a versatile handle for a variety of chemical transformations, most notably the deprotection to reveal the primary amine, which can then be further functionalized.

Protocol 2: Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to unmask the amine functionality for subsequent reactions. Acid-mediated deprotection is the most common and efficient method.

  • Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting 4-aminothiane-1,1-dioxide trifluoroacetate salt is often used directly in the next step without further purification. Alternatively, it can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

G start This compound step1 Acidic Deprotection (TFA, DCM) start->step1 end 4-Aminothiane-1,1-dioxide (TFA salt) step1->end

Caption: Boc-deprotection workflow.

Case Study: Incorporation into Kinase Inhibitors

The 4-aminothiane-1,1-dioxide scaffold is particularly prevalent in the design of kinase inhibitors.[1][4] The cyclic sulfone can occupy specific pockets in the kinase active site, forming favorable interactions and contributing to both potency and selectivity. The amine functionality provides a key attachment point for coupling to the core heterocyclic scaffolds of many kinase inhibitors.

Exemplary Reaction: Amide Bond Formation

Following Boc deprotection, the resulting 4-aminothiane-1,1-dioxide can be readily coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.

  • Materials: 4-aminothiane-1,1-dioxide trifluoroacetate salt, a carboxylic acid (R-COOH), a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1 equivalent) in DMF, add the coupling reagent (1.1 equivalents) and the base (2.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 4-aminothiane-1,1-dioxide trifluoroacetate salt (1.2 equivalents) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

G start 4-Aminothiane-1,1-dioxide (TFA salt) step1 Amide Coupling (HATU, DIPEA, DMF) start->step1 reagent R-COOH (Carboxylic Acid) reagent->step1 end N-(1,1-dioxothian-4-yl)amide (Target Molecule) step1->end

Caption: Amide bond formation workflow.

Conclusion: A Building Block of Strategic Importance

This compound represents a key building block for the modern medicinal chemist. Its strategic use allows for the introduction of a cyclic sulfone moiety that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. The Boc-protected amine provides a reliable and versatile handle for further synthetic elaboration, enabling the construction of diverse and complex molecular libraries. The protocols outlined in this application note provide a practical guide for the synthesis and application of this important intermediate, empowering researchers to accelerate their drug discovery efforts.

References

Sources

The Strategic deployment of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of conformationally constrained scaffolds and polar functional groups is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, a bifunctional molecule featuring a rigid cyclic sulfone and a protected amine, has emerged as a valuable building block for medicinal chemists and synthetic organic chemists. The thiane-1,1-dioxide moiety, a six-membered saturated ring containing a sulfone group, imparts favorable physicochemical properties such as increased polarity and metabolic stability, while also serving as a conformational constraint.[1][2] The Boc-protected amine provides a latent nucleophilic center, allowing for selective functionalization at a later stage in a synthetic sequence. This guide provides a comprehensive overview of the synthesis and strategic applications of this versatile building block, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis.

PropertyValueSource
CAS Number 595597-01-6[3]
Molecular Formula C₁₀H₁₉NO₄S[3]
Molecular Weight 249.33 g/mol [3]
Appearance Solid
Solubility Soluble in a variety of organic solvents such as dichloromethane, chloroform, and ethyl acetate.General chemical knowledge

The key structural features of this building block are the thiane-1,1-dioxide ring and the tert-butoxycarbonyl (Boc) protected amine at the 4-position. The sulfone group is a strong hydrogen bond acceptor and is electronically withdrawing, which can influence the reactivity of adjacent functional groups. The chair conformation of the six-membered ring places the substituents in defined spatial orientations, a feature that can be exploited in stereoselective synthesis.

Synthesis of the Building Block: A Stepwise Approach

The synthesis of this compound is not widely documented in detail in peer-reviewed literature. However, a robust synthetic route can be devised based on established organic transformations. The overall strategy involves the preparation of the precursor amine, 4-aminothiane-1,1-dioxide, followed by its protection with a Boc group.

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-4H-thiopyran-4-one oxime A->B Hydroxylamine (Oximation) C 4-Aminothiane B->C Reduction (e.g., H₂, Raney Ni) D 4-Aminothiane-1,1-dioxide C->D Oxidation (e.g., m-CPBA or Oxone®) E This compound D->E Boc Protection ((Boc)₂O, base)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Aminothiane-1,1-dioxide (Precursor)

This protocol outlines a potential multi-step synthesis of the key amine precursor.

Step 1: Oximation of Tetrahydro-4H-thiopyran-4-one

  • To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to 4-Aminothiane

  • Dissolve the crude oxime from the previous step in ethanol.

  • Add a catalytic amount of Raney nickel (caution: pyrophoric).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Carefully filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-aminothiane.

Step 3: Oxidation of 4-Aminothiane to 4-Aminothiane-1,1-dioxide

  • Dissolve 4-aminothiane (1 equivalent) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Oxone® (potassium peroxymonosulfate, 2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of sodium sulfite.

  • Adjust the pH to basic (pH > 10) with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-aminothiane-1,1-dioxide.

Protocol 2: Boc Protection of 4-Aminothiane-1,1-dioxide

This final step yields the title building block.

  • Dissolve 4-aminothiane-1,1-dioxide (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water or dichloromethane (DCM).

  • Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents).[4]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, if using an aqueous solvent system, extract the product with ethyl acetate. If using DCM, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Organic Synthesis: Gateway to Novel Molecular Architectures

The primary utility of this compound lies in its role as a precursor to a free amine after a straightforward deprotection step. The resulting 4-aminothiane-1,1-dioxide can then be elaborated through N-alkylation or N-acylation to introduce diverse functionalities.

Applications_Workflow A This compound B 4-Aminothiane-1,1-dioxide (Deprotected amine) A->B Boc Deprotection (e.g., TFA, HCl) C N-Alkylated Derivatives B->C N-Alkylation (Alkyl halide, base) D N-Acylated Derivatives B->D N-Acylation (Acyl chloride, base)

Caption: Key applications of this compound.

Protocol 3: Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the amine functionality.

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Application Example 1: Synthesis of N-Alkylated Derivatives

The deprotected amine is a versatile nucleophile for the introduction of various alkyl groups.

Protocol 4: Reductive Amination

  • To a solution of 4-aminothiane-1,1-dioxide (as the free base or trifluoroacetate salt with an added base like triethylamine, 1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Application Example 2: Synthesis of N-Acylated Derivatives

The synthesis of amides from the deprotected amine is a common transformation in medicinal chemistry to introduce pharmacophoric elements.

Protocol 5: Amide Coupling

  • To a solution of 4-aminothiane-1,1-dioxide (1 equivalent) and a carboxylic acid (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically important building block for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. Its unique combination of a conformationally rigid, polar cyclic sulfone and a versatile, protected amine functionality allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. The protocols and applications detailed in this guide provide a solid foundation for researchers and scientists to effectively incorporate this valuable synthetic tool into their research programs, paving the way for the development of next-generation therapeutics and functional organic materials.

References

  • ResearchGate. Cyclic sulfoxides and sulfones in drug design. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Available at: [Link]

Sources

The Strategic Application of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Complex Synthesis

In the intricate landscape of modern drug discovery, the demand for novel molecular architectures with enhanced pharmacological properties is perpetual. Medicinal chemists are constantly seeking versatile building blocks that offer a harmonious blend of synthetic tractability and desirable physicochemical attributes. One such scaffold that has garnered significant attention is tert-Butyl N-(1,1-dioxothian-4-yl)carbamate . This compound elegantly combines two critical functionalities: a Boc-protected amine and a cyclic sulfone. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust protection for primary amines that is readily removable under mild acidic conditions, thus ensuring chemoselectivity in multi-step syntheses.[1][2][3] Concurrently, the 1,1-dioxothiane (a cyclic sulfone) moiety is a recognized pharmacophore, known to improve metabolic stability, enhance solubility, and serve as a hydrogen bond acceptor, thereby favorably influencing a molecule's interaction with its biological target.[4][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in drug discovery programs. We will delve into its core applications, provide detailed, field-tested protocols for its synthesis and derivatization, and illustrate its utility in the context of developing next-generation therapeutics.

Core Applications in Medicinal Chemistry: A Tale of Two Moieties

The utility of this compound stems from the synergistic interplay of its constituent parts. The Boc-protected amine provides a stable, yet readily deprotectable handle for the introduction of diverse functionalities, while the 1,1-dioxothiane ring system imparts favorable pharmacokinetic properties.

The Role of the Boc-Protected Amine: A Gateway to Molecular Diversity

The tert-butyloxycarbonyl (Boc) protecting group is a workhorse in medicinal chemistry for its ability to mask the nucleophilicity of primary and secondary amines.[6][7] This protection is crucial during synthetic sequences where other functional groups need to be manipulated without unintended side reactions involving the amine. The Boc group is stable to a wide range of reaction conditions, yet can be cleanly cleaved with mild acids like trifluoroacetic acid (TFA), liberating the free amine for subsequent elaboration.[1][2] This "on-off" capability allows for the sequential and controlled construction of complex molecules, a fundamental requirement in the synthesis of drug candidates.[3]

The 1,1-Dioxothiane Scaffold: Engineering Improved Drug-Like Properties

Sulfur-containing heterocycles are prevalent in a multitude of approved drugs, and the sulfone functional group, in particular, offers several advantages in drug design.[4][8] The sulfone moiety in the 1,1-dioxothiane ring of our title compound is a strong hydrogen bond acceptor, which can facilitate crucial interactions with protein targets.[5] Furthermore, the high polarity of the sulfone group can enhance the aqueous solubility of a drug candidate, a critical factor for oral bioavailability. The oxidative stability of the sulfone also contributes to improved metabolic stability, prolonging the in vivo half-life of a drug.

The 1,1-dioxothiane ring system has been incorporated into a variety of therapeutic agents, including those with anti-inflammatory and kinase inhibitory activities.[9] Its rigid, non-planar conformation can also serve as a valuable scaffold to orient appended functional groups in a defined three-dimensional space, optimizing their binding to a target protein.

Exemplary Application: Synthesis of a Key Intermediate for Kinase Inhibitors

To illustrate the practical application of this compound, we will detail its use in the synthesis of a key intermediate for a novel class of kinase inhibitors. Kinases are a critical class of drug targets, and the development of selective inhibitors is a major focus of cancer and immunology research.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the preparation of the title compound from commercially available starting materials. The key steps involve the protection of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 5 mL/g of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
This compoundC₁₀H₁₉NO₄S249.3385-95

Visualization of the Synthetic Workflow:

Synthesis_Workflow start 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride reagents Boc₂O, Et₃N DCM, 0°C to RT start->reagents workup Aqueous Workup & Purification reagents->workup product This compound workup->product caption Synthesis of the title compound.

Caption: Synthetic scheme for Boc-protection.

Protocol 2: Deprotection and Subsequent N-Arylation

This protocol outlines the deprotection of the Boc group and a subsequent palladium-catalyzed cross-coupling reaction to introduce an aromatic moiety, a common step in the synthesis of kinase inhibitors.

Part A: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL/g).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 10 mL/g of starting material).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. The crude product is often used directly in the next step.

Part B: N-Arylation (Buchwald-Hartwig Amination)

Materials:

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (from Part A)

  • Aryl halide (e.g., 2-chloro-4-fluoropyrimidine) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Ligand (e.g., Xantphos) (0.04 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.1 eq), 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane (10 mL/g of amine).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Visualization of the Derivatization Workflow:

Derivatization_Workflow start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide deprotection->amine coupling N-Arylation (Buchwald-Hartwig) amine->coupling product N-Aryl-4-amino-thiane- 1,1-dioxide Derivative coupling->product caption Derivatization of the title compound.

Caption: A two-step deprotection and coupling sequence.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery. Its strategic combination of a readily manipulable protected amine and a pharmacologically relevant cyclic sulfone scaffold provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular entities. The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this compound, enabling its seamless integration into drug discovery pipelines. As the quest for novel therapeutics continues, the judicious application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • VertexAI Search. The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).
  • VertexAI Search.
  • VertexAI Search. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026).
  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
  • ResearchGate. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry | Request PDF. (2025).
  • Expert Opinion on Drug Discovery. The importance of sulfur-containing motifs in drug design and discovery.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14909.
  • PubMed.
  • PubMed.
  • Semantic Scholar. The importance of sulfur-containing motifs in drug design and discovery.
  • SynHet. Tert-Butyl n-(1,1-dioxothian-4-yl)
  • MDPI.
  • MDPI.

Sources

Synthesis of Novel Derivatives from tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. The thiane-1,1-dioxide moiety is a versatile scaffold that has garnered significant interest due to its unique physicochemical properties, including its potential to act as a bioisostere for other cyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse range of derivatives starting from tert-butyl N-(1,1-dioxothian-4-yl)carbamate. This starting material, bearing a readily cleavable Boc-protecting group, serves as a versatile gateway to a multitude of functionalized molecules with potential therapeutic applications.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability. We will explore the fundamental deprotection step to unmask the key amine functionality, followed by detailed methodologies for N-alkylation, N-acylation, reductive amination, and the formation of urea derivatives.

Core Synthetic Strategy: Unveiling the Reactive Amine

The cornerstone of derivatization from this compound lies in the selective removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to temporarily mask the reactivity of primary and secondary amines.[1] Its removal, typically under acidic conditions, regenerates the free amine, which then serves as the nucleophilic handle for subsequent functionalization.

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate C-O bond, leading to the formation of the protonated amine, carbon dioxide, and isobutylene.[2] A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule and the desired workup procedure.

Deprotection Start This compound Intermediate Protonated Carbamate Start->Intermediate H+ (e.g., TFA, HCl) Products 4-Aminothiane-1,1-dioxide (as salt) Intermediate->Products Byproducts CO2 + Isobutylene Intermediate->Byproducts

Caption: Boc deprotection of the starting material.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol utilizes the strong organic acid, trifluoroacetic acid, for efficient and clean deprotection at room temperature.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

  • To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield 4-aminothiane-1,1-dioxide as the free base. For long-term storage, it is advisable to convert the amine to its hydrochloride salt.

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Inert solvent that readily dissolves the starting material and is stable to acidic conditions.
Reagent Trifluoroacetic acid (TFA)Strong acid that efficiently cleaves the Boc group at room temperature.[2]
Stoichiometry 5-10 equivalents of TFAEnsures complete and rapid deprotection.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without requiring heating.
Workup Basic wash (NaHCO₃)Neutralizes the excess TFA to allow for the isolation of the free amine.

Derivatization Pathways from 4-Aminothiane-1,1-dioxide

Once the versatile 4-aminothiane-1,1-dioxide intermediate is in hand, a plethora of synthetic transformations can be employed to generate a diverse library of derivatives. The following sections detail protocols for key derivatization reactions.

Derivatization Start 4-Aminothiane-1,1-dioxide Alkylation N-Alkylation Start->Alkylation R-X, Base Acylation N-Acylation Start->Acylation RCOCl or (RCO)2O, Base ReductiveAmination Reductive Amination Start->ReductiveAmination R'R''C=O, Reducing Agent UreaFormation Urea Formation Start->UreaFormation R-NCO

Caption: Key derivatization pathways from 4-aminothiane-1,1-dioxide.

N-Alkylation

Direct alkylation of the primary amine with alkyl halides provides a straightforward route to secondary and tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Materials:

  • 4-Aminothiane-1,1-dioxide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-aminothiane-1,1-dioxide (1.0 eq) in ACN or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).

  • Add the alkyl halide (1.1 eq for mono-alkylation) to the suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Parameter Condition Rationale
Solvent ACN or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃ or DIPEANeutralizes the HX formed, preventing protonation of the starting amine.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier of the reaction.
N-Acylation

N-acylation with acyl chlorides or anhydrides is a robust method for the synthesis of amides. This reaction is generally rapid and high-yielding.

Materials:

  • 4-Aminothiane-1,1-dioxide

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminothiane-1,1-dioxide (1.0 eq) in DCM and add a base such as triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Inert solvent that dissolves both reactants.
Base Triethylamine (TEA)Scavenges the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for a smooth conversion.
Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines from aldehydes and ketones.[3][4] This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.[5]

Materials:

  • 4-Aminothiane-1,1-dioxide

  • Aldehyde or ketone (1.0-1.2 eq)

  • Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminothiane-1,1-dioxide (1.0 eq) and the carbonyl compound (1.1 eq) in MeOH or DCE.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Parameter Condition Rationale
Reducing Agent NaBH₃CN or NaBH(OAc)₃Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material.[6]
Catalyst Acetic AcidCatalyzes the formation of the imine/iminium ion intermediate.
Procedure One-potSimplifies the experimental setup and improves overall efficiency.[3]
Urea Formation

The reaction of the primary amine with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This reaction is typically fast and proceeds without the need for a catalyst.

Materials:

  • 4-Aminothiane-1,1-dioxide

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminothiane-1,1-dioxide (1.0 eq) in THF or DCM.

  • Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether).

Parameter Condition Rationale
Solvent THF or DCMInert solvents that are suitable for this type of reaction.
Stoichiometry 1:1 molar ratioTypically provides high yields of the desired urea.
Temperature Room TemperatureThe reaction is generally facile and does not require heating.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized thiane-1,1-dioxide derivatives. The straightforward deprotection of the Boc group unveils a primary amine that can be readily derivatized through a variety of well-established synthetic methodologies. The protocols detailed in this application note for N-alkylation, N-acylation, reductive amination, and urea formation provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The resulting derivatives hold potential for applications in medicinal chemistry and drug discovery, and the methodologies described herein are designed to be readily implemented in a standard laboratory setting.

References

  • Reductive amination. (URL: [Link])

  • Reductive Amination - Organic Chemistry Tutor. (URL: [Link])

  • Urea derivative synthesis by amination, rearrangement or substitution. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Reductive Amination - Chemistry Steps. (URL: [Link])

  • Boc (tert-butoxycarbonyl) deprotection is the process of removing a Boc protecting group from an amino group that has been protected with a Boc group to restore the free amino group... (URL: Not available)
  • Trifluoroacetic acid (TFA) and dichloromethane (DCM) are commonly used to remove the BOC group. (URL: [Link])

Sources

The Synthesis and Application of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS No. 595597-01-6) is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structure uniquely combines a cyclic sulfone, a known pharmacophore that can act as a hydrogen bond acceptor and improve metabolic stability, with a Boc-protected amine, a staple in modern organic synthesis for the controlled introduction of nitrogen-containing functionalities. This strategic combination makes it a valuable building block for the development of novel therapeutics. The carbamate moiety itself is a crucial structural motif found in numerous approved drugs and is increasingly utilized in medicinal chemistry to modulate drug-target interactions.[2]

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound, offering researchers a practical and scientifically grounded resource for their drug discovery and development endeavors.

Synthetic Pathway: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is typically achieved through a reliable two-step sequence, commencing with the synthesis of the precursor amine, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Amine cluster_step2 Step 2: Boc Protection Start 4-(Hydroxyimino)tetrahydro- 2H-thiopyran 1,1-dioxide Amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Start->Amine Raney Ni, H₂ Methanol, rt Product This compound Amine->Product Base (e.g., Triethylamine) Solvent (e.g., THF), rt Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product caption Synthetic workflow for this compound.

A high-level overview of the synthetic workflow.
PART 1: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

The initial step involves the reduction of a ketoxime to the corresponding primary amine. This transformation is a well-established and efficient method for the preparation of cyclic amines.

Protocol 1: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Materials:

  • 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide

  • Methanol (MeOH)

  • Raney® Nickel (catalyst)

  • Hydrogen (H₂) gas

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide in methanol.

  • Carefully add a catalytic amount of Raney® Nickel to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or other analytical methods.

Rationale for Experimental Choices:

  • Raney® Nickel and Hydrogen: This catalytic system is a classic and highly effective method for the reduction of oximes to primary amines, typically providing high yields under mild conditions.

  • Methanol as Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves both the starting material and the product, and is compatible with the catalyst.

PART 2: Boc Protection of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

The second and final step is the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3]

Protocol 2: Synthesis of this compound

Materials:

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base (e.g., NaOH, NaHCO₃)

  • Tetrahydrofuran (THF) or another suitable solvent (e.g., Dichloromethane (DCM), water, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide in the chosen solvent (e.g., THF) in a round-bottom flask.

  • Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 to 1.2 equivalents) portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Rationale for Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O): This is the most common and efficient reagent for the introduction of the Boc protecting group.[3]

  • Base (e.g., Triethylamine): The base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent (e.g., THF): A variety of aprotic and protic solvents can be used for this reaction, with the choice often depending on the solubility of the starting materials.

Table 1: Summary of Reaction Parameters

ParameterStep 1: Amine SynthesisStep 2: Boc Protection
Key Reagents 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide, Raney® Ni, H₂4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, Boc₂O, Base
Solvent MethanolTHF, DCM, Acetonitrile, or Water
Temperature Room TemperatureRoom Temperature
Reaction Time Typically a few hoursTypically a few hours
Work-up Filtration and concentrationAqueous work-up and extraction
Purification Often used directlyColumn chromatography if needed

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.[1]

Table 2: Analytical and Spectroscopic Data

AnalysisExpected Results
Molecular Formula C₁₀H₁₉NO₄S
Molecular Weight 249.33 g/mol
Appearance Solid
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methylene protons of the thiopyran ring, and the methine proton adjacent to the carbamate nitrogen.
¹³C NMR Signals for the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the thiopyran ring.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3350 cm⁻¹), C-H stretching (~2980 cm⁻¹), C=O stretching of the carbamate (~1680 cm⁻¹), and S=O stretching of the sulfone (~1300 and ~1130 cm⁻¹).
Mass Spectrometry [M+H]⁺ at m/z 250.1 or other relevant adducts depending on the ionization method.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules.

Applications cluster_applications Potential Applications Core This compound Sulfone Moiety Boc-Protected Amine App1 Enzyme Inhibitors Core:f0->App1 Metabolic Stability Hydrogen Bonding App2 Receptor Modulators Core:f1->App2 Scaffold for Derivatization App3 PROTACs and Molecular Glues Core:f1->App3 Linker Attachment Point caption Potential applications stemming from the core structure.

The structural motifs of the title compound lend themselves to various applications in medicinal chemistry.
  • Enzyme Inhibitors: The sulfone group is a common feature in many enzyme inhibitors, where it can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions within the active site of a target protein.

  • Receptor Modulators: Following deprotection of the Boc group, the resulting primary amine serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in the development of receptor agonists or antagonists.

  • PROTACs and Molecular Glues: The primary amine, once deprotected, is an ideal attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities for targeted protein degradation.

The incorporation of the 1,1-dioxothian scaffold can also favorably influence the physicochemical properties of drug candidates, such as solubility and metabolic stability, thereby improving their overall pharmacokinetic profile.

Conclusion

This compound is a strategically designed building block that holds significant promise for the advancement of medicinal chemistry and drug discovery. The straightforward and scalable synthetic route, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their quest for novel and impactful therapeutics.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • PubChem. tert-butyl N-(4-iodophenyl)carbamate. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

  • PubChem. tert-butyl N-(8-vinylisochroman-4-yl)carbamate. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • ResearchGate. Applications of the amino-Cope rearrangement: synthesis of tetrahydropyran, ?-lactone and piperidine targets. [Link]

  • Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • 1PlusChem LLC. This compound. [Link]

Sources

Application Notes and Protocols for the Use of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[3]

The linker is far from being a passive spacer. Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[4] This spatial arrangement is crucial for efficient ubiquitination of the target protein. In recent years, there has been a significant shift from using simple, flexible alkyl and polyethylene glycol (PEG) linkers to more sophisticated, rigid scaffolds.[3] Rigid linkers, such as those incorporating heterocyclic rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing degradation potency and selectivity.[5]

This guide focuses on the application of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate , a valuable building block for the synthesis of PROTACs with rigid, sulfone-containing linkers. The 1,1-dioxothiane moiety introduces a conformationally constrained six-membered ring into the linker, which can favorably impact the PROTAC's properties. Furthermore, the sulfone group is a polar feature that can influence solubility and interactions with biological targets. This document provides a comprehensive overview of the rationale for using this building block, detailed protocols for its incorporation into PROTACs, and methods for evaluating the resulting protein degraders.

The Sulfone Advantage: Why Use this compound?

The incorporation of the 1,1-dioxothiane scaffold, derived from this compound, into a PROTAC linker offers several potential advantages:

  • Conformational Rigidity: The cyclic nature of the dioxothiane ring restricts the number of conformations the linker can adopt. This pre-organization can lead to a more favorable presentation of the POI and E3 ligase ligands for ternary complex formation, potentially increasing both the potency and selectivity of the PROTAC.[5]

  • Improved Physicochemical Properties: The sulfone group is a hydrogen bond acceptor and can contribute to the overall polarity of the PROTAC molecule. This can lead to improved aqueous solubility, a common challenge in PROTAC development due to their high molecular weight.[6] Enhanced solubility can facilitate formulation and may lead to improved pharmacokinetic properties.[7]

  • Metabolic Stability: Saturated heterocyclic linkers are often more resistant to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to a longer in vivo half-life.[8]

  • Vectorial Control: The defined geometry of the cyclic linker provides precise control over the exit vector from the ligand, allowing for fine-tuning of the spatial orientation of the PROTAC's functional ends.

Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 595597-01-6[7]
Molecular Formula C₁₀H₁₉NO₄S[7]
Molecular Weight 249.33 g/mol [7]
Appearance Solid[7]
Key Functional Groups Boc-protected amine, Cyclic sulfone[7]

Synthetic Strategy: Incorporating the Dioxothiane Linker

The general strategy for incorporating this compound into a PROTAC involves a two-step process:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield the free amine of the 4-amino-1,1-dioxothiane linker precursor.

  • Amide Coupling: The resulting free amine is then coupled to a carboxylic acid on either the POI ligand, the E3 ligase ligand, or a pre-assembled linker fragment attached to one of the ligands. This amide bond formation is a robust and widely used reaction in PROTAC synthesis.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this building block.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker 4-Amino-1,1-dioxothiane (Linker Precursor) Deprotection->Amine_Linker Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Amide_Coupling1 POI_Ligand POI Ligand (with COOH or linker-COOH) POI_Ligand->Amide_Coupling1 E3_Ligand E3 Ligase Ligand (with COOH or linker-COOH) Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Amide_Coupling2 Intermediate Linker-POI or Linker-E3 Ligase Intermediate Amide_Coupling1->Intermediate Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC Intermediate->Amide_Coupling2

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine, 4-aminothiane-1,1-dioxide, as a hydrochloride or trifluoroacetate salt, which can be used directly in the subsequent coupling step.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue, the trifluoroacetate salt of 4-aminothiane-1,1-dioxide, is often a viscous oil or a solid.

  • To obtain a solid, the residue can be triturated with cold diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The deprotected amine salt is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • TFA/DCM: This is a standard and highly effective reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the acid-labile Boc group, while DCM is a good solvent for the starting material and is relatively inert.[9]

  • 0 °C to Room Temperature: The initial cooling helps to control any potential exotherm, although the reaction is generally not highly exothermic. Allowing the reaction to proceed at room temperature ensures complete deprotection within a reasonable timeframe.

  • Excess TFA: A significant excess of TFA is used to drive the reaction to completion and to act as a scavenger for the tert-butyl cation byproduct, preventing potential side reactions.

  • Trituration with Diethyl Ether: This step is used to precipitate the amine salt from the crude residue, facilitating its isolation as a solid and removing any non-polar impurities.

Part 2: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol details the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the deprotected 4-aminothiane-1,1-dioxide linker precursor, a JQ1-based warhead, and a pomalidomide-based E3 ligase ligand.

Materials:

  • 4-Aminothiane-1,1-dioxide trifluoroacetate salt (from Part 1) (1.0 eq)

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle) (1.0 eq)

  • Pomalidomide-amine (a derivative of pomalidomide with an amine handle) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative reverse-phase HPLC system

  • Lyophilizer

Synthetic Scheme:

PROTAC_Synthesis_Scheme cluster_scheme Representative PROTAC Synthesis cluster_intermediate JQ1_Acid JQ1-COOH Coupling1 + JQ1_Acid->Coupling1 Amine_Linker 4-Aminothiane-1,1-dioxide Reaction1 HATU, DIPEA DMF Amine_Linker->Reaction1 Pomalidomide_Amine Pomalidomide-NH2 Reaction2 HATU, DIPEA DMF Pomalidomide_Amine->Reaction2 Final_PROTAC JQ1-Dioxothiane-Pomalidomide PROTAC Coupling1->Amine_Linker Coupling2 + Coupling2->Pomalidomide_Amine Reaction1->Coupling2 Reaction2->Final_PROTAC Intermediate JQ1-Dioxothiane-NH2

Caption: Two-step amide coupling for PROTAC synthesis.

Procedure:

Step A: Coupling of JQ1-acid with the Dioxothiane Linker

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the 4-aminothiane-1,1-dioxide trifluoroacetate salt (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0-2.0 eq) to neutralize the salt.

  • Add the solution of the deprotected linker to the activated JQ1-acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture containing the JQ1-linker intermediate is typically used directly in the next step. Alternatively, it can be purified by preparative HPLC if necessary.

Step B: Coupling of the JQ1-Linker Intermediate with Pomalidomide-amine

  • To the crude reaction mixture from Step A, add pomalidomide-amine (1.0 eq), followed by an additional portion of HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO or DMF and filter to remove any solids.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

  • Combine the pure fractions and lyophilize to obtain the final product as a solid.

  • Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR to confirm its identity and purity.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This is a widely used and efficient coupling reagent system for amide bond formation in PROTAC synthesis.[10] HATU is a uronium-based coupling agent that rapidly activates carboxylic acids, while DIPEA is a non-nucleophilic base used to neutralize any acidic species and facilitate the reaction.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the coupling reaction. The use of anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Stepwise Addition: A stepwise approach, where the linker is first coupled to one ligand before the addition of the second, can sometimes provide a cleaner reaction and higher yield compared to a one-pot three-component reaction, especially when dealing with different reactivities of the amine components.

  • Preparative HPLC Purification: Due to the complexity of the final PROTAC molecule and the potential for side products, preparative HPLC is the standard method for obtaining highly pure material required for biological evaluation.

Characterization and Evaluation of the Final PROTAC

Once synthesized and purified, the PROTAC must be thoroughly characterized to assess its ability to induce the degradation of the target protein.

Biochemical and Cellular Assays
AssayPurposeBrief Protocol
Binding Assays (e.g., TR-FRET, SPR) To confirm the binding of the PROTAC to both the target protein (BRD4) and the E3 ligase (Cereblon).Incubate the purified proteins with varying concentrations of the PROTAC and measure the binding affinity (Kd).
Ternary Complex Formation Assays To demonstrate that the PROTAC can induce the formation of a stable ternary complex between BRD4 and Cereblon.Use techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure the cooperativity of ternary complex formation.
Western Blotting To quantify the degradation of the target protein in cells.Treat cells with the PROTAC at various concentrations and time points. Lyse the cells and perform western blotting using an antibody specific for the target protein. A loading control (e.g., GAPDH or β-actin) should be used to normalize the results.
In-Cell Ubiquitination Assay To confirm that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.Immunoprecipitate the target protein from cell lysates after PROTAC treatment and probe for ubiquitination by western blotting with an anti-ubiquitin antibody.
Cell Viability/Proliferation Assays To assess the functional consequence of target protein degradation.Treat cancer cell lines that are dependent on the target protein with the PROTAC and measure cell viability using assays such as MTT or CellTiter-Glo.

The following diagram illustrates the workflow for evaluating a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification Binding Binding Assays (TR-FRET, SPR) Synthesis->Binding Ternary_Complex Ternary Complex Formation Synthesis->Ternary_Complex Degradation Western Blot (DC50, Dmax) Binding->Degradation Ternary_Complex->Degradation Mechanism Ubiquitination Assay Proteasome Inhibitor Rescue Degradation->Mechanism Function Cell Viability Assay Degradation->Function In_Vivo In Vivo Efficacy (Animal Models) Function->In_Vivo

Caption: A typical workflow for PROTAC evaluation.

Conclusion

The strategic selection of the linker is paramount in the design of effective PROTACs. The use of rigid, heterocyclic building blocks like This compound offers a compelling approach to modulate the physicochemical and pharmacological properties of these novel therapeutic agents. The 1,1-dioxothiane moiety provides conformational constraint and polarity, which can lead to improved ternary complex formation, enhanced solubility, and better metabolic stability. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs incorporating this promising linker scaffold. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks will be a key driver in the development of the next generation of PROTAC-based medicines.

References

  • Benchchem. A Comparative Guide to PROTAC Linkers: Spotlight on Sulfone-Bis-PEG4-acid.
  • SynHet. Tert-Butyl n-(1,1-dioxothian-4-yl)
  • Benchchem.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biochemistry, 356(1-2), 19-27.
  • BroadPharm. (2022).
  • ChemPep. Overview of PROTAC Linkers.
  • Precise PEG. Linkers in PROTACs.
  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.
  • Scott, D. E., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(39), 17856-17868.
  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-326.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • An, S., & Fu, L. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 148.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56776984, tert-Butyl N-(1,1-dioxothian-4-yl)
  • Sigma-Aldrich. tert-Butyl N-(1,1-dioxothian-4-yl)
  • Galdeano, C., & Ciulli, A. (2016). The design of PROTACs. In Methods in Molecular Biology (pp. 291-314). Humana Press, New York, NY.
  • Gabizon, R., et al. (2020). Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. Frontiers in Oncology, 10, 589.
  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 649226.
  • Schiemer, J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(23), 17036-17051.
  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: An overview. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564.
  • El-Sawy, E. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemistry, 2013.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

Sources

Catalytic Frontiers: Advanced Methods for the Functionalization of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminothiane-1,1-dioxide Scaffold

The thiane-1,1-dioxide framework is a privileged scaffold in medicinal chemistry and drug development. Its rigid, non-planar structure and the hydrogen bond accepting capability of the sulfone group make it an attractive surrogate for other cyclic systems in molecular design. The introduction of a protected amine at the 4-position, as in tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, provides a versatile handle for the synthesis of diverse molecular architectures. This guide provides a detailed exploration of modern catalytic methods for the selective functionalization of this important building block, offering researchers and drug development professionals a toolkit of advanced synthetic protocols. We will delve into the mechanistic underpinnings of these transformations, providing not just procedural steps, but also the scientific rationale behind them.

I. Asymmetric α-C-H Functionalization: Palladium-Catalyzed Decarboxylative Allylic Alkylation

The acidic nature of the protons alpha to the sulfone group provides a prime site for functionalization. Palladium catalysis offers a powerful tool for the asymmetric introduction of substituents at this position, enabling the synthesis of chiral building blocks with high enantioselectivity. A particularly elegant approach is the decarboxylative asymmetric allylic alkylation (DAAA), which has been successfully applied to the closely related N-Boc thiomorpholine 1,1-dioxide, providing a strong precedent for its application to our target molecule.

Scientific Rationale and Mechanistic Insight

The palladium-catalyzed DAAA reaction proceeds through a series of well-defined steps. The reaction is initiated by the oxidative addition of a palladium(0) catalyst to an allylic ester precursor. This is followed by decarboxylation to generate a palladium-π-allyl intermediate and a transient enolate. The key to achieving high enantioselectivity lies in the ability of the chiral ligand-bound palladium to control the facial selectivity of the subsequent allylation of the enolate. A dynamic kinetic resolution of the intermediate enolates is often operative, allowing for the conversion of a racemic starting material into a single enantiomer of the product.

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

DAAA_Mechanism cluster_catalyst Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Allyl Ester Pd(II)-π-allyl Pd(II)-π-allyl Oxidative Addition->Pd(II)-π-allyl Decarboxylation Decarboxylation Pd(II)-π-allyl->Decarboxylation - CO2 Enolate + Pd(II)-π-allyl Enolate + Pd(II)-π-allyl Decarboxylation->Enolate + Pd(II)-π-allyl Allylic Alkylation Allylic Alkylation Enolate + Pd(II)-π-allyl->Allylic Alkylation Allylic Alkylation->Pd(0)L Catalyst Regeneration α-Allylated Product α-Allylated Product Allylic Alkylation->α-Allylated Product Pd(0)L* Pd(0)L*

Caption: Proposed catalytic cycle for the Pd-catalyzed DAAA reaction.

Experimental Protocol: Asymmetric Allylic Alkylation

This protocol is adapted from established procedures for analogous cyclic sulfones and is expected to be highly effective for this compound.

Step 1: Synthesis of the Allyl Ester Precursor

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a solution of n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add allyl chloroformate (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the allyl ester precursor.

Step 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

  • To a flame-dried Schlenk tube, add Pd2(dba)3 (2.5 mol%) and the chiral ligand (e.g., (S)-t-Bu-PHOX, 5.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (0.1 M).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of the allyl ester precursor (1.0 equiv) in anhydrous, degassed toluene.

  • Stir the reaction at the desired temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-allylated product.

Parameter Recommended Condition Justification
Palladium Precatalyst Pd2(dba)3A common and reliable source of Pd(0).
Chiral Ligand (S)- or (R)-t-Bu-PHOXProven to be effective in similar systems for inducing high enantioselectivity.
Solvent Toluene, anhydrous, degassedA non-polar aprotic solvent that is compatible with the catalytic cycle.
Temperature 40-60 °CBalances reaction rate with catalyst stability and enantioselectivity.
Concentration 0.1 MA typical concentration for this type of reaction.

II. Desulfonylative Cross-Coupling: Forging New Carbon-Carbon Bonds

The sulfone moiety, often considered a stable functional group, can be leveraged as a leaving group in transition metal-catalyzed cross-coupling reactions. This desulfonylative approach allows for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds, significantly expanding the synthetic utility of the thiane-1,1-dioxide core.

Scientific Rationale and Mechanistic Insight

Desulfonylative cross-coupling reactions typically involve the activation of the C-S bond by a low-valent transition metal catalyst, such as nickel or palladium. The mechanism is thought to proceed via oxidative addition of the C-S bond to the metal center, followed by transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) and subsequent reductive elimination to furnish the cross-coupled product and extrude sulfur dioxide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Diagram 2: General Mechanism for Desulfonylative Cross-Coupling

Desulfonylative_Coupling cluster_catalyst Catalytic Cycle M(0)Ln M(0)Ln Oxidative Addition Oxidative Addition M(0)Ln->Oxidative Addition R-SO2-R' R-M(II)(SO2R')Ln R-M(II)(SO2R')Ln Oxidative Addition->R-M(II)(SO2R')Ln Transmetalation Transmetalation R-M(II)(SO2R')Ln->Transmetalation R''-M' R-M(II)(R'')Ln R-M(II)(R'')Ln Transmetalation->R-M(II)(R'')Ln - M'(SO2R') Reductive Elimination Reductive Elimination R-M(II)(R'')Ln->Reductive Elimination Reductive Elimination->M(0)Ln Catalyst Regeneration R-R'' R-R'' Reductive Elimination->R-R''

Caption: A generalized catalytic cycle for desulfonylative cross-coupling.

Experimental Protocol: Nickel-Catalyzed Desulfonylative Arylation

This protocol is a representative example based on methodologies developed for the cross-coupling of alkyl sulfones with aryl halides.

  • To a glovebox, add NiCl2(dme) (5 mol%), a suitable ligand (e.g., dtbbpy, 10 mol%), and manganese powder (3.0 equiv).

  • Add a solution of this compound (1.0 equiv) and the aryl halide (1.2 equiv) in anhydrous DMA (0.1 M).

  • Seal the reaction vessel and stir at the desired temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over MgSO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Justification
Nickel Catalyst NiCl2(dme)A common and effective nickel precatalyst.
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)A robust ligand for nickel-catalyzed cross-coupling reactions.
Reductant Manganese powderUsed to generate the active Ni(0) catalyst in situ.
Solvent DMA (N,N-Dimethylacetamide)A polar aprotic solvent that facilitates the reaction.
Temperature 80-100 °CProvides the necessary thermal energy for C-S bond activation.

III. Photocatalytic C-H Functionalization: A Mild and Sustainable Approach

Visible-light photocatalysis has emerged as a powerful platform for the selective functionalization of C-H bonds under mild conditions. For this compound, this approach offers the potential for direct C-H activation at positions that are not readily accessible through traditional methods.

Scientific Rationale and Mechanistic Insight

Photocatalytic C-H functionalization often involves a hydrogen atom transfer (HAT) mechanism. An excited-state photocatalyst can abstract a hydrogen atom from the substrate, generating a carbon-centered radical. This radical can then engage in a variety of bond-forming reactions. The regioselectivity of the HAT process is governed by the bond dissociation energies of the C-H bonds in the substrate, with weaker C-H bonds being more susceptible to abstraction. In the case of our target molecule, the C-H bonds adjacent to the nitrogen atom are likely candidates for selective functionalization.

Diagram 3: General Pathway for Photocatalytic C-H Functionalization

Photocatalysis_Mechanism cluster_cycle Photocatalytic Cycle PC PC PC->PC hν (Visible Light) HAT HAT PC->HAT R-H R• + [PC-H]• R• + [PC-H]• HAT->R• + [PC-H]• R• R• Bond Formation Bond Formation R•->Bond Formation Coupling Partner Functionalized Product Functionalized Product Bond Formation->Functionalized Product [PC-H]• [PC-H]• [PC-H]•->PC Oxidant PC* PC*

Caption: A simplified representation of a photocatalytic C-H functionalization cycle.

Experimental Protocol: Photocatalytic C-H Alkylation

This generalized protocol is based on established methods for the photocatalytic functionalization of saturated heterocycles.

  • To a reaction vial, add this compound (1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and the alkylating agent (e.g., an electron-deficient alkene, 1.5 equiv).

  • Add a degassed solvent (e.g., acetonitrile or DMF, 0.1 M).

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Justification
Photocatalyst [Ir(ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2Commonly used and highly efficient visible-light photocatalysts.
Light Source Blue LEDs (450 nm)Matches the absorption maximum of many common photocatalysts.
Solvent Acetonitrile or DMF, degassedPolar aprotic solvents that are transparent to visible light.
Temperature Room TemperatureA key advantage of photocatalysis is the ability to perform reactions at ambient temperature.

IV. Conclusion and Future Outlook

The catalytic functionalization of this compound offers a wealth of opportunities for the synthesis of novel and structurally diverse molecules. The methods outlined in this guide, from palladium-catalyzed asymmetric α-C-H functionalization to desulfonylative cross-coupling and photocatalytic C-H activation, provide a robust starting point for researchers in the field. As the demand for novel chemical matter in drug discovery continues to grow, the development of innovative catalytic strategies for the modification of such versatile scaffolds will undoubtedly remain an area of intense research and development.

References

  • Stoltz, B. M., et al. (2011). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters, 13(23), 6312–6315. [Link]

  • Corpas, J., et al. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6585-6638. [Link]

  • Nambo, M., & Crudden, C. M. (2022). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ACS Catalysis, 12(5), 2835–2853. [Link]

  • Twilton, J., et al. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS 595597-01-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most frequent issue, often stemming from the nature of the starting material or suboptimal reaction conditions.

Q: My reaction has failed or the yield is below 50%. I see a lot of unreacted starting material by TLC/LCMS. What went wrong?

A: This is a classic problem that typically points to one of three root causes: the state of your amine, reagent stoichiometry, or reaction conditions.

Potential Cause 1: Starting Amine is Protonated (Most Common Issue) The precursor, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, is frequently supplied as a hydrochloride (HCl) salt.[2] In this form, the amine is protonated (-NH₃⁺) and is not nucleophilic, meaning it cannot react with the di-tert-butyl dicarbonate (Boc₂O).

  • The Chemistry: The Boc protection is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks a carbonyl carbon of Boc₂O.[3] If the lone pair is tied up by a proton, this reaction cannot initiate.

  • Solution: You must neutralize the HCl salt to generate the free amine (-NH₂) before or during the reaction. This can be achieved in two ways:

    • In-situ Neutralization: Add an additional equivalent of a base to your reaction mixture specifically to neutralize the HCl salt, plus the standard amount required for the reaction itself. Triethylamine (TEA) is a common choice.

    • Pre-reaction Extraction: Dissolve the amine salt in water, add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8), and then extract the free amine into an organic solvent like ethyl acetate or dichloromethane (DCM). Dry the organic layer and use the resulting solution directly.

Potential Cause 2: Poor Solubility of Starting Materials The free amine or its salt may have limited solubility in standard organic solvents, leading to a slow or incomplete reaction.[4][5]

  • The Chemistry: For a reaction to proceed efficiently, the reactants must be in the same phase. If the amine is not fully dissolved, the reaction is limited to the surface of the solid particles.

  • Solution: Employ a mixed-solvent system or a more polar solvent.

    • A biphasic system like DCM/water or THF/water with a base like NaHCO₃ is often effective, especially when starting from the amine salt.

    • Adding a co-solvent like methanol (MeOH) or using a more polar solvent like dioxane can improve solubility.[6] A 10/10/7 mixture of water, methanol, and triethylamine has been reported to be effective for challenging Boc protections.

Potential Cause 3: Insufficient Reagents or Reagent Decomposition Boc₂O can hydrolyze in the presence of water, and if used in insufficient quantity, the reaction will not go to completion.[4]

  • The Chemistry: While the aminolysis of Boc₂O is generally faster than hydrolysis, prolonged reaction times in aqueous media can consume the reagent.

  • Solution:

    • Use a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents).

    • Ensure your Boc₂O is of high quality. If it has been stored for a long time or improperly, it may have partially decomposed.

The following diagram illustrates a decision-making workflow for troubleshooting low yield.

G start Low or No Yield Observed check_sm Is starting material (SM) an HCl salt? start->check_sm add_base Action: Add 1.0 eq. of base (e.g., TEA) to neutralize salt in situ. OR Perform aqueous basic workup to isolate free amine before reaction. check_sm->add_base  Yes check_sol Is SM fully dissolved in reaction solvent? check_sm->check_sol  No / Unsure success Improved Yield add_base->success change_sol Action: Use a biphasic system (DCM/H2O) or add a polar co-solvent (MeOH). check_sol->change_sol  No check_reagents Are Boc₂O (1.1-1.5 eq.) and Base (1.1-1.5 eq.) added correctly? check_sol->check_reagents  Yes change_sol->success re_run Action: Verify calculations and reagent quality. Re-run reaction. check_reagents->re_run  No check_reagents->success  Yes

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product is Impure After Work-up

Q: My reaction seems to have worked, but the crude ¹H NMR shows multiple products or unreacted reagents. How do I purify it?

A: This is a common scenario. The main impurities are typically unreacted Boc₂O, its byproduct t-butanol, or over-protected amine.

  • The Chemistry: The amine nitrogen can potentially be protected twice to form a di-Boc species, although this is less common for sterically hindered or electron-poor amines.[7] More often, the excess electrophilic Boc₂O and its byproducts remain.

  • Solution 1: Aqueous Work-up: A standard aqueous wash can remove many impurities. Washing the organic layer with a mild base like NaHCO₃ solution will help remove any acidic byproducts.

  • Solution 2: Scavenger Resins: To remove excess Boc₂O, pass the reaction mixture through a cartridge containing a polymer-supported trisamine.[5] This selectively reacts with and removes the unreacted anhydride.

  • Solution 3: High Vacuum: Excess Boc₂O can be removed by sublimation under high vacuum over an extended period (48-72 hours), which can sometimes yield a product pure enough for the next step without chromatography.

  • Solution 4: Flash Column Chromatography: This is the most reliable method for achieving high purity. The target compound is moderately polar. A gradient of ethyl acetate in hexanes is a good starting point for developing a separation method.[8]

Impurity Cause Removal Method
Unreacted AmineIncomplete reactionColumn Chromatography
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent usedAqueous wash, Scavenger Resin, High Vacuum Sublimation, or Column Chromatography[5]
tert-ButanolByproduct of reaction/hydrolysisAqueous wash, Evaporation under reduced pressure
N,N-diBoc protected amineOver-reactionColumn Chromatography[7]

Caption: Common impurities and recommended purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction solvent? The choice of solvent is critical for success. While aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are most common, their effectiveness depends on the solubility of the free amine.[6] For this specific synthesis, starting from the HCl salt, a biphasic DCM/water system with NaHCO₃ as the base is highly recommended as it addresses both neutralization and solubility simultaneously.

Q2: Which base should I use and why? A base is highly recommended to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion.[4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Good organic-soluble bases for homogeneous reactions in solvents like DCM or THF. Use 1.1-1.5 equivalents relative to the amine. If starting from the HCl salt, use 2.2-2.5 equivalents.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Excellent, inexpensive choices for two-phase systems (e.g., DCM/water). They are easily removed during the aqueous work-up.

  • 4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts (0.05-0.1 eq) alongside another base. DMAP is a hyper-nucleophilic catalyst that can significantly accelerate slow reactions, but can also promote side reactions if used in excess.[7]

Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of 50-70% Ethyl Acetate in Hexanes usually provides good separation.

  • Visualization: The starting amine is visible with ninhydrin stain (appears purple/blue). The Boc-protected product is not ninhydrin-active but can be visualized with potassium permanganate (KMnO₄) stain or under UV light if the molecule has a chromophore (which this one does not). The disappearance of the starting amine spot is the clearest indicator of reaction completion.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized for starting with 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.

Caption: Workflow for the optimized Boc-protection synthesis.

Materials:

  • 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.

  • Add DCM (approx. 0.1 M concentration relative to the amine) and an equal volume of saturated NaHCO₃ solution. Stir the biphasic mixture vigorously for 15 minutes to ensure the amine is fully neutralized.

  • Add Boc₂O (1.2 equivalents) to the mixture. This can be done as a solid in one portion.

  • Stir the reaction vigorously at room temperature for 12-18 hours. The efficiency of biphasic reactions depends heavily on the stirring rate to maximize the interfacial area.

  • Monitor the reaction by TLC (eluent: 70% EtOAc/Hexanes, stain: ninhydrin and KMnO₄). The reaction is complete when the ninhydrin-active starting material spot is no longer visible.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a white or off-white solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid. Typical yields range from 85-95%.

Protocol 2: Screening for Optimal Base and Solvent

To optimize yield, you can run small-scale parallel reactions screening different conditions.

Reaction Amine (mmol) Boc₂O (mmol) Solvent (2 mL) Base (mmol) Temp (°C)
A 0.50.6DCM / H₂O (1:1)NaHCO₃ (sat. soln)25
B 0.50.6THFTEA (1.1)25
C 0.50.6DioxaneDIPEA (1.1)25
D 0.50.6AcetonitrileTEA (1.1)40

Caption: Example table for optimizing reaction conditions.

Procedure:

  • Set up four vials, each with a stir bar.

  • To each vial, add the free amine (4-aminotetrahydro-2H-thiopyran 1,1-dioxide, 0.5 mmol). If starting from the salt, ensure it is neutralized first or add an additional equivalent of base for conditions B, C, and D.

  • Add the specified solvent and base to each vial according to the table.

  • Add Boc₂O (0.6 mmol) to each vial and stir at the specified temperature.

  • Monitor all reactions at set time points (e.g., 2h, 6h, 12h) by TLC or LCMS to compare conversion rates.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from Benchchem website.[4]

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich website.[5]

  • SynHet. (n.d.). This compound. Retrieved from SynHet website.[9]

  • OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips.

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website.[10]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI website.[11]

  • Kunz, H., & Lerchen, H. G. (2013). Dual protection of amino functions involving Boc. RSC Publishing.[7]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website.[6]

  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. Retrieved from Sigma-Aldrich website.[2]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from MDPI website.[8]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[3]

  • TCI Chemicals. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%. Retrieved from TCI Chemicals website.[1]

Sources

Technical Support Center: Purification of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS 595597-01-6).[1][2][3][4][5] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested methodologies for obtaining this key building block with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The purification strategy depends on the impurity profile and the scale of your reaction. The two most effective and widely applicable methods for this compound are:

  • Flash Column Chromatography: This is the workhorse method for removing a broad range of impurities, especially those with different polarities from the desired product. Given the polarity of the sulfone group and the non-polar nature of the Boc-protecting group, this compound is well-suited for silica gel chromatography.[6][7][8]

  • Recrystallization or Slurrying: If the crude material is substantially pure (>90%) and solid, recrystallization is an excellent final step to achieve high purity.[8] If impurities are highly soluble in a specific solvent system while the product is not, a simple slurry wash can be very effective. A procedure for a similar compound involves slurrying the solid in a hexane/dichloromethane mixture to wash away non-polar impurities.[9]

Q2: My final product is a persistent oil or waxy solid, but it's supposed to be a crystalline solid. What's causing this and how can I fix it?

A2: This is a very common issue with Boc-protected compounds.[10][11] The oily nature is typically caused by one of two factors:

  • Residual Solvents: Even trace amounts of organic solvents (e.g., Ethyl Acetate, DCM, THF) can prevent crystallization.

  • Minor Impurities: Small amounts of structurally similar byproducts can disrupt the crystal lattice formation.

To resolve this, follow this troubleshooting workflow:

  • Thoroughly Remove Solvents: Dry the oil under high vacuum for several hours, potentially with gentle warming (40-50 °C) if the compound is thermally stable.[10]

  • Induce Crystallization by Trituration: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether). Then, add a large excess of a non-polar solvent (e.g., hexanes or pentane) dropwise while vigorously stirring.[10][11] The goal is to have the product precipitate out as a solid while the impurities remain in the solvent mixture.

  • Seed the Solution: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[12]

Q3: I'm observing degradation of the Boc-group during silica gel chromatography. How can I prevent this?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[13][14] Standard silica gel is slightly acidic and can catalyze the removal of the Boc group, especially during long exposure on a column.

To mitigate this:

  • Neutralize the Eluent: Add a small amount of a volatile, non-nucleophilic base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel.

  • Use Neutralized Silica Gel: You can prepare a neutralized stationary phase by flushing the packed column with an eluent mixture containing 1-2% triethylamine before loading your sample.

  • Work Quickly: Do not let the compound sit on the column for extended periods. A "flash" chromatography approach with positive pressure is recommended to minimize contact time.

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Chromatography 1. Product is streaking/tailing on the column. 2. Product is partially degrading on silica (see FAQ #3). 3. Compound is too polar for the chosen eluent and remains on the column.1. Choose a more polar eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., Ethyl Acetate/Hexanes) is often effective. 2. Add 0.5% triethylamine to your eluent. 3. Try switching to a more polar solvent like methanol in your eluent system (e.g., 1-5% Methanol in Dichloromethane).[15]
Co-elution of an Impurity The impurity has a very similar polarity (Rƒ value) to the product.1. Optimize Eluent System: Test different solvent systems. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can alter selectivity. 2. Recrystallization: If the impurity has different solubility properties, recrystallization after chromatography is the best approach to achieve high purity.
Product Fails to Crystallize from Recrystallization Attempt 1. Incorrect solvent or solvent ratio chosen. 2. Solution is not sufficiently concentrated. 3. Presence of "oiling out" impurities.1. Systematically Test Solvents: Use small vials to test solubility in various solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) and anti-solvents (e.g., Hexanes, Heptane, Water). A good system dissolves the compound when hot but gives low solubility when cold.[8] 2. Evaporate some of the solvent and cool again. 3. Try dissolving the resulting oil in a different solvent and precipitating with an anti-solvent.

Visual Workflow & Decision Making

A critical step is selecting the appropriate primary purification method based on the state of your crude material.

PurificationDecisionTree Start Crude Product Analysis IsSolid Is the crude material a solid? Start->IsSolid IsOily Is the crude material an oil/gum? IsSolid->IsOily No PurityCheck Estimate Purity (TLC/NMR) IsSolid->PurityCheck Yes Dry Dry under high vacuum to remove residual solvents IsOily->Dry Yes Slurry Perform Slurry Wash (e.g., Hexane/DCM) PurityCheck->Slurry >90% Pure (Alternative) Recrystallize Recrystallize PurityCheck->Recrystallize >90% Pure Column Perform Flash Column Chromatography PurityCheck->Column <90% Pure FinalProduct Pure Solid Product Slurry->FinalProduct Recrystallize->FinalProduct Column->FinalProduct Dry->Column

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying the compound from a complex mixture of impurities.

  • Prepare the Column: Dry-pack a glass chromatography column with silica gel (230-400 mesh).[6] The amount should be 50-100 times the weight of your crude material.

  • Select and Prepare Eluent: Based on TLC analysis, prepare an initial eluent system. A good starting point is 30% Ethyl Acetate in Hexanes. Prepare a more polar eluent (e.g., 60% Ethyl Acetate in Hexanes) for gradient elution. Add 0.5% (v/v) triethylamine to both solvent mixtures to prevent Boc-group degradation.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane. Add a small amount of silica gel (~2-3x the sample weight) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed column.

  • Elute the Column: Start eluting with the less polar solvent mixture (30% EtOAc/Hexanes). Apply positive air pressure to achieve a flow rate of ~2 inches/minute. Collect fractions (e.g., 25 mL each).[6]

  • Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light and/or with a potassium permanganate stain to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottomed flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for obtaining analytically pure material from a solid that is already >90% pure.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise. Heat the tube. A good solvent will fully dissolve the solid when hot but show poor solubility when cold.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.[8]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

TroubleshootingOilyProduct Start Start: Oily Product HighVac Dry under high vacuum (40°C, 4-6h) Start->HighVac CheckSolid Is it solid? HighVac->CheckSolid Triturate Triturate/Slurry (e.g., add Hexanes) CheckSolid->Triturate No End End: Solid Product CheckSolid->End Yes CheckSolid2 Is it solid? Triturate->CheckSolid2 ReColumn Impurity preventing crystallization. Re-purify via column. CheckSolid2->ReColumn No CheckSolid2->End Yes

Caption: Workflow for converting an oily product to a solid.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Procedure B. tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate. Available from: [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • Jiang, Y., et al. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available from: [Link]

  • Oakwood Chemical. tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]

  • SIELC Technologies. Separation of tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate on Newcrom R1 HPLC column. Available from: [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Available from: [Link]

  • 1PlusChem LLC. 595597-01-6 | this compound. Available from: [Link]

  • Aladdin. This compound. Available from: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available from: [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

Sources

common side reactions with "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-(1,1-dioxothian-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this important building block. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the Boc protection of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

Issue 1: Incomplete or Slow Reaction During Boc Protection

Symptom: TLC or LC-MS analysis indicates a significant amount of the starting amine, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, remains even after prolonged reaction times.

Root Cause Analysis and Solutions:

The Boc protection of an amine is a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O).[1] An incomplete reaction can stem from several factors related to the nucleophilicity of the amine, reagent stoichiometry, and reaction conditions.

  • Low Nucleophilicity of the Amine: The electron-withdrawing nature of the sulfone group in the 1,1-dioxothiane ring can decrease the nucleophilicity of the 4-amino group, making the reaction sluggish.[2]

    • Solution: The addition of a base is often recommended to deprotonate the amine (or its hydrochloride salt), thereby increasing its nucleophilicity.[3] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate.[3] For sterically unhindered amines, a simple aqueous basic workup can also be effective.[4]

  • Inadequate Stoichiometry of Boc₂O: Di-tert-butyl dicarbonate can be susceptible to hydrolysis, especially in the presence of water.[5]

    • Solution: It is common practice to use a slight excess of Boc₂O (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[4]

  • Poor Solubility of the Starting Material: The starting material, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, is a salt and may have limited solubility in common organic solvents like THF or dichloromethane (DCM).[6][7]

    • Solution: Employing a biphasic solvent system, such as THF/water or dioxane/water, with a base like sodium bicarbonate or sodium hydroxide can improve the solubility of the amine salt and facilitate the reaction.[3][5] Alternatively, starting with the free amine, if available, can circumvent solubility issues.

Workflow for Troubleshooting Incomplete Boc Protection:

Caption: Troubleshooting workflow for incomplete Boc protection.

Issue 2: Formation of an Unexpected Byproduct: Di-Boc Protected Amine

Symptom: A less polar spot on TLC and a corresponding mass in LC-MS (M+100) is observed, indicating the formation of the di-tert-butoxycarbonyl (di-Boc) protected amine.

Root Cause Analysis and Solutions:

While less common for secondary amines, primary amines can sometimes undergo double Boc protection, especially under forcing conditions or with certain catalysts.[8]

  • Excessive Boc₂O and/or Extended Reaction Times: Using a large excess of Boc₂O or allowing the reaction to proceed for an unnecessarily long time can favor the formation of the di-Boc adduct.

    • Solution: Carefully control the stoichiometry of Boc₂O (1.1 equivalents should be sufficient). Monitor the reaction by TLC or LC-MS and stop it once the starting amine is consumed.

  • Use of 4-Dimethylaminopyridine (DMAP) as a Catalyst: DMAP is a highly effective acylation catalyst but can sometimes promote the formation of the di-Boc species.[3]

    • Solution: For this substrate, it is advisable to first attempt the reaction without DMAP. If a catalyst is necessary due to the low reactivity of the amine, use it in catalytic amounts (e.g., 0.05-0.1 equivalents) and monitor the reaction closely.

Issue 3: Difficult Purification of the Final Product

Symptom: The crude product is an oil or a sticky solid that is difficult to purify by crystallization, and column chromatography results in poor separation or product degradation.

Root Cause Analysis and Solutions:

The polarity of both the starting material and the product, along with the potential for trace acidic or basic impurities, can complicate purification.

  • Similar Polarity of Product and Byproducts: Unreacted Boc₂O and its byproducts can have polarities similar to the desired product, making chromatographic separation challenging.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid (e.g., 1 M HCl) will remove any unreacted amine and basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and remove some Boc₂O-related byproducts.

      • Crystallization: If the product is a solid, crystallization is an excellent method for purification.[8] A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water) can help identify suitable conditions.

      • Column Chromatography: If chromatography is necessary, using a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can improve separation. Ensure the silica gel is properly neutralized if there are concerns about product stability on the column.

Purification Strategy Flowchart:

Purification_Strategy crude_product Crude Product workup Aqueous Workup (Dilute Acid & Base Washes) crude_product->workup check_physical_state Assess Physical State workup->check_physical_state solid Solid check_physical_state->solid Solid oil Oil/Sticky Solid check_physical_state->oil Oil crystallization Attempt Crystallization solid->crystallization chromatography Column Chromatography (Gradient Elution) oil->chromatography pure_product Pure Product crystallization->pure_product chromatography->pure_product

Caption: Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

Representative Experimental Protocol:

Step Procedure Rationale
1. Reagent Preparation In a round-bottom flask, dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.The biphasic system aids in dissolving the amine hydrochloride salt.
2. Basification Add sodium bicarbonate (2.5 eq.) to the solution and stir until effervescence ceases.Neutralizes the hydrochloride salt and creates a basic environment to enhance amine nucleophilicity.
3. Boc₂O Addition Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise at room temperature.Using a slight excess of Boc₂O drives the reaction to completion.
4. Reaction Monitoring Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).Ensures the reaction is complete before workup.
5. Workup Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).Removes the organic solvent and transfers the product to an organic phase.
6. Washing Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).Removes unreacted amine, acidic and basic impurities.
7. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.Isolates the crude product.
8. Purification Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or crystallization.Obtains the pure this compound.

Q2: Can I use a different base for the Boc protection?

A2: Yes, other bases can be used. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous organic solvent like THF or DCM are common alternatives.[3] However, for the hydrochloride salt starting material, using an aqueous base like sodium bicarbonate in a biphasic system is often more efficient for dissolving the starting material.

Q3: What are the expected side reactions during the deprotection of this compound?

A3: The deprotection is typically carried out under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[9][10] The primary side reaction of concern is the formation of a tert-butyl cation, which can act as an alkylating agent.[8] While the sulfone moiety is generally stable, other nucleophilic sites on your molecule of interest could be susceptible to alkylation. The use of scavengers like triethylsilane or anisole can mitigate this issue.[8]

Q4: Is the sulfone group reactive under the conditions of Boc protection or deprotection?

A4: The sulfone group is generally a robust and unreactive functional group under the standard conditions for both Boc protection (mild base, room temperature) and deprotection (strong acid, room temperature).[2] It is stable to a wide range of oxidative and reductive conditions that do not affect the sulfur atom directly.[11] Therefore, interference from the sulfone group is not a primary concern in these transformations.

References

  • Beilstein Journal of Organic Chemistry. 2012, 8, 1886-1894. Synthesis of Boc-protected amines.
  • El-Faham, A.; et al. Molecules2014, 19(9), 14646-14666.
  • The Royal Society of Chemistry. Organic & Biomolecular Chemistry2012, 10, 7751-7754. Experimental Procedure.
  • Boumoud, T.; et al. Journal of Heterocyclic Chemistry2011, 48(4), 952-957.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Chem-Impex. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.
  • Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993.
  • Metz, P. Chemical Reviews2008, 108(4), 1184-1214.
  • Organic Chemistry Portal.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?
  • Pasala, V. K. Der Pharma Chemica2016, 8(17), 272-276.
  • Nikl, J.; et al. Angewandte Chemie International Edition2019, 58(24), 8039-8043. Sulfone containing examples of bioactive ingredients and technically relevant compounds.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Royal Society of Chemistry. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Sigma-Aldrich. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride hydrochloride.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Sigma-Aldrich. Tetrahydrothiopyran-4-one 1,1-dioxide.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ResearchGate.
  • PubMed Central. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
  • TCI Chemicals. 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride.
  • ChemicalBook. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.

Sources

troubleshooting guide for "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl N-(1,1-dioxothian-4-yl)carbamate Reactions

Welcome to the technical support center for this compound (CAS 595597-01-6).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability

Q1: What are the key stability concerns for the thiane-1,1-dioxide ring system?

The thiane-1,1-dioxide moiety is a cyclic sulfone, which is generally a robust and stable functional group under a wide range of synthetic conditions, including the acidic conditions used for Boc deprotection and standard N-alkylation or acylation reactions.[5] Unlike sulfides, the sulfone is inert to many oxidizing agents. However, under very harsh basic conditions (e.g., strong bases combined with high heat), ring-opening or elimination reactions can theoretically occur, though this is not a common issue in typical synthetic applications of this molecule.[6]

Q2: What are the optimal storage conditions for this reagent?

This compound should be stored at room temperature in a tightly sealed container, protected from moisture.[3] As with most carbamates, long-term exposure to strong acidic or basic vapors in a poorly ventilated storage area should be avoided to prevent slow degradation.

Part 2: Troubleshooting Guide - Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is the most common initial step when using this reagent. Success hinges on complete cleavage without unintended side reactions.

Q3: My Boc deprotection with Trifluoroacetic Acid (TFA) is slow or incomplete. What's going wrong?

This is a frequent issue and can be traced back to several root causes.

Causality Analysis:

  • Insufficient Acid Strength/Concentration: The Boc group is cleaved by acidolysis. The reaction rate is highly dependent on the effective concentration of the acid.[7] TFA is hygroscopic; absorbed water will reduce its acidity and significantly slow the reaction.

  • Poor Substrate Solubility: While this specific substrate has decent solubility in common solvents like Dichloromethane (DCM), poor solubility can be an issue for more complex derivatives, leading to a heterogeneous mixture and incomplete conversion.[7]

  • Inadequate Reaction Time/Temperature: While many Boc deprotections are complete within 30-60 minutes at room temperature, substrates can vary. Insufficient time is a common pitfall.

Solutions & Recommended Protocol:

  • Verify Reagent Quality: Always use fresh, anhydrous grade TFA and DCM. If your TFA is old, consider using a fresh bottle.

  • Optimize Reaction Conditions: A standard, reliable starting point is 20-50% TFA in DCM (v/v). If the reaction is still slow, increasing the concentration of TFA or extending the reaction time is the first step. Gentle warming (to 30-40 °C) can also be effective but should be monitored closely for potential side reactions.[7]

  • Monitor Rigorously: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction. The product, 4-aminothiane-1,1-dioxide, is significantly more polar than the starting material. A good TLC mobile phase would be DCM/Methanol (e.g., 9:1), often with a small amount of ammonium hydroxide or triethylamine to prevent streaking of the free amine product.

Validated Protocol: Standard Boc Deprotection

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M).

  • Add Trifluoroacetic Acid (TFA, 5-10 equiv, typically 25% v/v) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the mixture in vacuo.

  • The resulting TFA salt can often be used directly or neutralized by partitioning between an organic solvent (like Ethyl Acetate) and a mild aqueous base (e.g., sat. NaHCO₃ solution).

Q4: I'm observing a side product after my Boc deprotection. What is it and how can I prevent it?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated during the cleavage.[8][9]

Causality Analysis: The mechanism of deprotection generates a relatively stable tert-butyl cation (t-Bu⁺) and carbon dioxide. This cation is an electrophile and can react with any available nucleophiles. While the target molecule itself lacks highly nucleophilic sites (other than the amine product, which is protonated), other molecules in the reaction mixture or even electron-rich aromatic solvents could be susceptible.

Solutions: The standard method to prevent unwanted tert-butylation is to use a "scavenger" in the reaction. The scavenger is a nucleophile that is designed to trap the t-Bu⁺ cation.

  • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent scavengers. A small amount (e.g., 5% v/v) added to the reaction mixture is usually sufficient.

Diagram: Troubleshooting Boc Deprotection Workflow

G start Boc Deprotection Reaction check_completion Monitor by TLC/LC-MS Is reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause1 Check TFA Quality (Old? Wet?) incomplete->cause1 Re-run or Adjust check_side_products Observe Side Products? complete->check_side_products cause2 Increase TFA Conc. or Reaction Time cause1->cause2 Re-run or Adjust cause3 Gently Warm (30-40 °C) cause2->cause3 Re-run or Adjust cause3->start Re-run or Adjust no_side_products Proceed to Workup check_side_products->no_side_products No side_products tert-Butylation Likely check_side_products->side_products Yes add_scavenger Add Scavenger (e.g., Anisole, TIS) side_products->add_scavenger Re-run Reaction add_scavenger->start Re-run Reaction

Caption: A decision workflow for troubleshooting common Boc deprotection issues.

Part 3: Troubleshooting Guide - Reactions of the Free Amine

Once deprotected, the resulting 4-aminothiane-1,1-dioxide is a primary amine and can undergo standard amine chemistry, such as N-alkylation, acylation, or reductive amination.

Q5: My N-alkylation reaction with an alkyl halide is giving low yield and multiple products. How can I improve selectivity?

Causality Analysis: Primary amines can be readily alkylated, but over-alkylation to form the secondary and even tertiary amine is a very common problem. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that competes with the desired reaction.

Solutions:

  • Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the mono-alkylation product. However, this is not practical if the amine is the more valuable component.

  • Use a Bulky Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can minimize side reactions compared to less hindered bases like triethylamine.

  • Alternative Strategy: Reductive Amination: This is often the superior method for mono-alkylation. Reacting the amine with an aldehyde or ketone to form an imine (or enamine), followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is highly selective and efficient.

Table: Comparison of N-Alkylation Conditions

MethodReagentsProsCons
Direct Alkylation Alkyl Halide, Base (e.g., K₂CO₃, DIPEA)Simple setupProne to over-alkylation; may require heat
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High selectivity for mono-alkylation; mild conditionsRequires an aldehyde/ketone starting material

Part 4: Troubleshooting Guide - Purification

The product of the Boc deprotection, 4-aminothiane-1,1-dioxide, is a polar, basic compound. This polarity can introduce challenges during purification.[10]

Q6: I am struggling to purify the deprotected amine using standard silica gel chromatography. The compound is streaking badly or not eluting. What should I do?

Causality Analysis: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[11] The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.[11]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

    • Recommended: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol/TEA 90:9:1). This will "deactivate" the silica and allow your compound to elute with a much better peak shape.[12]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a basic surface that repels basic compounds and provides excellent peak shape without mobile phase modifiers.[11]

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be effective.[10] The TFA salt of the amine is often well-behaved under these conditions.

  • Alternative Workup - Salt Formation: If the subsequent reaction allows, you can avoid chromatography altogether. After deprotection with HCl in dioxane, the product precipitates as the hydrochloride salt, which can often be isolated by simple filtration and washing with a non-polar solvent like diethyl ether.[7]

Diagram: Purification Strategy Decision Tree

G start Need to Purify 4-aminothiane-1,1-dioxide is_salt_ok Is the salt form acceptable for next step? start->is_salt_ok use_hcl_salt Use HCl/Dioxane for deprotection. Isolate salt by filtration. is_salt_ok->use_hcl_salt Yes chromatography Chromatography Required is_salt_ok->chromatography No end_salt Purified HCl Salt use_hcl_salt->end_salt silica_choice Attempt Silica Gel First chromatography->silica_choice add_modifier Add Base Modifier to Eluent (e.g., 1% TEA) silica_choice->add_modifier check_separation Separation Successful? add_modifier->check_separation end_success Purified Free Base check_separation->end_success Yes alternative_phase Try Alternative Stationary Phase check_separation->alternative_phase No amine_silica Amine-Functionalized Silica alternative_phase->amine_silica c18_silica Reversed-Phase (C18) alternative_phase->c18_silica amine_silica->end_success c18_silica->end_success

Caption: Decision tree for selecting a purification strategy for the polar amine product.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Stenutz, R. (n.d.). thiane 1,1-dioxide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our goal is to equip you with the scientific rationale behind protocol steps, ensuring both success and reproducibility.

I. Introduction to the Synthesis

The target molecule, this compound (CAS 595597-01-6), is a valuable intermediate in medicinal chemistry and pharmaceutical development. [1][2]It is synthesized by the N-protection of 4-aminothiane-1,1-dioxide with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). [3][4]While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and scalability.

This guide will address common challenges encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental issues in a practical Q&A format.

Issue 1: Low to No Product Formation

Q: My reaction shows very low conversion to the desired carbamate product, even after extended reaction times. What are the primary factors I should investigate?

A: Low or no yield is a frequent issue that can typically be traced back to a few key areas. A systematic approach is crucial for diagnosis.

1. Reagent Quality and Stoichiometry:

  • Amine Starting Material: Ensure the 4-aminothiane-1,1-dioxide is pure and dry. The presence of impurities or residual moisture can interfere with the reaction.

  • Boc₂O Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored reagent. Consider titrating an aliquot to determine its purity if degradation is suspected.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, a slight excess of Boc₂O (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.

2. Reaction Conditions: The Crucial Role of Base and Solvent

  • Base Selection: A base is typically employed to deprotonate the amine, increasing its nucleophilicity. [5] * Inorganic Bases: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in a biphasic system (e.g., water/THF, water/dioxane) are common choices. [3] * Organic Bases: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are effective in anhydrous organic solvents like THF, acetonitrile, or dichloromethane (DCM). [3][6]DMAP is a particularly potent catalyst, often used in catalytic amounts alongside a stoichiometric base like TEA. [7]* Solvent System: The choice of solvent is critical for ensuring all reactants are in solution.

    • A mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane is often effective for the amine salt starting material. [3][8] * Anhydrous solvents such as THF, acetonitrile, or DCM are suitable when using organic bases. [3]Ensure the solvent is truly anhydrous, as water can hydrolyze the Boc anhydride. [9] 3. Temperature and Reaction Time:

  • Most Boc protections proceed efficiently at room temperature. [3]* If the reaction is sluggish, gentle heating to 40-50°C may be beneficial. However, excessive heat can lead to the decomposition of Boc₂O.

  • Monitor the reaction progress by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. [5]

Issue 2: Formation of Multiple Byproducts

Q: My crude product analysis (TLC/LC-MS) shows several spots/peaks in addition to my desired product. What are the likely side reactions, and how can I suppress them?

A: The formation of byproducts is a common challenge in carbamate synthesis. Understanding the potential side reactions is key to mitigating them.

1. Double Boc-Protection:

  • Cause: If the reaction conditions are too harsh (e.g., strong base, high temperature, prolonged reaction time), a second Boc group can be added to the carbamate nitrogen, forming a di-tert-butyl imidodicarbonate derivative.

  • Solution:

    • Use milder reaction conditions. Employ a weaker base like NaHCO₃ instead of a strong base.

    • Carefully control the stoichiometry of Boc₂O, avoiding a large excess.

    • Monitor the reaction closely and stop it once the starting amine is consumed.

2. Urea Formation:

  • Cause: This occurs if the Boc₂O is contaminated with or decomposes to tert-butyl isocyanate, which then reacts with the starting amine. Moisture can facilitate the formation of isocyanates. [10]* Solution:

    • Use high-purity, fresh Boc₂O.

    • Ensure all reagents and solvents are anhydrous. [11] 3. Hydrolysis of Boc₂O:

  • Cause: Presence of water in the reaction mixture will hydrolyze di-tert-butyl dicarbonate into tert-butanol and carbon dioxide, rendering it inactive. [9]* Solution:

    • Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Difficult Product Isolation and Purification

Q: I'm having trouble isolating a pure product. The workup is messy, and column chromatography is not providing good separation. What can I do?

A: A well-designed workup and purification strategy is essential for obtaining high-purity this compound.

1. Aqueous Workup:

  • A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. [12]* Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities.

  • A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic byproducts.

  • Finally, wash with brine to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

2. Purification:

  • Crystallization: The product is a solid and may be amenable to recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water). This is often the most efficient method for purification on a larger scale.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is the standard method.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be fine-tuned based on TLC analysis.

    • Co-eluting Impurities: If byproducts are co-eluting with your product, consider using a different solvent system or a different stationary phase (e.g., alumina).

III. Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for this reaction? A1: While a base is commonly used to accelerate the reaction by increasing the nucleophilicity of the amine, the reaction can sometimes proceed without a base, especially with more nucleophilic amines. [5]For 4-aminothiane-1,1-dioxide, which is a relatively standard primary amine, using a base is highly recommended to ensure a reasonable reaction rate and high yield. Some protocols even describe catalyst-free conditions in a water-acetone mixture, achieving excellent yields. [8] Q2: What is the role of DMAP and should I use it? A2: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the amine. [7]It is particularly useful for less reactive amines or when a faster reaction rate is desired. Typically, it is used in catalytic amounts (e.g., 0.05-0.1 equivalents) in conjunction with a stoichiometric amount of a weaker base like triethylamine. [6][7]For this specific synthesis, DMAP can be beneficial but may not be strictly necessary if other parameters are optimized.

Q3: Can I use other Boc-protection reagents besides Boc₂O? A3: Yes, other reagents can introduce the Boc group, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). However, di-tert-butyl dicarbonate (Boc₂O) is the most common, cost-effective, and generally high-yielding reagent for this purpose. [8][10] Q4: How do I effectively monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material (amine) and the product (carbamate). A typical eluent would be a mixture of hexanes and ethyl acetate. The starting amine is more polar and will have a lower Rf value than the less polar Boc-protected product. Staining with ninhydrin can be used to visualize the primary amine starting material.

IV. Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 4-Aminothiane-1,1-dioxide hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-aminothiane-1,1-dioxide hydrochloride (1.0 eq).

  • Add water and THF in a 1:1 ratio to dissolve the starting material.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the reaction is complete (typically 2-4 hours), add water to dissolve the inorganic salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data Summary
ParameterRecommended RangeRationale
Boc₂O (eq.) 1.1 - 1.2A slight excess helps drive the reaction to completion.
Base (eq.) 2.5 (for HCl salt)Ensures complete neutralization and provides a basic medium.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Solvent System THF / WaterGood solubility for both the amine salt and the organic reagent.

V. Visualizing the Workflow

Troubleshooting Logic Diagram

This diagram outlines a logical flow for addressing common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions CheckReagents->CheckConditions ModifyConditions Modify Conditions: - Milder Base - Anhydrous Solvent - Lower Temperature CheckConditions->ModifyConditions If byproducts present Success High Yield & Purity Achieved CheckConditions->Success If resolved Byproducts Multiple Byproducts Observed Byproducts->ModifyConditions ModifyConditions->Success If resolved PurificationIssue Difficult Purification OptimizeWorkup Optimize Workup Protocol (Washes, pH adjustment) PurificationIssue->OptimizeWorkup OptimizeChroma Optimize Chromatography (Solvent System, Stationary Phase) OptimizeWorkup->OptimizeChroma OptimizeChroma->Success

Caption: Troubleshooting workflow for synthesis optimization.

General Boc-Protection Mechanism

The following diagram illustrates the generally accepted mechanism for the Boc protection of an amine using Boc₂O.

BocProtectionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RNH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] RNH2->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product R-NH-Boc (Carbamate) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General mechanism of amine Boc-protection.

VI. References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(3), 198-202.

  • Rahman, M. M., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433–8447.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pope, B. M., & Tarbell, D. S. (1972). Di-tert-butyl dicarbonate. Organic Syntheses, 52, 45.

  • MDPI. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MacInnes, R. J., et al. (2025). Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine. Chemical Engineering Journal, 495, 149876.

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 182.

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine. Retrieved from

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered during experimental work with this compound. By understanding the physicochemical properties of this molecule, we can logically deduce and overcome solubility hurdles.

Understanding the Molecule: A Dichotomy of Polarity

"this compound" (CAS 595597-01-6) is a unique molecule that incorporates both a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and a polar sulfone group within a cyclic aliphatic scaffold. This combination of a lipophilic moiety and a polar functional group can lead to challenging solubility behavior, as the molecule does not possess a purely polar or nonpolar character. The key to successfully handling this compound is to select a solvent system that can effectively solvate both of these distinct regions.

The Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in a range of common organic solvents.[1] Conversely, the sulfone group is a strong hydrogen bond acceptor, which typically requires polar solvents for effective dissolution.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific solubility issues you may encounter in a question-and-answer format, providing a systematic approach to resolving them.

Question 1: My "this compound" is not dissolving in my nonpolar solvent (e.g., hexanes, toluene). What should I do?

Answer:

This is expected behavior due to the presence of the highly polar sulfone and carbamate functionalities. Nonpolar solvents like hexanes and toluene are generally poor choices for dissolving this compound.

Immediate Actions:

  • Switch to a More Polar Solvent: Transition to a more polar aprotic solvent. Good starting points include:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Acetone

    • Acetonitrile (MeCN)

  • Gentle Heating: Gently warming the mixture can often increase the rate of dissolution and the overall solubility. A temperature range of 30-40°C is a safe starting point. Always monitor for any signs of degradation.

Question 2: I've tried dissolving the compound in polar aprotic solvents like DCM and ethyl acetate, but the solubility is still limited. What are my next steps?

Answer:

If you are still facing solubility issues in common polar aprotic solvents, a more nuanced approach is required. The following strategies can be employed, either individually or in combination.

Systematic Troubleshooting Workflow:

Solubility_Troubleshooting start Limited Solubility in DCM, EtOAc, etc. cosolvency Try a Co-Solvent System start->cosolvency polar_protic Introduce a Polar Protic Solvent (e.g., MeOH, EtOH, IPA) cosolvency->polar_protic sonication Apply Mechanical Energy (Sonication) polar_protic->sonication heating Gentle Heating (Monitor for Degradation) sonication->heating result Compound Dissolved? heating->result success Proceed with Experiment result->success Yes failure Consult Further Resources result->failure No Solvent_Selection_Logic start Start: Need to Dissolve the Compound polarity Analyze Molecular Polarity: Mixed (Polar Sulfone + Nonpolar Boc) start->polarity initial_choice Initial Solvent Choice: Polar Aprotic Solvents (DCM, THF, EtOAc, Acetone) polarity->initial_choice aqueous_check Is an Aqueous System Required? initial_choice->aqueous_check organic_path For Organic Reactions aqueous_check->organic_path No aqueous_path For Biological Assays aqueous_check->aqueous_path Yes co_solvent_organic If solubility is low, use Co-solvents: DCM/MeOH or THF/MeOH organic_path->co_solvent_organic stock_solution Prepare Concentrated Stock in DMSO or EtOH aqueous_path->stock_solution final_organic Proceed with Reaction co_solvent_organic->final_organic final_aqueous Dilute Stock into Aqueous Buffer stock_solution->final_aqueous

Sources

Technical Support Center: Analytical Characterization of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this Boc-protected sulfone. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Chromatographic Analysis (HPLC/UPLC)

Question: I am observing poor peak shape (tailing or fronting) for my main compound peak during HPLC analysis. What are the likely causes and how can I resolve this?

Answer: Poor peak shape for this compound is a common issue that can often be attributed to several factors related to both the molecule's properties and the chromatographic conditions.

Causality Explained: The presence of the polar sulfone group and the moderately non-polar Boc-protecting group can lead to mixed-mode interactions with the stationary phase. The basic nitrogen in the carbamate linkage can also interact with acidic silanol groups on the silica support of C18 columns, leading to peak tailing.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Acidic Additive: The addition of a small amount of an acid like formic acid (0.1%) or phosphoric acid to the mobile phase is a standard first step.[1][2] This protonates any free silanol groups on the stationary phase, minimizing their interaction with the analyte. For Mass Spectrometry (MS) detection, formic acid is preferred as it is volatile.[1][2]

    • Solvent Composition: Optimize the ratio of your organic solvent (typically acetonitrile or methanol) to water. A gradual gradient may provide better peak shape than an isocratic method.

  • Column Selection:

    • If peak tailing persists, consider using a column with end-capping or a different stationary phase. A column with low silanol activity is often a good choice for analyzing compounds with basic moieties.[2]

  • Sample Overload:

    • Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting to see if the peak shape improves.

Experimental Workflow for HPLC Method Optimization:

HPLC_Optimization cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Poor Peak Shape B Modify Mobile Phase Add 0.1% Formic Acid A->B Primary Action C Check for Overload Dilute Sample B->C If Tailing Persists E Improved Peak Shape B->E Success D Change Column Use End-Capped or Low Silanol Activity Column C->D If Fronting Persists C->E Success D->E Success

Caption: HPLC troubleshooting workflow for poor peak shape.

Question: I am struggling to achieve baseline separation between my target compound and a closely related impurity. What strategies can I employ?

Answer: Resolving closely eluting impurities requires a systematic approach to optimizing chromatographic selectivity.

Causality Explained: The structural similarity between this compound and its potential impurities (e.g., de-Boc-protected compound, starting materials) means they will have similar retention behaviors. Achieving separation requires enhancing the subtle differences in their physicochemical properties.

Troubleshooting Protocol:

  • Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks. Experiment with decreasing the rate of change of the organic solvent concentration over time.

  • Mobile Phase Solvent: Switching the organic solvent from acetonitrile to methanol (or vice versa) can alter selectivity due to different interaction mechanisms with the stationary phase.

  • Temperature Control: Adjusting the column temperature can influence selectivity. Lowering the temperature often increases retention and can improve resolution, while increasing it can decrease analysis time but may reduce resolution.

  • Alternative Stationary Phase: If the above steps fail, a different column chemistry may be necessary. Consider a phenyl-hexyl or a polar-embedded phase column to exploit different types of interactions (e.g., π-π interactions).

ParameterInitial ConditionSuggested Change 1Suggested Change 2
Gradient 5-95% B in 10 min5-95% B in 20 min40-60% B in 15 min
Organic Solvent AcetonitrileMethanol-
Temperature 30 °C25 °C40 °C
Mass Spectrometry (MS) Analysis

Question: What are the expected molecular ions for this compound in ESI-MS, and what common fragments should I look for?

Answer: Understanding the expected mass-to-charge ratios (m/z) and fragmentation patterns is crucial for confirming the identity of your compound. The molecular formula for this compound is C₁₀H₁₉NO₄S, with a molecular weight of approximately 249.33 g/mol .[3]

Expected Adducts in Positive Ion Mode (ESI+):

  • [M+H]⁺: ~250.1 m/z

  • [M+Na]⁺: ~272.1 m/z

  • [M+NH₄]⁺: ~267.1 m/z

Common Fragmentation Pathways: The Boc group is notoriously labile under acidic conditions and in the gas phase.[4][5]

  • Loss of the tert-butyl group: A characteristic fragmentation is the loss of isobutylene (56 Da) from the protonated molecule, resulting in a fragment corresponding to the carbamic acid.

  • Loss of the Boc group: Another common fragmentation is the loss of the entire Boc group (100 Da).

  • Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate.

MS_Fragmentation M_H [M+H]⁺ (m/z ≈ 250.1) M_H_minus_isobutylene [M+H - C₄H₈]⁺ (m/z ≈ 194.1) M_H->M_H_minus_isobutylene - 56 Da M_H_minus_Boc [M+H - C₅H₈O₂]⁺ (m/z ≈ 150.1) M_H->M_H_minus_Boc - 100 Da M_H_minus_isobutylene_minus_CO2 [M+H - C₄H₈ - CO₂]⁺ (m/z ≈ 150.1) M_H_minus_isobutylene->M_H_minus_isobutylene_minus_CO2 - 44 Da

Caption: Common ESI-MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows a broad singlet for the NH proton, and sometimes it's not visible at all. Is this normal?

Answer: Yes, this is a very common observation for carbamate protons.

Causality Explained: The NH proton in a carbamate can undergo chemical exchange with residual water in the NMR solvent (e.g., CDCl₃, DMSO-d₆). This exchange process broadens the signal, and in some cases, it can be so broad that it disappears into the baseline. The rate of exchange is dependent on temperature, concentration, and the acidity of the sample.

Troubleshooting Protocol:

  • D₂O Shake: To confirm the identity of the NH proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The NH proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate, resulting in a sharper NH signal.

  • Dry Solvent: Ensure you are using a high-quality, dry NMR solvent to minimize the amount of residual water.

Expected ¹H NMR Signals: While specific shifts can vary based on the solvent, you should generally expect:

  • A singlet at ~1.4-1.5 ppm integrating to 9 protons (the tert-butyl group).[6]

  • Multiplets in the aliphatic region corresponding to the protons on the thiane dioxide ring.

  • A broad singlet for the NH proton.

Purity and Impurity Profiling

Question: I suspect my sample contains the de-protected amine as an impurity. What is the best way to detect and quantify it?

Answer: The de-protected amine, 4-aminothiane 1,1-dioxide, is a common process-related impurity. Due to its high polarity, it can be challenging to analyze alongside the parent compound.

Analytical Strategy:

  • HPLC with MS Detection: This is the most robust method. Develop a gradient HPLC method that can retain and elute both the highly polar amine and the more retained parent compound. MS detection will allow for unambiguous identification based on the mass-to-charge ratio of the de-protected amine.

  • Dedicated HPLC Method for the Impurity: If quantification at very low levels is required, a separate HPLC method optimized for the polar amine may be necessary. This could involve using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing reagent.

  • NMR: If the impurity is present at a high enough concentration (>1%), you may be able to see characteristic signals in the ¹H NMR spectrum that do not correspond to the parent compound. However, for trace-level analysis, this method is not suitable.

Section 2: General Analytical Protocols

Standard HPLC-MS Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 7 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection: ESI+, scanning from m/z 100-500

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

References

  • SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]

  • Supporting Information for a scientific article providing NMR data for various tert-butyl carbamates.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(3), M1009. [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Singh, P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 23. [Link]

  • PubChemLite. Tert-butyl n-[2-(4,7-dioxoindol-1-yl)ethyl]carbamate. [Link]

  • SIELC Technologies. Separation of tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate on Newcrom R1 HPLC column. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Aladdin. This compound. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • Wang, S., et al. (2018). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. mAbs, 10(2), 222-243. [Link]

  • PubMed. Challenges and new frontiers in analytical characterization of antibody-drug conjugates. [Link]

  • Jiang, H., et al. (2009). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2768. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Koch, P., Schollmeyer, D., & Laufer, S. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. [Link]

  • PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-(1,3-dihydroxybutan-2-yl)carbamate. [Link]

  • PubChem. (S)-tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate. [Link]

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up chemical reactions is rarely a linear process; challenges related to heat transfer, mixing, and impurity profiles often emerge.[1][2][3][4] This document provides in-depth, practical solutions to common issues encountered during this critical phase of development.

Synthesis Overview and Key Scale-Up Challenges

The synthesis of this compound typically proceeds via a two-step sequence:

  • Boc-Protection: Protection of the amine in a precursor like 4-aminotetrahydrothiopyran.

  • Oxidation: Oxidation of the resulting sulfide to the desired sulfone.

While straightforward on paper, each step presents unique scale-up hurdles. The Boc-protection must be efficient and minimize side products. The oxidation step is highly exothermic and requires precise control to prevent runaway reactions and over-oxidation, which can significantly impact yield and purity.[2]

Synthetic Workflow Diagram

G cluster_0 Stage 1: Boc Protection cluster_1 Stage 2: Oxidation 4-Aminotetrahydrothiopyran 4-Aminotetrahydrothiopyran Intermediate tert-Butyl N-(thian-4-yl)carbamate 4-Aminotetrahydrothiopyran->Intermediate Protection Boc_Anhydride Boc Anhydride (Boc₂O) Base (e.g., TEA, NaOH) Final_Product This compound Intermediate->Final_Product Oxidation Intermediate->Final_Product Oxidant Oxidant (e.g., m-CPBA, Oxone, H₂O₂)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up process, organized by reaction stage.

Stage 1: Boc Protection

The protection of the primary amine with Di-tert-butyl dicarbonate (Boc₂O) is a common and generally robust reaction.[5][6][7] However, issues can arise related to reaction completeness and byproduct formation at scale.

Q1: My Boc-protection reaction is sluggish or incomplete, even with extended reaction times. What's causing this?

Possible Causes:

  • Insufficient Base: The reaction generates tert-butanol and CO₂, which can form carbonic acid, consuming the base and lowering the pH, thereby protonating the starting amine and rendering it unreactive.

  • Poor Mixing: In large reactors, inadequate agitation can lead to localized concentration gradients, preventing the amine, Boc₂O, and base from interacting effectively.

  • Solvent Choice: While various solvents can be used, their ability to dissolve all components, especially the amine salt that may form, is crucial.[5][8]

Troubleshooting & Solutions:

  • Optimize Base Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of a suitable base (e.g., triethylamine, NaOH) are used. Monitor the reaction pH and add more base if it drops significantly.

  • Enhance Agitation: Review the reactor's mixing efficiency. For heterogeneous reactions (e.g., with aqueous NaOH), ensure the impeller speed is sufficient to create a fine emulsion.

  • Solvent System Adjustment: Consider a biphasic system like THF/water or Dichloromethane/water, which can help dissolve both the organic-soluble Boc₂O and the water-soluble amine hydrochloride (if used as the starting material).[5]

Q2: I'm observing a significant amount of an impurity that appears to be a urea byproduct. How can this be avoided?

Possible Cause: This is often due to the thermal decomposition of Boc₂O, which can generate tert-butyl isocyanate. This highly reactive intermediate can then react with the starting amine to form a urea byproduct. This is more prevalent if the reaction is heated to drive it to completion.

Troubleshooting & Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 40°C.[5] The reaction is typically fast enough at room temperature.

  • Controlled Reagent Addition: Instead of adding all the Boc₂O at once, consider adding it portion-wise or as a solution over time. This keeps the instantaneous concentration low and minimizes thermal decomposition.

Stage 2: Sulfide Oxidation

This is the most critical and hazardous step in the synthesis. The oxidation of a sulfide to a sulfone is highly exothermic, and controlling this exotherm is paramount for safety and product quality.[9][10][11][12]

Q1: My oxidation is incomplete, leaving the sulfoxide intermediate and unreacted sulfide. How can I drive the reaction to completion?

Possible Causes:

  • Insufficient Oxidant: The stoichiometry is critical. To go from sulfide to sulfone, at least 2 equivalents of the oxidant are required.

  • Low Temperature: While necessary for safety, running the reaction at too low a temperature can significantly slow the rate of the second oxidation (sulfoxide to sulfone).

  • Poor Oxidant Choice for Scale-Up: Some oxidants that work well in the lab, like m-CPBA, can be difficult to handle and pose safety risks at scale.[13]

Troubleshooting & Solutions:

  • Verify Oxidant Stoichiometry: Use a slight excess of the oxidant (e.g., 2.1-2.2 equivalents) to ensure full conversion.

  • Implement a Controlled Temperature Profile: Start the reaction at a low temperature (e.g., 0-5°C) during the initial, highly exothermic phase. Once the initial exotherm subsides, allow the reaction to slowly warm to room temperature to drive the conversion of the sulfoxide to the sulfone.[14]

  • Select a Safer, More Controllable Oxidant: Consider alternatives to m-CPBA for scale-up, such as Oxone (potassium peroxymonosulfate) or a catalytic system like sodium tungstate with hydrogen peroxide.[15][16] These reagents are often cheaper, safer, and easier to handle in a plant setting.

OxidantTypical EquivalentsPros for Scale-UpCons for Scale-Up
m-CPBA 2.1 - 2.2High reactivity, clean reaction profile.Thermally sensitive, shock-sensitive, expensive, byproduct (m-chlorobenzoic acid) removal needed.[13]
Oxone® 2.1 - 2.2Inexpensive, stable solid, easy to handle.Often requires aqueous solvent systems, can be heterogeneous.[17]
H₂O₂ / Na₂WO₄ 2.2 - 2.5 (H₂O₂)Very inexpensive, water is the only byproduct.Requires careful control of temperature and addition rate; catalyst is needed.[15][16]

Q2: The reaction exotherm is difficult to control, leading to a rapid temperature spike. What are the primary risks and how can they be mitigated?

Primary Risks:

  • Thermal Runaway: An uncontrollable increase in temperature that can lead to solvent boiling, over-pressurization of the reactor, and potentially an explosion.[2][10][11]

  • Product Degradation: High temperatures can cause the decomposition of the Boc group or other side reactions, leading to a complex impurity profile.

Mitigation Strategies:

  • Reverse Addition: Add the sulfide intermediate solution slowly to the oxidant solution/slurry. This ensures the oxidant is always in excess and the heat generated can be more effectively removed by the reactor's cooling system.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the total heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for safe process design.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may impact cycle time and vessel occupancy.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load generated by the reaction.

Stage 3: Product Isolation & Purification

Q1: My product is "oiling out" or precipitating as an amorphous solid instead of crystallizing. How can I achieve a clean, crystalline final product?

Possible Causes:

  • High Impurity Levels: The presence of the sulfoxide intermediate or other byproducts can inhibit crystallization.

  • Incorrect Solvent/Anti-Solvent System: The chosen solvent system may not be optimal for inducing crystallization.

  • Rapid Cooling: Crashing the product out of solution by cooling too quickly often leads to amorphous material or oils.[2]

Troubleshooting & Solutions:

  • Improve Purity Pre-Crystallization: Ensure the oxidation reaction has gone to completion. If necessary, perform a workup step (e.g., a wash with a reducing agent like sodium bisulfite to remove excess oxidant) before attempting crystallization.

  • Optimize Crystallization Solvent: Systematically screen different solvent/anti-solvent combinations. Common systems include Isopropanol/Water, Ethyl Acetate/Heptane, or Acetone/Water.

  • Controlled Cooling & Seeding:

    • Cool the solution slowly over several hours.

    • Once the solution becomes cloudy (the metastable zone), add a small amount of pure, crystalline seed material to encourage uniform crystal growth.

    • Hold the slurry at the seeding temperature for a period before continuing the cooling profile.

Detailed Experimental Protocol (Example: Scale-Up Adapted Oxidation)

This protocol uses a safer oxidant system suitable for larger scales.

Materials:

  • tert-Butyl N-(thian-4-yl)carbamate (1.0 equiv)

  • Methanol (10 volumes)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02 equiv)

  • 35% Hydrogen Peroxide (H₂O₂) (2.5 equiv)

Procedure:

  • Charge the reactor with tert-Butyl N-(thian-4-yl)carbamate, Methanol, and Sodium Tungstate Dihydrate.

  • Begin strong agitation and cool the mixture to 10-15°C.

  • Slowly add the 35% Hydrogen Peroxide via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, maintain the reaction mixture at 20-25°C and monitor for completion by HPLC (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to 10°C and slowly add a solution of sodium bisulfite (10% aqueous) to quench any remaining peroxide (monitor with peroxide test strips).

  • Adjust the pH to neutral with sodium bicarbonate.

  • Filter the crude product, wash the cake with cold water, and then with a cold mixture of Methanol/Water (1:1).

  • Dry the product under vacuum at 50°C.

Troubleshooting Decision Tree for Oxidation

G Start Problem: Incomplete Oxidation (Sulfide/Sulfoxide Detected) Check_Equivalents Check Oxidant Stoichiometry (>2.1 eq?) Start->Check_Equivalents Check_Temp Review Temperature Profile Check_Equivalents->Check_Temp Yes Sol_Equivalents Solution: Increase oxidant to 2.1-2.2 eq. Check_Equivalents->Sol_Equivalents No Check_Time Review Reaction Time Check_Temp->Check_Time OK Sol_Temp Solution: Allow reaction to warm to RT after initial exotherm. Check_Temp->Sol_Temp Too Low Sol_Time Solution: Extend reaction time and continue monitoring. Check_Time->Sol_Time Too Short

Caption: Decision tree for troubleshooting incomplete oxidation reactions.

References

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • ACS Nano. (2022). Thermal Stability between Sulfide Solid Electrolytes and Oxide Cathode. [Link]

  • MDPI. (n.d.). Sulfidation-Oxidation Resistance of Thermal Diffusion Multi-Layered Coatings on Steels. [Link]

  • Justus-Liebig-Universität Gießen. (n.d.). Thermal safety analysis of sulfide solid-state batteries. [Link]

  • ACS Omega. (2023). Thermal, Electrical, and Environmental Safeties of Sulfide Electrolyte-Based All-Solid-State Li-Ion Batteries. [Link]

  • YouTube. (2017). Part 5- High temperature Oxidation, Sulfidation, Hot wall V/S Cold Wall. [Link]

  • PubMed Central. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • ResearchGate. (n.d.). Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Scientific Update. (n.d.). Scale-Up: What Goes Wrong?. [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. [Link]

  • Aladdin. (n.d.). This compound. [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. [Link]

  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]

  • Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. [Link]

  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. [Link]

Sources

Technical Support Center: Purification of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS 595597-01-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common purification challenges, provide robust troubleshooting strategies, and offer validated protocols to ensure you achieve the highest possible purity for your critical experiments.

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

A successful purification strategy begins with a fundamental understanding of the potential impurities. These are typically derived from starting materials, incomplete reactions, or side reactions during the synthesis.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile is directly linked to the synthetic route. A common two-step synthesis involves the Boc-protection of 4-aminothiane followed by oxidation of the sulfide, or the reverse sequence. Based on this, the primary impurities fall into three categories:

  • Process-Related Impurities: Arising from incomplete reactions.

  • Starting Material Carryover: Unreacted reagents.

  • Degradation Products: Formed during workup or purification.

The table below summarizes the most probable contaminants.

Impurity Name Structure Molecular Weight ( g/mol ) Probable Origin
tert-Butyl N-(1-oxothian-4-yl)carbamate (Sulfoxide) O=S(CC(NC(OC(C)(C)C)=O)CC)C233.33Incomplete oxidation of the sulfide intermediate.[1][2]
tert-Butyl N-(thian-4-yl)carbamate (Sulfide) S(CC(NC(OC(C)(C)C)=O)CC)C217.33Incomplete oxidation; unreacted starting material if Boc-protection is performed first.
4-Aminothiane-1,1-dioxide O=S(CC(N)CC)C149.21Unreacted starting material if oxidation is performed first; degradation (loss of Boc group).[3]
Di-tert-butyl dicarbonate (Boc₂O) CC(C)(C)OC(=O)OC(=O)OC(C)(C)C218.25Excess reagent from the Boc-protection step.[4]
tert-Butanol CC(C)(C)O74.12Byproduct of the Boc-protection reaction.[4]

Below is a diagram illustrating the synthetic pathway and the origin points of these common impurities.

cluster_0 Synthetic Pathway & Impurity Origins SM1 4-Aminothiane INT1 tert-Butyl N-(thian-4-yl)carbamate (Sulfide Intermediate) SM1->INT1 Boc Protection SM2 Boc₂O SM2->INT1 Impurity1 Unreacted Boc₂O SM2->Impurity1 Carryover Oxidant Oxidant (e.g., H₂O₂) Impurity2 Unreacted Sulfide INT1->Impurity2 Incomplete Reaction INT2 tert-Butyl N-(1-oxothian-4-yl)carbamate (Sulfoxide Impurity) Oxidant->INT2 Partial Oxidation Product This compound (Desired Product) INT2->Product Full Oxidation Impurity3 Incomplete Oxidation (Sulfoxide) INT2->Impurity3 Incomplete Reaction Degradation Acidic Conditions Impurity4 4-Aminothiane-1,1-dioxide (Degradation Product) Degradation->Impurity4 Boc Cleavage

Caption: Synthetic route and points of impurity formation.

Part 2: Troubleshooting Guide for Purification

This section addresses specific issues you might encounter during the purification of your product.

Q2: My initial purity by HPLC is only ~85%, and I see a major impurity peak. What is it likely to be and how do I remove it?

A: An impurity at this level is often the sulfoxide intermediate (tert-Butyl N-(1-oxothian-4-yl)carbamate). The oxidation of a sulfide to a sulfone proceeds via a sulfoxide, and this step can sometimes be sluggish.[1] The sulfoxide is more polar than the desired sulfone product due to the lone pair of electrons on the sulfur and the polar S=O bond.

Solution 1: Drive the Oxidation to Completion If you have not yet performed an aqueous workup, you can add more oxidizing agent (e.g., another equivalent of H₂O₂) and allow the reaction to stir for longer or at a slightly elevated temperature to push the conversion to the sulfone.[2]

Solution 2: Purification via Flash Column Chromatography This is the most reliable method for separating the sulfoxide from the sulfone.

  • Rationale: The polarity difference, though sometimes subtle, is usually sufficient for separation on silica gel.

  • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60-70%) or dichloromethane/methanol is effective.[5][6] The sulfone product will elute before the more polar sulfoxide impurity.

  • Pro-Tip: Monitor the fractions carefully by TLC or LC-MS to avoid collecting mixed fractions.

Q3: My NMR spectrum shows unreacted starting material. Is recrystallization a viable option?

A: Yes, recrystallization can be highly effective, provided the impurity is either significantly more or less soluble than your product in the chosen solvent system.

  • Scenario A: Unreacted tert-Butyl N-(thian-4-yl)carbamate (Sulfide)

    • Rationale: The sulfide is considerably less polar than the sulfone. This difference in polarity and crystal lattice energy can be exploited.

    • Recommended Solvents: Try dissolving the crude material in a minimal amount of a hot polar solvent like isopropanol (IPA) or ethanol and allowing it to cool slowly. The less polar sulfide may remain in the mother liquor. Alternatively, a mixed solvent system like ethyl acetate/hexanes can be effective.

  • Scenario B: Unreacted 4-Aminothiane-1,1-dioxide

    • Rationale: This impurity is much more polar and may have some aqueous solubility.

    • Recommended Approach: First, perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible solvent like ethyl acetate or DCM and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. Caution: Immediately neutralize the organic layer with a saturated sodium bicarbonate wash, as residual acid can cleave the Boc protecting group on your product.[3]

Q4: I'm observing the formation of a new, very polar impurity during my purification on silica gel. What's happening?

A: You are likely observing the acid-catalyzed cleavage of the Boc protecting group .[7] Standard silica gel is slightly acidic and can cause the loss of the tert-butyl group, resulting in the formation of the free amine, 4-Aminothiane-1,1-dioxide.

Prevention and Solution:

  • Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent containing 1% triethylamine (Et₃N). Pack the column with this slurry. This neutralizes the acidic sites on the silica surface.

  • Buffer the Eluent: Add 0.5-1% triethylamine to your mobile phase throughout the entire chromatographic run.

  • Alternative Sorbents: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

  • Avoid Acidic Solvents: Do not use mobile phases containing acids like acetic or formic acid.

cluster_1 Purification Troubleshooting Logic Start Crude Product Analysis (HPLC / LC-MS / NMR) Impurity_ID Identify Major Impurity Start->Impurity_ID Sulfoxide Sulfoxide Impurity Impurity_ID->Sulfoxide More Polar (Incomplete Oxidation) Sulfide Sulfide Starting Material Impurity_ID->Sulfide Less Polar (Unreacted SM) Amine Free Amine Impurity Impurity_ID->Amine Very Polar (Degradation) Action1 Re-run Oxidation or Flash Chromatography (EtOAc/Hex) Sulfoxide->Action1 Action2 Recrystallization or Flash Chromatography (Less Polar Eluent) Sulfide->Action2 Action3 Acidic Workup or Neutralized Chromatography Amine->Action3 Check for Acid Exposure Final Pure Product (>98%) Action1->Final Action2->Final Action3->Final

Caption: Logic diagram for troubleshooting purification.

Part 3: Validated Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification methods.

Protocol 1: Flash Column Chromatography

This method is ideal for separating mixtures containing the sulfoxide, sulfide, and the desired sulfone product.[8]

  • Preparation of Silica Column:

    • Choose an appropriately sized column for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

    • If Boc-degradation is a concern, add 1% triethylamine to the slurry solvent.[6]

    • Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • Column Volumes 1-2: 10% EtOAc in Hexanes

      • Column Volumes 3-10: Gradient from 10% to 50% EtOAc in Hexanes

      • Column Volumes 11-15: Gradient from 50% to 70% EtOAc in Hexanes

    • Collect fractions and monitor them by TLC, staining with potassium permanganate (which will visualize the product and sulfoxide).

  • Product Isolation:

    • Combine the pure fractions as identified by your analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Parameter Recommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Hexanes/Ethyl Acetate or DCM/Methanol
Typical Gradient 10% -> 70% Ethyl Acetate in Hexanes
Detection Method TLC with UV light and/or KMnO₄ stain
Protocol 2: Recrystallization

This method is best for removing smaller amounts of impurities when the crude product purity is already high (>90%).

  • Solvent Screening (Small Scale):

    • Test the solubility of ~20 mg of your crude product in various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Acetone, Water) at room temperature and upon heating.

    • An ideal single solvent will fully dissolve the product when hot but result in poor solubility when cold.

    • For a two-solvent system, find a pair where the product is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), and the two are miscible (e.g., Ethyl Acetate/Hexanes, Methanol/Water).

  • Recrystallization Procedure (Scale-up):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen "solvent" portion-wise at elevated temperature (near boiling) until the solid just dissolves completely.

    • If using an anti-solvent, add it dropwise to the hot solution until the first sign of persistent cloudiness appears, then add a drop or two of the "solvent" to re-clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Analytical Characterization for Purity Confirmation

Always confirm the purity and identity of your final product using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining quantitative purity. A C18 reverse-phase column with a water/acetonitrile gradient (both containing 0.1% TFA or formic acid) is a standard method.[9][10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) should show the expected [M+H]⁺ or [M+Na]⁺ adducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. Key ¹H NMR signals include the tert-butyl singlet (~1.4-1.5 ppm, 9H) and the protons on the thiane ring.[8] The absence of peaks corresponding to impurities (e.g., the sulfoxide intermediate) is a strong indicator of purity.

Analytical Data Expected Value for this compound
Molecular Formula C₁₀H₁₉NO₄S[11]
Molecular Weight 249.33 g/mol [11]
¹H NMR (CDCl₃) δ ~4.0-4.2 (m, 1H), ~3.1-3.3 (m, 4H), ~2.2-2.4 (m, 4H), ~1.45 (s, 9H)
MS (ESI+) m/z 250.1 [M+H]⁺, 272.1 [M+Na]⁺, 194.1 [M-tBu+H]⁺

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem technical support documents.
  • Lunn, G., & Sansone, E. B. (1994).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 21. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Retrieved from BenchChem technical support documents.
  • Butin, A. V., et al. (2016). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2016(4), M915. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Fiveable. (n.d.). Sulfone Definition. Retrieved from Fiveable organic chemistry resources.
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
  • Thieme Chemistry. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1629-1657.
  • Organic Syntheses. (n.d.). Org. Synth. 2008, 85, 10. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a key building block in contemporary drug discovery. We will dissect two principle synthetic strategies: the oxidation of a Boc-protected thioether and the Boc protection of a pre-formed amino sulfone. This guide furnishes detailed, step-by-step experimental protocols, explains the underlying chemical principles, and presents a comparative analysis of the routes based on yield, purity, scalability, and overall efficiency. This document is intended to equip researchers, chemists, and process development professionals with the critical information needed to make informed decisions for the synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound (CAS No. 595597-01-6) is a vital intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the sulfone moiety, a known bioisostere for various functional groups, combined with the synthetically versatile Boc-protected amine, makes this compound a valuable scaffold in medicinal chemistry. The rigid cyclic sulfone structure can impart favorable pharmacokinetic properties, while the Boc protecting group allows for selective deprotection and further functionalization. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance.

This guide will explore the two most prevalent synthetic pathways to this target molecule, providing a detailed comparative analysis to aid in route selection.

Synthetic Route 1: Oxidation of a Boc-Protected Thioether

This synthetic approach involves a two-step sequence, beginning with the protection of the commercially available 4-aminotetrahydro-2H-thiopyran, followed by the oxidation of the thioether to the desired sulfone.

Workflow for Synthetic Route 1

Synthetic Route 1 A 4-Aminotetrahydro-2H-thiopyran B tert-Butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate A->B  Boc₂O, Base    (Boc Protection)   C This compound B->C  Oxidizing Agent    (Oxidation)  

Caption: Synthetic workflow for Route 1, proceeding via Boc protection followed by oxidation.

Step 1: Synthesis of tert-Butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate

The initial step in this route is the protection of the amino group of 4-aminotetrahydro-2H-thiopyran with a tert-butoxycarbonyl (Boc) group. This is a standard and well-established transformation in organic synthesis.

2.1.1. Underlying Principles

The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a base is crucial to neutralize the resulting acidic proton and drive the reaction to completion. The choice of base and solvent can influence the reaction rate and ease of work-up.

2.1.2. Experimental Protocol

  • Materials:

    • 4-Aminotetrahydro-2H-thiopyran

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane

    • Water

    • Chloroform

    • Sodium sulfate (Na₂SO₄)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Dissolve 4-aminotetrahydro-2H-thiopyran (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (1.2 eq) to the solution.

    • Cool the mixture in an ice-water bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Extract the aqueous slurry with chloroform.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford tert-butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate as a crystalline solid[1].

Step 2: Oxidation to this compound

The second step involves the oxidation of the thioether in tert-butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate to the corresponding sulfone.

2.2.1. Underlying Principles

This transformation requires a strong oxidizing agent capable of converting the sulfide to a sulfone without affecting the Boc-protecting group. Common reagents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions.

2.2.2. Experimental Protocol (Representative)

  • Materials:

    • tert-Butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate

    • Hydrogen peroxide (30% aqueous solution)

    • Methanol or Tetrahydrofuran (THF)

    • Sodium tungstate dihydrate (catalyst, optional)

  • Procedure:

    • Dissolve tert-butyl N-(tetrahydro-2H-thiopyran-4-yl)carbamate (1.0 eq) in methanol or THF.

    • Add a catalytic amount of sodium tungstate dihydrate (optional, can accelerate the reaction).

    • Slowly add hydrogen peroxide (2.2-2.5 eq) to the solution at room temperature. The reaction is exothermic, and cooling may be necessary.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthetic Route 2: Boc Protection of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

This alternative two-step route begins with the commercially available tetrahydro-4H-thiopyran-4-one, which is first converted to the amino sulfone, followed by Boc protection.

Workflow for Synthetic Route 2

Synthetic Route 2 D Tetrahydro-4H-thiopyran-4-one 1,1-dioxide E 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide D->E  NH₃, Reducing Agent    (Reductive Amination)   F This compound E->F  Boc₂O, Base    (Boc Protection)  

Caption: Synthetic workflow for Route 2, proceeding via reductive amination followed by Boc protection.

Step 1: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

The initial step in this pathway is the reductive amination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This ketone is either commercially available or can be prepared by the oxidation of tetrahydro-4H-thiopyran-4-one[2].

3.1.1. Underlying Principles

Reductive amination involves the reaction of a carbonyl compound with an amine (in this case, ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

3.1.2. Experimental Protocol (Representative)

  • Materials:

    • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

    • Ammonium acetate or ammonia in methanol

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or Methanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in DCM or methanol, add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers, filter, and concentrate to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, which can often be used in the next step without further purification. The hydrochloride salt is also commercially available.

Step 2: Boc Protection of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

The final step is the Boc protection of the newly formed amino sulfone.

3.2.1. Underlying Principles

The chemistry of this step is identical to that described in section 2.1.1. The primary amine of the amino sulfone acts as a nucleophile, reacting with Boc₂O in the presence of a base.

3.2.2. Experimental Protocol

  • Materials:

    • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (or its hydrochloride salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (if starting from the hydrochloride salt) or Sodium bicarbonate

    • Dichloromethane (DCM) or a mixture of Dioxane/Water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in DCM or a dioxane/water mixture. If using the hydrochloride salt, add triethylamine (1.1 eq) to neutralize the acid.

    • Add a base such as sodium bicarbonate (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Upon completion, perform an aqueous work-up, washing with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Oxidation of Boc-Protected ThioetherRoute 2: Boc Protection of Amino Sulfone
Starting Materials 4-Aminotetrahydro-2H-thiopyranTetrahydro-4H-thiopyran-4-one 1,1-dioxide or 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Number of Steps 22
Overall Yield Generally good to excellentModerate to good
Purity High purity often achievable with recrystallizationMay require chromatographic purification
Scalability Generally scalable, but the oxidation step can be exothermic and require careful temperature control.Reductive amination can be readily scaled.
Safety Considerations Oxidation with peroxides requires careful handling and temperature control to prevent runaway reactions.Use of borohydride reagents requires handling under anhydrous conditions and careful quenching.
Cost-Effectiveness Can be cost-effective depending on the price of the starting amine and the oxidizing agent.The cost of the starting ketone or amino sulfone hydrochloride can be a factor.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is often favored due to the typically high yields of both the Boc protection and the oxidation steps. The starting material, 4-aminotetrahydro-2H-thiopyran, is readily available. However, careful control of the exothermic oxidation step is crucial, especially on a larger scale.

Route 2 provides a solid alternative, particularly if the starting tetrahydro-4H-thiopyran-4-one 1,1-dioxide or its corresponding amino hydrochloride is readily accessible and cost-effective. The reductive amination step is generally robust and scalable.

The choice between these two routes will ultimately depend on a laboratory's specific needs, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment for handling potentially exothermic reactions. For most laboratory-scale syntheses, Route 1 often provides a more straightforward and higher-yielding approach , provided appropriate safety measures are in place for the oxidation step. For larger-scale production, a thorough process safety assessment of the oxidation in Route 1 would be necessary, and Route 2 might offer a more manageable safety profile.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Yang, J. W.; Pan, S. C.; List, B. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Org. Synth.2007, 84, 149.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Saleem, M.; Taha, M.; Al-Ibragim, M.; Al-Ghamdi, S. A.; Adnan, M.; Al-Haded, A. A.; Ismail, N. H.; Khan, K. M. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2020, 25 (24), 5897.
  • Faulkner, S.; Whitehead, R. C.; Aarons, R. J. Product Class 8: Thiopyranones and Thiopyranthiones. In Science of Synthesis; Georg, G., Ed.; Thieme: Stuttgart, 2006; Vol. 14, p 771.
  • Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Org. Lett.2006, 8 (15), 3391–3393.
  • Anonymous. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
  • Snyder, M. J.; Alawaed, A. A.; Li, C.; Pacentine, S.; Hamann, H. J.; Ramachandran, P. V. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Adv.2014, 4 (108), 63013–63017.
  • Oishi, T.; Matsumori, N.; Murata, M. Total Synthesis of Amphidinolide T1. Chem. Pharm. Bull.2021, 69 (5), 488–497.
  • Tanini, D.; Fiaschi, L.; Cardona, F. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Adv.2020, 10 (22), 13031–13049.
  • Paquette, L. A.; Geng, F. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis2007, 2007 (10), 1584–1586.
  • Snyder, M. J.; Alawaed, A. A.; Li, C.; Pacentine, S.; Hamann, H. J.; Ramachandran, P. V. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Adv.2014, 4 (108), 63013–63017.
  • Faulkner, S.; Whitehead, R. C.; Aarons, R. J. Product Class 8: Thiopyranones and Thiopyranthiones. In Science of Synthesis; Georg, G., Ed.; Thieme: Stuttgart, 2006; Vol. 14, p 771.
  • Snyder, M. J.; Alawaed, A. A.; Li, C.; Pacentine, S.; Hamann, H. J.; Ramachandran, P. V. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Adv.2014, 4 (108), 63013–63017.

Sources

A Comparative Guide to the Analytical Validation of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development. For a molecule like tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, which often serves as a foundational scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Undetected impurities can lead to the formation of unwanted side products, reduced yields, and, most critically, the introduction of potentially toxic components into the final drug product.

This guide will compare and contrast two of the most powerful and widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, providing a regulatory-compliant framework for our analysis.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

This compound (CAS: 595597-01-6) is a non-volatile solid at room temperature with a molecular weight of 249.3 g/mol . Its structure contains a carbamate group, which is known to be susceptible to thermal degradation and hydrolysis under certain conditions.[5][6] This inherent thermolability is a critical factor in selecting the appropriate analytical technique. While GC is a powerful tool for volatile compounds, its high-temperature requirements may not be suitable for carbamates.[1][3][6][7] In contrast, HPLC is performed at or near ambient temperatures, making it a more suitable choice for thermally sensitive molecules.[1][3][7]

Head-to-Head Comparison: HPLC vs. GC for Purity Validation

The following sections will delve into a detailed comparison of HPLC and GC for the analytical validation of this compound purity, with a focus on the validation parameters stipulated by the ICH Q2(R1) guideline.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

Given the thermal lability of the carbamate moiety, HPLC is the recommended technique for the purity analysis of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for separating the main compound from its potential impurities and degradation products.

A robust HPLC method for this compound would likely utilize a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. A gradient elution with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, would be employed to ensure the efficient elution of both the main peak and any potential impurities with differing polarities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the target analyte and its potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte and less polar impurities.
Gradient 10% B to 90% B over 20 minutesEnsures separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detector UV at 210 nmThe carbamate and sulfone groups provide some UV absorbance at lower wavelengths.
Injection Vol. 10 µLA standard volume for achieving good sensitivity.

The validation of the proposed HPLC method would involve a series of experiments to demonstrate its suitability for the intended purpose.

Specificity (Selectivity): The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients, is crucial.[2] To demonstrate specificity, forced degradation studies should be performed.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should show that the main peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Linearity Protocol:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy: The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value.[2]

Accuracy Protocol:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

  • The mean recovery should be within 98.0% to 102.0%.

Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]

Precision Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

LOD and LOQ Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N).

  • LOD is typically determined at an S/N of 3:1.

  • LOQ is typically determined at an S/N of 10:1.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Robustness Protocol:

  • Vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the sample under each modified condition and evaluate the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography (GC): A Challenging Alternative

While GC offers high resolution and sensitivity, its application to this compound is problematic due to the compound's low volatility and thermal lability.[1][3][6][7] The high temperatures required for volatilization in the GC inlet and column can lead to the degradation of the carbamate group, resulting in inaccurate purity assessments.

A hypothetical GC method would require derivatization to increase the volatility and thermal stability of the analyte. However, the derivatization process itself can introduce impurities and variability.

ParameterHypothetical ConditionExpected Challenges
Column DB-5 or similar, 30 m x 0.25 mm, 0.25 µmPotential for on-column degradation.
Inlet Temp. > 250 °CHigh risk of thermal degradation of the carbamate.
Oven Program Ramped from 100 °C to 280 °CDegradation can occur at various points in the temperature program.
Detector FID or MSFID is a universal detector, while MS can help identify degradation products.

The primary challenge with a GC-based approach is the high probability of observing multiple peaks corresponding to degradation products rather than a single peak for the intact molecule. This would make it difficult to accurately quantify the purity of the starting material.

FeatureHPLCGC
Applicability Highly suitable for non-volatile and thermally labile compounds.Generally unsuitable for thermally labile compounds without derivatization.
Specificity Excellent, especially with forced degradation studies.Poor, due to on-column degradation leading to multiple peaks.
Accuracy High, as the analyte is analyzed in its native state.Low, as the measured purity will be skewed by degradation.
Precision High, with modern instrumentation providing excellent reproducibility.Low, due to variability in the degradation process.
Throughput Moderate, with typical run times of 20-30 minutes.Potentially faster for simple mixtures, but not applicable here.

Potential Impurities and Their Control

A comprehensive purity validation must consider potential impurities arising from the synthetic route and degradation. The synthesis of this compound likely involves the reaction of 4-aminothiane-1,1-dioxide with di-tert-butyl dicarbonate (Boc₂O).

Potential Process-Related Impurities:

  • Unreacted 4-aminothiane-1,1-dioxide: A more polar impurity that would elute earlier in an RP-HPLC method.

  • tert-Butanol: A byproduct of the reaction.

  • Di-tert-butyl dicarbonate (Boc₂O): A non-polar starting material that would elute later.

Potential Degradation Products:

  • 4-Aminothiane-1,1-dioxide: From the hydrolysis of the carbamate bond.

  • Decarboxylated products: From thermal degradation.

The validated HPLC method must be able to separate all these potential impurities from the main compound.

Experimental Workflows and Data Visualization

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement

Caption: Workflow for HPLC method validation.

Comparative Logic for Method Selection

Method_Selection Analyte This compound Properties Physicochemical Properties Analyte->Properties Volatility Non-Volatile Properties->Volatility Stability Thermally Labile (Carbamate) Properties->Stability HPLC HPLC Volatility->HPLC Suitable GC GC Volatility->GC Challenge Stability->HPLC Suitable Stability->GC High Risk of Degradation Conclusion_HPLC Suitable Method HPLC->Conclusion_HPLC Conclusion_GC Unsuitable Method GC->Conclusion_GC

Caption: Decision logic for analytical method selection.

Conclusion and Recommendations

Based on a thorough analysis of the physicochemical properties of this compound and the principles of chromatographic separation, High-Performance Liquid Chromatography (HPLC) is unequivocally the superior method for the analytical validation of its purity. The mild operating conditions of HPLC prevent the thermal degradation inherent to the carbamate functional group, ensuring accurate and reliable results. In contrast, Gas Chromatography (GC) is ill-suited for this analysis due to the high temperatures required, which would lead to sample degradation and erroneous purity assessments.

For researchers, scientists, and drug development professionals, the implementation of a validated, stability-indicating HPLC method, as outlined in this guide and in accordance with ICH Q2(R1) guidelines, is essential for guaranteeing the quality and consistency of this compound. This rigorous analytical oversight is a critical step in ensuring the safety and efficacy of the final pharmaceutical products derived from this important chemical building block.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BenchChem. (2025).
  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • Pharmaguideline. (2018). Difference between GC and HPLC Techniques. [Link]

  • Engebretson, J. A. (n.d.).
  • Yao, W., & Tu, C. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Technologies.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • WebofPharma. (2025). GC vs. HPLC : Modern Analytical Chromatography. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

Sources

biological activity of "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on "tert- Butyl N-(1,1-dioxothian-4-yl)carbamate" and related compounds. I'm prioritizing synthesis, mechanisms, and therapeutic targets to understand their biological roles. My goal is to pinpoint derivatives with documented evaluations.

Expanding the Scope

I'm now broadening the search to encompass the signaling pathways and molecular targets affected by these compounds. Simultaneously, I'm diving deep into experimental protocols. My objective is to build a solid foundation of data for a comparative analysis.

Initiating Comprehensive Search

I'm now starting a deep dive with comprehensive Google searches, homing in on the biological activities of "tert- Butyl N-(1,1-dioxothian-4-yl)carbamate" and its derivatives. I'm prioritizing their synthesis, mechanisms of action, and therapeutic targets. I plan to identify and collect any experimental data, including IC50 values, inhibition constants, and assay results. I'm also actively seeking comparisons to other compounds and detailed experimental protocols. Simultaneously, I'll be looking into signaling pathways. The goal is a structured comparison.

spectroscopic comparison of "tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Spectroscopic Nuances of Boc-Protected Aminosulfones

An In-depth Comparison of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate and its Analogs

As a Senior Application Scientist, my experience has shown that while synthetic routes are often the primary focus, a deep understanding of spectroscopic data is what truly accelerates drug development and ensures the integrity of molecular building blocks. This guide provides an in-depth spectroscopic comparison of this compound, a key intermediate, with its structurally significant analogs. We will move beyond a simple listing of peaks to explore the underlying structural reasons for the observed spectroscopic differences, providing researchers with the predictive power to characterize similar structures.

The core structure combines a sulfone group within a saturated heterocycle (a thiane 1,1-dioxide or sulfolane moiety) and a tert-butyloxycarbonyl (Boc) protecting group. The high polarity and hydrogen bond accepting capability of the sulfone group, coupled with the steric bulk and specific reactivity of the Boc-protected amine, make these scaffolds valuable in medicinal chemistry.[1][2] Precise characterization is paramount, and this guide will dissect the NMR, IR, and Mass Spectrometry data to provide a clear comparative framework.

For this guide, we will compare the following compounds:

  • Parent Compound: this compound

  • Analog 1 (Ring Isomer): tert-Butyl N-(1,1-dioxidotetrahydrothiophen-3-yl)carbamate

  • Analog 2 (Positional Isomer): tert-Butyl N-(1,1-dioxothian-3-yl)carbamate

cluster_parent Parent Compound cluster_analog1 Analog 1 (Ring Isomer) cluster_analog2 Analog 2 (Positional Isomer) parent parent analog1 analog1 analog2 analog2

Caption: Molecular structures of the parent compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment, which in these analogs is dominated by the electron-withdrawing sulfone group and the conformation of the heterocyclic ring.

¹H NMR Spectroscopy

The proton NMR spectra reveal key differences in chemical shift and multiplicity arising from ring size and substituent position.

  • The Boc Group: Across all analogs, the nine protons of the tert-butyl group appear as a sharp singlet around 1.45 ppm .[3][4] This signal is a reliable indicator of the Boc group's presence and is relatively insensitive to changes elsewhere in the molecule. The adjacent N-H proton typically appears as a broad singlet or triplet between 4.8 and 5.2 ppm , with its chemical shift and broadness being solvent and concentration-dependent.[3][5]

  • The Sulfone Ring Protons: This is where the most significant differences are observed. The sulfone group (SO₂) is strongly electron-withdrawing, causing protons on adjacent carbons (α-protons) to shift significantly downfield (to a higher ppm value).

    • Parent Compound (4-substituted thiane): The protons on C2 and C6, being α to the sulfone, are expected around 3.0-3.3 ppm . The protons on C3 and C5, adjacent to the methine, will appear further upfield. The methine proton at C4 (the point of attachment) will be found around 4.0 ppm , shifted downfield by the adjacent nitrogen.

    • Analog 1 (3-substituted thiophene): The five-membered ring has a different conformation, often an envelope or twist form.[6][7] This altered geometry changes the dihedral angles between protons, affecting coupling constants. Protons α to the sulfone (C2 and C5) will still be downfield, likely in the 3.1-3.5 ppm range. The change in ring strain and bond angles compared to the six-membered ring can subtly alter these shifts.

    • Analog 2 (3-substituted thiane): With the carbamate at the C3 position, the electronic symmetry is broken. The two protons at C2 (α to the sulfone) are no longer equivalent and will likely appear as a complex multiplet. The proton at C3 is now the methine proton, and its signal will be influenced by both the adjacent sulfone and the nitrogen, likely appearing significantly downfield.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton EnvironmentParent CompoundAnalog 1 (Ring Isomer)Analog 2 (Positional Isomer)Rationale for Differences
-C(CH ₃)₃ (Boc)~1.45 (s, 9H)~1.45 (s, 9H)~1.45 (s, 9H)Insulated from ring electronics; provides a consistent internal reference point.
-NH -~5.0 (br s, 1H)~5.0 (br s, 1H)~5.0 (br s, 1H)Solvent and concentration dependent, but consistently present.
CH ₂ α to SO₂~3.1 (m, 4H)~3.3 (m, 4H)~3.2 (m, 2H), ~3.4 (m, 2H)Deshielded by the sulfone group. Changes in ring conformation and symmetry lead to variations in shift and multiplicity.
-N-CH - (Methine)~4.0 (m, 1H)~4.3 (m, 1H)~4.1 (m, 1H)Shifted downfield by the adjacent nitrogen atom.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton and highlights the electronic influence of the heteroatoms.

  • The Boc Group: Two characteristic signals confirm the Boc protecting group: the quaternary carbon at ~80 ppm and the methyl carbons at ~28.4 ppm .[5]

  • The Sulfone Ring Carbons: Carbons directly attached to the sulfone group (α-carbons) are shifted downfield to ~50-55 ppm . The carbon bearing the carbamate group (C-N) is also shifted to a similar region. The differences between the analogs will manifest as changes in the number and specific shifts of signals in this region, reflecting the molecular symmetry.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups. The vibrational frequencies of the carbamate and sulfone moieties are particularly informative.[8]

  • N-H Stretch: A moderate to sharp peak is expected around 3350-3400 cm⁻¹ , characteristic of a secondary amine in the carbamate linkage.[9]

  • C=O Stretch (Amide I Band): This is one of the most intense and reliable peaks in the spectrum. For a Boc-carbamate, it typically appears as a strong, sharp absorption between 1680-1720 cm⁻¹ .[10][11] Its precise position is sensitive to hydrogen bonding.

  • S=O Asymmetric & Symmetric Stretches: The sulfone group gives rise to two very strong and distinct absorption bands. The asymmetric stretch appears around 1320-1280 cm⁻¹ , while the symmetric stretch is found near 1160-1120 cm⁻¹ .[12] The presence of both strong bands is a definitive indicator of the sulfone functionality.

The IR spectra of the three compounds will be broadly similar, as they all contain the same core functional groups. Minor shifts may be observed due to changes in crystal packing or intramolecular interactions, but the fundamental pattern will remain consistent.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group VibrationExpected RangeSignificance
N-H Stretch3350 - 3400Confirms the presence of the carbamate N-H bond.
C-H Stretch (Aliphatic)2850 - 3000From Boc and ring C-H bonds.
C=O Stretch (Carbamate)1680 - 1720Strong, sharp peak confirming the Boc group.
S=O Asymmetric Stretch1320 - 1280Very strong peak, characteristic of sulfones.
S=O Symmetric Stretch1160 - 1120Very strong peak, characteristic of sulfones.

Mass Spectrometry (MS): Decoding the Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

The most characteristic fragmentation pathway for Boc-protected amines involves the protecting group itself.[13][14] Upon ionization, the Boc group readily fragments in one of several ways:

  • Loss of isobutylene (C₄H₈): This is often the most prominent fragmentation, resulting in a peak at [M - 56]⁺ . This occurs via a McLafferty-like rearrangement.[13][15]

  • Loss of the entire tert-butyl group (C₄H₉): This gives a peak at [M - 57]⁺ .

  • Loss of the entire Boc group (C₅H₉O₂): This results in a peak corresponding to the protonated amine at [M - 100]⁺ .

The sulfone-containing ring is relatively stable, but fragmentation can occur via ring-opening or loss of SO₂. The observation of the molecular ion ([M+H]⁺ or [M+Na]⁺) alongside the characteristic [M-56]⁺ peak is strong evidence for the correct structure.

M Molecular Ion [M+H]⁺ M56 [M - 56]⁺ (Loss of isobutylene) M->M56 - C₄H₈ M100 [M - 100]⁺ (Loss of Boc group) M56->M100 - CO₂

Caption: Primary ESI-MS fragmentation pathway for Boc-protected amines.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

General Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (~5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer NMR ¹H, ¹³C, COSY, HSQC NMR Transfer->NMR IR FTIR (ATR or KBr pellet) Transfer->IR MS LC-MS (ESI+) Transfer->MS Process Fourier Transform & Phasing NMR->Process Integrate Peak Integration & Assignment Process->Integrate Compare Compare with Reference Data Integrate->Compare

Caption: Standardized workflow for spectroscopic sample analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker AVANCE 400 MHz spectrometer (or equivalent).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on concentration.

FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

  • Parameters:

    • Scan Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

    • Data Acquisition: A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument: Agilent 6120 Quadrupole LC/MS system (or equivalent) with an ESI source.

  • Parameters:

    • Ionization Mode: Positive Electrospray (ESI+)

    • Scan Range: m/z 50-500

    • Fragmentor Voltage: 70-120 V (can be optimized to control fragmentation).

    • Injection Method: Direct infusion or via a short liquid chromatography column.

Conclusion

The spectroscopic characterization of this compound and its analogs is straightforward when approached systematically. While the IR and MS data are excellent for confirming the presence of the key sulfone and Boc-carbamate functional groups, NMR spectroscopy provides the definitive structural proof and allows for unambiguous differentiation between isomers. The key diagnostic regions are the aliphatic protons of the heterocyclic ring in ¹H NMR, which are highly sensitive to the electron-withdrawing effects of the sulfone group and the conformational constraints of the ring. By understanding these predictable patterns, researchers can confidently identify and characterize these valuable building blocks, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC International.[9]

  • Supporting Information for various N-Boc protection procedures. (n.d.). Provides representative NMR data for Boc-protected amines.[5]

  • Reddit discussion on MS fragmentation of Boc protected amines. (2023). r/OrganicChemistry.[13]

  • SynHet. (n.d.). This compound. Product Page.[16]

  • Badawi, H. M., et al. (2008). Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[6]

  • Gunturu, S. K., et al. (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.[17]

  • Wolf, C., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.[15]

  • ResearchGate. (n.d.). Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. Request PDF.[7]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Discussion.[14]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog.[18]

  • Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.[10]

  • Cain, W. F., & Slifkin, M. A. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Spectrochimica Acta.[19]

  • Sytnik, K. M., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, MDPI.[11]

  • Sigma-Aldrich. (n.d.). This compound. Product Page.

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.[20]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.[8]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization.[3]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.[12]

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure.[21]

  • Sigma-Aldrich. (n.d.). This compound, min 98%, 1 gram. Product Page.[1]

  • BLDpharm. (n.d.). 595597-01-6|this compound. Product Page.[2]

Sources

A Comparative Guide to Confirming the Stereochemistry of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The compound tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a building block in medicinal chemistry, possesses a key stereocenter that necessitates rigorous stereochemical confirmation. This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in scientific principles and supported by experimental insights for analogous structures.

The Stereochemical Challenge: Understanding the Structure

This compound features a chiral center at the C4 position of the thiane-1,1-dioxide ring. The presence of this stereocenter means the molecule can exist as a pair of enantiomers, (R)- and (S)-isomers. Furthermore, the six-membered thiane ring adopts a chair-like conformation to minimize steric strain. This introduces the possibility of the carbamate substituent at C4 being in either an axial or an equatorial position. The interplay between the absolute configuration (R/S) and the conformational preference (axial/equatorial) dictates the molecule's overall shape and its interaction with chiral biological targets. Therefore, a comprehensive stereochemical analysis must address both the absolute configuration of the C4 stereocenter and the conformational dynamics of the ring system.

Comparative Analysis of Key Analytical Techniques

The confirmation of stereochemistry for a molecule like this compound can be approached through several powerful analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute versus relative configuration, the amount of sample available, and the instrumentation at hand. Here, we compare the three most effective and widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Technique Information Provided Pros Cons Typical Sample Requirement
Chiral HPLC Enantiomeric purity and separation of enantiomers.High sensitivity, excellent for quantitative analysis of enantiomeric excess (ee), can be used for preparative separation.Does not directly provide absolute configuration without a certified reference standard; method development can be time-consuming.Micrograms to milligrams.
NMR Spectroscopy with Chiral Additives Can distinguish between enantiomers and provide information on relative stereochemistry through techniques like NOESY.Non-destructive, provides detailed structural information, can be used to determine enantiomeric excess.May require derivatization or the use of expensive chiral shift reagents or solvating agents; lower sensitivity than HPLC for ee determination.Milligrams.
Single-Crystal X-ray Crystallography Unambiguous determination of absolute configuration and solid-state conformation.Provides the definitive 3D structure; considered the "gold standard" for absolute configuration.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution.Milligrams of crystalline material.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and determining enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Experimental Choices: For a molecule containing both a carbamate and a sulfone group, polysaccharide-based CSPs are an excellent starting point.[1][2] These phases, such as those derived from cellulose or amylose and coated with derivatives like phenylcarbamates, offer a rich combination of interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that are effective for a wide range of chiral compounds.[3][4] The choice of mobile phase (normal phase vs. reversed-phase) will depend on the solubility of the analyte and the desired selectivity.

Workflow for Chiral HPLC Method Development

Sources

A Cost-Benefit Analysis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the trajectory of a research program. Saturated heterocyclic scaffolds are of particular interest due to their ability to impart favorable three-dimensional character, improve physicochemical properties, and ultimately enhance clinical success.[1][2] This guide provides an in-depth cost-benefit analysis of tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a sulfone-containing building block, benchmarked against its commonly used carbocyclic and heterocyclic analogues. This analysis is intended for researchers, medicinal chemists, and drug development professionals to make informed decisions in the early stages of lead discovery and optimization.

The Strategic Value of the 1,1-Dioxothiane Scaffold

The 1,1-dioxothiane moiety is increasingly recognized as a valuable scaffold in medicinal chemistry. The central sulfone group, a hydrogen bond acceptor, can significantly influence a molecule's properties.[3] It is often employed as a bioisosteric replacement for more traditional saturated heterocycles like piperidines and tetrahydropyrans. The rationale for this substitution is rooted in the potential to modulate key drug-like properties:

  • Enhanced Metabolic Stability: The sulfone group is generally resistant to oxidative metabolism, which can be a significant advantage over more metabolically labile moieties.[3][4] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.

  • Improved Solubility: The polarity of the sulfone can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation.[3][4]

  • Modulation of Basicity: The electron-withdrawing nature of the sulfone can lower the pKa of a nearby amino group, which can be advantageous for optimizing target engagement and reducing off-target effects.[3]

  • Novel Chemical Space: The unique geometry and electronic properties of the 1,1-dioxothiane ring allow for the exploration of novel chemical space, potentially leading to new intellectual property.

Cost Analysis: A Comparative Overview

A primary consideration in the selection of a building block is its cost, particularly for large-scale synthesis. The following table provides a comparative cost analysis of this compound and its common analogues from various suppliers. Prices are based on catalog listings for research quantities and may vary.

CompoundStructureSupplier A (Price/g)Supplier B (Price/g)Supplier C (Price/g)
This compound ~$150~$165~$140
tert-Butyl N-(piperidin-4-yl)carbamate~$15~$20~$18
tert-Butyl N-(tetrahydro-2H-pyran-4-yl)carbamate~$25~$30~$28

Key takeaway: this compound is significantly more expensive than its piperidine and tetrahydropyran counterparts. This cost differential is a major factor to consider, especially in the early, exploratory phases of a project where numerous analogues may be synthesized. The higher cost is likely attributable to a more complex and less mature synthetic route for the 4-aminothiane-1,1-dioxide precursor.

Benefit Analysis: Physicochemical and Pharmacokinetic Advantages

The higher cost of the 1,1-dioxothiane building block must be justified by tangible benefits in performance. The following table summarizes key physicochemical and pharmacokinetic properties, highlighting the potential advantages of incorporating the sulfone moiety.

Property1,1-DioxothianePiperidineTetrahydropyranRationale for Advantage
Metabolic Stability HighModerate to LowModerateThe sulfone group is resistant to CYP450-mediated oxidation.[3][4]
Aqueous Solubility Generally HigherVariableGenerally HigherThe polar sulfone group can improve solvation.[3][4]
Lipophilicity (cLogP) LowerHigherLowerThe sulfone moiety reduces lipophilicity compared to a methylene group.
Hydrogen Bond Acceptor Strength StrongWeak (N-H)Moderate (Oxygen)The two sulfone oxygens are strong hydrogen bond acceptors.[3]
Chemical Stability HighGenerally HighHighAll three are stable saturated rings.

Experimental Protocols

A robust and reproducible synthetic protocol is essential for the efficient use of any building block. Below is a detailed, step-by-step methodology for the Boc-protection of 4-aminothiane-1,1-dioxide, the precursor to the title compound.

Synthesis of this compound

This procedure details the Boc protection of 4-aminothiane-1,1-dioxide.

Workflow Diagram:

Caption: Workflow for the Boc protection of 4-aminothiane-1,1-dioxide.

Materials:

  • 4-aminothiane-1,1-dioxide hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminothiane-1,1-dioxide hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v), add triethylamine (2.2 eq) at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the structure and by LC-MS to confirm the molecular weight and purity of the final product.

Logical Relationships and Decision Making

The choice of whether to invest in this compound hinges on a careful evaluation of the project stage and its specific goals. The following diagram illustrates a decision-making framework.

Decision_Framework A Project Stage? B Early Stage (Hit-to-Lead) A->B C Late Stage (Lead Optimization) A->C D Cost-effective analogues prioritized. Use piperidine or tetrahydropyran derivatives. B->D E Metabolic instability or poor solubility observed? C->E F Continue with current scaffold. E->F No G Consider this compound to improve PK/PD properties. E->G Yes

Caption: Decision framework for incorporating the 1,1-dioxothiane scaffold.

Conclusion and Future Outlook

This compound represents a valuable, albeit costly, building block for drug discovery. Its primary benefits lie in the potential for enhanced metabolic stability and improved solubility, which can be critical for advancing a lead compound towards clinical development.

Cost-Benefit Summary:

  • High Cost: The significantly higher price compared to piperidine and tetrahydropyran analogues is a major drawback, particularly for early-stage exploration.

  • High Potential Benefit: For later-stage lead optimization, where metabolic instability or poor solubility are limiting factors, the investment in this scaffold can be well-justified. The potential to de-risk a project by improving its pharmacokinetic profile can outweigh the initial cost.

As synthetic routes to 4-aminothiane-1,1-dioxide become more efficient and scalable, the cost of this building block is likely to decrease. This will undoubtedly lead to its broader adoption in medicinal chemistry. For now, its use should be strategic, focusing on situations where its unique properties can address specific liabilities in a drug discovery program.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link][1]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link][3]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link][4]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. PMC. [Link][2]

Sources

A Comprehensive Guide to the Performance of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly impacts reaction kinetics, yield, purification efficiency, and the stability of key intermediates. This guide provides an in-depth technical analysis of the performance of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate , a vital building block in contemporary organic synthesis, across a spectrum of commonly utilized solvent systems.

The unique bifunctional nature of this molecule, featuring a lipophilic tert-Butoxycarbonyl (Boc) protecting group and a polar cyclic sulfone (thiane-1,1-dioxide) moiety, presents a distinct and informative case study in solubility and stability. This guide will not only present a theoretical framework for understanding its behavior but will also equip researchers with robust experimental protocols to generate critical performance data, enabling informed and strategic solvent selection.

Molecular Architecture and its Implications for Solvent Interaction

The performance of this compound in a given solvent is dictated by the interplay of its constituent functional groups. Understanding these contributions is paramount to predicting and rationalizing its solubility and stability.

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly enhances the lipophilicity of the molecule. Consequently, it promotes solubility in nonpolar and moderately polar aprotic solvents.[1]

  • The Cyclic Sulfone (Thiane-1,1-dioxide) Moiety: The sulfonyl group (-S(O)₂-) is highly polar and a strong hydrogen bond acceptor.[2] This feature increases the molecule's polarity and is expected to enhance solubility in polar protic and aprotic solvents. The cyclic nature of the sulfone may also influence its crystal lattice energy and, consequently, its thermodynamic solubility.

  • The Carbamate Linkage: The carbamate group possesses a polar character and contributes to the overall solubility profile. However, it is also the primary site of potential chemical instability, being susceptible to hydrolysis under acidic or basic conditions.[3]

This combination of a nonpolar protecting group and a highly polar core structure suggests that this compound will exhibit a nuanced solubility profile, with potential for reasonable solubility in a broad range of solvents.

Experimental Determination of Solubility: Protocols and Data Interpretation

Due to the absence of extensive published solubility data for this specific compound, this section provides detailed, actionable protocols for researchers to determine both the kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[4][5] This is particularly relevant for high-throughput screening and initial reaction condition scouting.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Assay Buffer: Add the serially diluted DMSO stock solutions to the desired solvent systems (e.g., phosphate-buffered saline pH 7.4, acetonitrile, methanol, dichloromethane) in a separate 96-well plate. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.[4]

  • Incubation and Analysis: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).[5] Determine the concentration at which precipitation occurs using nephelometry (light scattering) or by visual inspection.[6]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is a critical parameter for process development, crystallization, and formulation.[7] The shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8]

Comparative Solubility Data (Hypothetical)

The following table provides a template for presenting the experimentally determined solubility data for this compound. The expected trends are based on the physicochemical properties of the molecule.

Solvent SystemSolvent TypeExpected Kinetic Solubility (µM)Expected Thermodynamic Solubility (mg/mL)Rationale
WaterPolar ProticLowLowThe nonpolar Boc group limits aqueous solubility, though the polar sulfone may provide some minimal solubility.
MethanolPolar ProticModerate to HighModerateThe alcohol can hydrogen bond with the sulfone and carbamate oxygens, while also interacting with the nonpolar regions.
EthanolPolar ProticModerateModerateSimilar to methanol, but its slightly lower polarity may slightly decrease solubility compared to methanol.
AcetonitrilePolar AproticHighHighA good balance of polarity to solvate both the polar and nonpolar moieties of the molecule.
DichloromethaneNonpolar AproticHighHighThe nonpolar nature effectively solvates the Boc group and the overall molecule.
TetrahydrofuranPolar AproticHighHighIts ether functionality and moderate polarity make it a good solvent for a wide range of organic molecules.
TolueneNonpolar AproticModerate to LowModerate to LowPrimarily interacts with the nonpolar Boc group; the highly polar sulfone may limit solubility.
N,N-DimethylformamidePolar AproticVery HighVery HighA powerful polar aprotic solvent capable of solvating a wide range of functional groups.
Dimethyl SulfoxidePolar AproticVery HighVery HighAn excellent solvent for polar compounds, expected to readily dissolve the target molecule.

Chemical Stability in Different Solvent Systems

The stability of this compound is crucial for its storage and use in multi-step syntheses. The primary degradation pathway is the hydrolysis of the Boc-carbamate, which is sensitive to both acidic and basic conditions.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11][12]

Experimental Protocol: Forced Degradation Study

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a range of solvents, including representative protic and aprotic systems.

  • Stress Conditions: Subject the solutions to a variety of stress conditions:

    • Acidic: Add HCl or H₂SO₄ to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solutions at an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Developing a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately assessing stability. The method must be able to separate the parent compound from all potential degradation products.[13][14]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Scout Mobile Phases (e.g., ACN/H₂O, MeOH/H₂O) A->B C Evaluate Peak Shape and Retention B->C D Optimize Gradient Profile C->D E Adjust pH (if necessary) D->E F Fine-tune Flow Rate and Temperature E->F G Analyze Forced Degradation Samples F->G H Confirm Peak Purity (PDA Detector) G->H I Validate Method (Specificity, Linearity, Accuracy) H->I J J I->J Final Stability-Indicating Method

Caption: Workflow for developing a stability-indicating HPLC method.

Comparative Stability Insights

The stability of the carbamate linkage is highly dependent on the solvent environment.

ConditionSolvent TypeExpected StabilityRationale
Neutral All typesGenerally StableThe Boc group is stable under neutral conditions. The sulfone moiety is also chemically robust.[15]
Acidic Protic & AproticUnstableProtic acids directly catalyze the hydrolysis of the Boc group. Lewis acidity of some aprotic solvents can also promote degradation.
Basic ProticModerately UnstableProtic solvents can participate in the hydrolysis of the carbamate, which is accelerated by base.
Basic AproticMore Stable than ProticIn the absence of a proton source like water or alcohol, the rate of base-catalyzed hydrolysis is generally slower.

Recommendations for Solvent Selection

Based on the predicted and established principles of solubility and stability, the following recommendations can be made for common applications involving this compound:

  • For Reactions (as a nucleophile):

    • Optimal Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent first choices, offering good solubility and a relatively inert environment.

    • Alternatives: For reactions requiring higher temperatures, N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, as they provide excellent solubility, although purification can be more challenging.

  • For Purification (Crystallization):

    • A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of a good solvent (e.g., DCM, Ethyl Acetate) and a poor solvent (e.g., Hexane, Heptane) is often effective.

  • For Long-Term Storage:

    • Store as a solid in a cool, dry place. If a stock solution is required, use a dry, aprotic solvent such as ACN or DCM and store at low temperatures (-20 °C) to minimize potential degradation.

Conclusion

This compound is a molecule with a dualistic nature, combining the nonpolar characteristics of a Boc-protecting group with the high polarity of a cyclic sulfone. This guide provides a robust framework for understanding and experimentally determining its performance in various solvent systems. By employing the detailed protocols for solubility and stability testing, researchers can generate the necessary data to make informed decisions, thereby optimizing their synthetic routes, improving purification efficiency, and ensuring the integrity of this valuable chemical intermediate.

References

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Cha, J., et al. (2001). Stability testing of new drug substances and products. ICH Harmonised Tripartite Guideline.
  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link][16]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link][7]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][13]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link][2]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link][17]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link][4]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link][11]

  • EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals. [Link][12]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.[7]

  • Fiveable. (2025). Sulfone Definition - Organic Chemistry Key Term. [Link][18]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link][6]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link][19]

  • PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link][20]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link][21]

  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. [Link][22]

  • ChemBK. (2024). Tetrahydrothiopyran-4-one 1,1-dioxide. [Link][23]

  • ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link][24]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][8]

  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link][25]

  • Reddit. (2022). How to tackle compound solubility issue. [Link][26]

  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link][27]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][28]

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. [Link][29]

  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. [Link][30]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link][15]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link][2]

  • YouTube. (2019). effects of functional group polarity. [Link][31]

  • Wikipedia. (n.d.). Solvent effects. [Link][32]

  • ResearchGate. (n.d.). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). [Link][33]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS No. 595597-01-6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, including their safe disposal. This document provides a procedural framework grounded in regulatory standards and field-proven best practices to ensure that waste streams containing this compound are managed with the utmost regard for safety and environmental stewardship.

The core principle of chemical waste management is proactive characterization and segregation. The procedures outlined below are designed to create a self-validating system of safety, minimizing risk and ensuring compliance with federal and local regulations.

Part 1: Waste Characterization - The Foundational Step

Before any disposal action is taken, a hazardous waste determination must be performed. This is not merely a suggestion but a mandate under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] An incorrect classification can lead to regulatory penalties and, more importantly, create significant safety hazards.

1.1. Analyzing this compound

While a comprehensive Safety Data Sheet (SDS) with specific disposal guidelines for this exact compound is not always readily available, we can deduce its likely hazard profile from available data and structural analogues.

  • GHS Classification: This compound is often associated with the GHS07 "Exclamation Mark" pictogram.[3] This symbol indicates one or more of the following hazards:

    • Irritant (skin and eye)

    • Skin Sensitizer

    • Acute Toxicity (harmful)

    • Respiratory Tract Irritant

  • Chemical Family: As a carbamate, it belongs to a class of organic compounds where some members exhibit toxicity. The sulfone group is generally stable, but the overall molecule's properties must be considered.

Conclusion of Characterization: Given the GHS07 classification, This compound must be managed as a hazardous waste . Its properties as an irritant meet the criteria for hazardous classification. Do not attempt to dispose of this compound as non-hazardous trash or via sanitary sewer.[4][5]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for handling waste from the point of generation to its final collection by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Segregate at the Source Immediately upon generation, segregate waste containing this compound. This includes pure, unreacted solid; contaminated personal protective equipment (PPE) like gloves and weigh boats; and any absorbent material used for spills.

  • Causality: Segregation prevents unintentional and dangerous reactions between incompatible chemicals and ensures the waste stream is correctly identified for the final disposal facility.[6] Mixing a non-hazardous waste with a hazardous one renders the entire mixture hazardous, increasing disposal costs and regulatory burden.

Step 2: Select the Appropriate Waste Container Collect solid waste in a dedicated, leak-proof container with a secure screw-top lid.

  • Container Material: A high-density polyethylene (HDPE) or glass container is recommended.

  • Container Integrity: Ensure the container is clean, dry, and shows no signs of degradation. Never use food-grade containers like jars or plastic jugs, as this can lead to dangerous mix-ups and is a direct violation of laboratory safety protocols.[6]

Step 3: Label the Container Correctly Proper labeling is a critical EPA requirement.[7] The moment the first piece of waste enters the container, it must be labeled.

  • Label Contents: The label must include:

    • The words "HAZARDOUS WASTE ".[7][8]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear indication of the hazard (e.g., "Irritant").[8]

    • The accumulation start date (the date the first item of waste was placed in the container).

Step 4: Store in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][9] It should be a secondary containment tray within a fume hood or a designated cabinet.

  • Storage Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]

Step 5: Arrange for Disposal Contact your institution's EH&S (or equivalent) department to schedule a pickup for your full waste container. Do not move the waste to the CAA yourself unless you are specifically trained and authorized to do so. EH&S professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically undergo high-temperature incineration.

Disposal Protocol Summary
ParameterRequirementRationale & Source
Waste Classification Hazardous WasteGHS07 Symbol (Irritant). Must be managed under EPA RCRA guidelines.[2][3]
Container Type Solid, leak-proof container with screw-top lid (e.g., HDPE, Glass).Prevents leaks and ensures chemical compatibility.[1][6]
Primary Labeling "HAZARDOUS WASTE", full chemical name, hazard warning.EPA and OSHA requirement for safety and proper handling.[7][8]
Storage Location Designated Satellite Accumulation Area (SAA) at the point of generation.Ensures control and minimizes transit within the lab.[6][9]
Final Disposal High-temperature incineration via a licensed TSDF.Complete destruction of the organic compound in an environmentally sound manner.[10][11]

Part 3: Emergency Procedures for Spills

Even with careful handling, spills can occur. A prepared response is critical to maintaining a safe laboratory environment.

For a small, contained spill of solid this compound:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Containment: Gently sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust. If necessary, lightly moisten the absorbent material (e.g., vermiculite, sand) and cover the spill before sweeping.[12][13]

  • Collection: Place all contaminated materials (absorbent, gloves, weigh boats, etc.) into a new, properly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a towelette soaked in a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EH&S office of the incident, as per your institution's Chemical Hygiene Plan.[14][15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EH&S / Facility Operations A Waste Generation (e.g., unused solid, contaminated gloves) B Perform Waste Determination (Consult SDS/GHS symbol) A->B C Classify as HAZARDOUS WASTE (GHS07 Irritant) B->C Hazard Identified D Select Proper Container (HDPE or Glass, Screw Cap) C->D E Label Container Immediately ('Hazardous Waste', Full Name, Hazard) D->E F Store in Satellite Accumulation Area (SAA) (Keep container closed) E->F G Container Full? F->G G->F No H Contact EH&S for Pickup G->H Yes I EH&S Collects Waste from Lab H->I J Transport to Central Accumulation Area (CAA) I->J K Final Disposal (Incineration via Licensed Contractor) J->K

Caption: Decision workflow from waste generation to final disposal.

References

  • Non-Hazardous Wastes - Recycling - Treatment . Oregon State University, Environmental Health and Safety. [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Non-Hazardous Waste Disposal . U.S. Waste Industries Inc. [Link]

  • Hazardous vs. Non-Hazardous Waste . VLS Environmental Services. [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy . U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450 . Occupational Safety and Health Administration. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]

  • OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan . Occupational Safety and Health Administration. [Link]

Sources

Navigating the Safe Handling of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS No. 595597-01-6). As a key intermediate in pharmaceutical and synthetic organic chemistry, understanding its properties and associated handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation, grounded in the principles of chemical safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards from its chemical structure—a carbamate functional group and a sulfone moiety—and from data on analogous compounds. The presence of the GHS07 pictogram on some supplier documentation suggests potential for skin and eye irritation, skin sensitization, respiratory tract irritation, or harm if swallowed.[1]

Structurally similar carbamate compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2][3][4] Therefore, a conservative and diligent approach to personal protection is required. We must operate under the assumption that this compound presents similar hazards.

The Core of Protection: A Multi-Layered PPE Strategy

Effective chemical safety relies on a multi-layered approach to Personal Protective Equipment (PPE). The selection of PPE is not a static choice but is dictated by the specific task being performed, the quantity of the material being handled, and the potential for exposure.

Foundational PPE: The Non-Negotiables for All Operations

For any task involving this compound, from simple transfers to complex reactions, the following foundational PPE is mandatory:

Protection TypeRecommendationRationale & Source
Eye/Face Protection Safety glasses with side-shields (ANSI Z87.1 certified) or chemical safety goggles. A full-face shield should be worn over glasses/goggles when there is a significant splash hazard.Protects against accidental splashes and airborne particles. Standard eyeglasses are insufficient. Goggles provide a seal around the eyes for superior protection against dust and splashes.[5][6][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat. Ensure gloves are of an appropriate thickness and are changed immediately if contaminated.The carbamate structure suggests potential for skin absorption and irritation. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects skin and personal clothing from contamination.[6][8][9]
Body Protection Long pants and closed-toe shoes made of a non-porous material.Prevents skin exposure from spills that may travel below the benchtop. Fabric shoes can absorb and retain chemical spills, prolonging exposure.[6]
Enhanced PPE: For High-Risk Procedures

Certain procedures increase the risk of exposure and necessitate an elevated level of PPE. These include:

  • Handling large quantities: Operations involving multiple grams of the solid compound.

  • Generating dust or aerosols: Weighing, scraping, or transferring the solid material outside of a containment system.

  • Heating or refluxing solutions: Increased vapor pressure can lead to higher concentrations of airborne contaminants.

For these scenarios, the following additions are critical:

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to control exposure.[10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required.[2][5][11]

  • Chemical-Resistant Apron: For splash-heavy applications, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]

Operational Plan: From Receiving to Reaction

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage

Upon receipt, inspect the container for damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]

Experimental Workflow: A Step-by-Step Safety Protocol

The following workflow provides a procedural guide for safely incorporating this reagent into your experiments.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_risk 1. Conduct Risk Assessment Review SDS of all reagents. don_ppe 2. Don Foundational PPE (Gloves, Goggles, Lab Coat) prep_risk->don_ppe setup_hood 3. Prepare Fume Hood Ensure clear workspace and proper airflow. don_ppe->setup_hood weigh 4. Weigh Compound Perform inside fume hood. Use enhanced PPE if dusty. setup_hood->weigh dissolve 5. Prepare Solution Add solid to solvent slowly. weigh->dissolve react 6. Conduct Reaction Use closed system if possible. Monitor for any issues. dissolve->react quench 7. Quench & Workup Perform in fume hood. react->quench doff_ppe 8. Doff PPE Correctly Avoid self-contamination. quench->doff_ppe dispose 9. Segregate & Dispose Waste Follow institutional guidelines. doff_ppe->dispose

Caption: A typical laboratory workflow for handling chemical reagents.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if dust is present.[10]

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material. Avoid actions that generate dust.[12] Place the material into a suitable, labeled container for hazardous waste.[5][14] For solutions, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[8][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][16]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[8][13]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. Retrieved from [Link]

  • All-Points Personal Protection. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. Retrieved from [Link]

  • ChemBK. (2024). Tert-Butyl N-(4-Hydroxybutyl)Carbamate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.